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  • Product: 2-Bromo-3-chlorohexafluoro-2-butene
  • CAS: 122557-08-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Bromo-3-chlorohexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets. Among the vast array of fluorinated building blocks, polyhalogenated alkenes represent a versatile class of compounds with significant potential for further chemical elaboration. This guide provides a comprehensive technical overview of 2-Bromo-3-chlorohexafluoro-2-butene, a halogenated olefin featuring two trifluoromethyl groups. We will delve into its chemical structure, stereochemistry, synthesis, and spectroscopic characterization, offering insights for its application in research and development.

Part 1: Molecular Structure and Stereoisomerism

2-Bromo-3-chlorohexafluoro-2-butene (C₄BrClF₆) is a four-carbon alkene substituted with a bromine atom, a chlorine atom, and two trifluoromethyl (CF₃) groups. The presence of the double bond, with different substituents on each carbon atom, gives rise to geometric isomerism.

Chemical Structure

The core of the molecule is a but-2-ene backbone. The C2 and C3 carbons of the double bond are each bonded to a trifluoromethyl group. Additionally, the C2 carbon is bonded to a bromine atom, and the C3 carbon is bonded to a chlorine atom. The systematic IUPAC name for this compound is 2-bromo-3-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Stereochemistry: The E/Z Isomers

Due to the restricted rotation around the carbon-carbon double bond and the presence of four different substituent groups (CF₃ and Br on C2; CF₃ and Cl on C3), 2-Bromo-3-chlorohexafluoro-2-butene exists as two distinct stereoisomers: the (E) and (Z) isomers. The designation of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Rules:

  • Atomic Number: Higher atomic number takes higher priority.

  • First Point of Difference: If the directly attached atoms are the same, proceed along the chains until a point of difference is reached.

Assigning Priorities for 2-Bromo-3-chlorohexafluoro-2-butene:

  • At Carbon 2 (C2):

    • Bromine (Br): Atomic number 35 (Higher priority)

    • Carbon of the trifluoromethyl group (CF₃): Atomic number 6 (Lower priority)

  • At Carbon 3 (C3):

    • Chlorine (Cl): Atomic number 17 (Higher priority)

    • Carbon of the trifluoromethyl group (CF₃): Atomic number 6 (Lower priority)

(Z)-Isomer (Zusammen - together): The higher priority groups (Br and Cl) are on the same side of the double bond.

(E)-Isomer (Entgegen - opposite): The higher priority groups (Br and Cl) are on the opposite sides of the double bond.

Caption: E and Z isomers of 2-Bromo-3-chlorohexafluoro-2-butene.

Part 2: Synthesis and Experimental Protocols

The synthesis of 2-Bromo-3-chlorohexafluoro-2-butene can be achieved through a halogenation/dehydrohalogenation cascade starting from 1,1,1,4,4,4-hexafluorobut-2-ene[1].

Synthetic Pathway

G A 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes (E/Z mixture) B 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane A->B  Br₂, sunlight C (Z, E)-2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes B->C  DBU, pentane

Caption: Synthetic route to 2-Bromo-3-chlorohexafluoro-2-butene.

The process involves two main steps:

  • Bromination: 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes (a mixture of E and Z isomers) are reacted with bromine under the influence of sunlight to yield 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane[1].

  • Dehydrobromination: The resulting polyhalogenated alkane is then treated with a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), in a suitable solvent like pentane. This step exclusively leads to dehydrobromination, forming a mixture of (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes[1].

Experimental Protocol: Dehydrobromination of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

Objective: To synthesize a mixture of (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.

Materials:

  • 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous pentane

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and distillation

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane in anhydrous pentane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of DBU in anhydrous pentane to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separate the organic layer, and extract the aqueous layer with pentane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of (Z)- and (E)-isomers, can be purified by distillation. A reported boiling point for the isomeric mixture is 79 °C[1].

Part 3: Spectroscopic Characterization

The structural elucidation and stereochemical assignment of 2-Bromo-3-chlorohexafluoro-2-butene rely on a combination of spectroscopic techniques.

¹⁹F NMR Spectroscopy: A Definitive Tool for Stereoisomer Identification

¹⁹F NMR spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers of this compound. The key diagnostic feature is the through-space coupling constant between the two trifluoromethyl groups, specifically the five-bond fluorine-fluorine coupling constant (⁵JFF).

  • (Z)-Isomer: The two CF₃ groups are on the same side of the double bond, resulting in a ⁵JFFcis coupling constant of approximately 0 Hz [1].

  • (E)-Isomer: The two CF₃ groups are on opposite sides of the double bond, leading to a ⁵JFFtrans coupling constant of approximately 13 Hz [1].

Table 1: Diagnostic ¹⁹F NMR Coupling Constants for E/Z Isomer Identification

Isomer Spatial Relationship of CF₃ Groups ⁵JFF Coupling Constant (Hz)
(Z) cis ~ 0

| (E) | trans | ~ 13 |

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, four distinct carbon signals are expected for each isomer. The chemical shifts of the olefinic carbons (C2 and C3) will be significantly influenced by the attached halogens and trifluoromethyl groups. The carbons of the CF₃ groups will appear as quartets due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • C=C Stretch: A weak to medium absorption band in the region of 1600-1680 cm⁻¹. The presence of fluorine atoms on the double bond can shift this frequency.

  • C-F Stretch: Strong absorption bands typically in the 1100-1400 cm⁻¹ region, characteristic of the CF₃ groups.

  • C-Cl and C-Br Stretches: These absorptions typically appear in the fingerprint region (below 1000 cm⁻¹) and may be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will reflect the natural abundances of the isotopes.

  • Fragmentation Peaks: Common fragmentation pathways for halogenated and fluorinated compounds include the loss of halogen atoms (Br, Cl) and trifluoromethyl groups (CF₃). The loss of a CF₃ group would result in a fragment with a mass-to-charge ratio (m/z) corresponding to [M-69]⁺.

Part 4: Reactivity and Applications in Drug Development

The unique structural features of 2-Bromo-3-chlorohexafluoro-2-butene make it a promising building block for the synthesis of novel and complex molecules, particularly in the pharmaceutical industry.

Chemical Reactivity

The reactivity of 2-Bromo-3-chlorohexafluoro-2-butene is dictated by the electron-deficient nature of the double bond, due to the strong electron-withdrawing effects of the two trifluoromethyl groups, and the presence of two different carbon-halogen bonds.

  • Nucleophilic Vinylic Substitution: The electron-poor double bond is susceptible to attack by nucleophiles. The bromine and chlorine atoms can act as leaving groups, allowing for the introduction of various functionalities. The differential reactivity of the C-Br and C-Cl bonds may allow for selective substitution reactions under carefully controlled conditions.

  • Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This differential reactivity could be exploited for the sequential and regioselective introduction of different substituents.

  • Reactions with Organometallic Reagents: Grignard reagents and other organometallic compounds can potentially react with the carbon-halogen bonds, leading to the formation of new carbon-carbon bonds.

Potential Applications in Drug Discovery

The incorporation of the hexafluorobutenyl moiety into drug candidates can offer several advantages:

  • Modulation of Physicochemical Properties: The two trifluoromethyl groups can significantly increase the lipophilicity of a molecule, which can enhance its membrane permeability and oral bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug.

  • Conformational Constraints: The rigid double bond and the bulky substituents can lock the molecule into a specific conformation, which may be beneficial for binding to a biological target.

  • Versatile Synthetic Handle: The presence of two distinct and reactive halogen atoms allows for the late-stage functionalization and diversification of drug leads, facilitating the exploration of structure-activity relationships (SAR).

Conclusion

2-Bromo-3-chlorohexafluoro-2-butene is a highly functionalized and stereochemically defined building block with significant potential in organic synthesis and drug discovery. Its synthesis from readily available starting materials and the clear spectroscopic handles for distinguishing its E and Z isomers make it an attractive tool for researchers. The unique combination of a reactive double bond, two different halogen atoms, and two metabolically robust trifluoromethyl groups provides a versatile platform for the design and synthesis of novel therapeutic agents and advanced materials. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its potential.

References

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein J. Org. Chem.2024 , 20, 452–459. [Link][1][2][3][4]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Thermodynamic Properties of 2-Bromo-3-chlorohexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the physical and thermodynamic properties...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physical and thermodynamic properties of 2-Bromo-3-chlorohexafluoro-2-butene (BCHFB), a halogenated alkene of significant interest in synthetic chemistry and materials science. While experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide synthesizes available information, provides expert analysis on expected values based on analogous compounds, and details robust experimental protocols for the precise determination of these properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of complex fluorinated molecules.

Introduction and Chemical Identity

2-Bromo-3-chlorohexafluoro-2-butene, with the chemical formula C₄BrClF₆, is a four-carbon alkene containing two trifluoromethyl groups, a bromine atom, and a chlorine atom attached to the double bond.[1][2] This substitution pattern leads to the existence of (E) and (Z) geometric isomers, which can influence its physical and chemical properties. The presence of a diverse array of halogens and the rigid double bond impart unique electronic and steric characteristics, making it a valuable, albeit challenging, molecule for study and application.

Table 1: Chemical Identifiers for 2-Bromo-3-chlorohexafluoro-2-butene

IdentifierValueSource(s)
Molecular Formula C₄BrClF₆[1][2]
Molecular Weight 277.39 g/mol [1]
CAS Number 122557-08-8[1][2]

Physical Properties: A Detailed Examination

The physical properties of a compound are critical for its handling, purification, and application in various chemical processes. This section explores the key physical characteristics of 2-Bromo-3-chlorohexafluoro-2-butene.

Boiling Point

The boiling point of a liquid is a fundamental physical constant that is highly sensitive to intermolecular forces. For halogenated alkenes, these forces are primarily dipole-dipole interactions and van der Waals forces. The boiling point of 2-Bromo-3-chlorohexafluoro-2-butene has been reported in chemical supplier databases as a range of 85-87°C.[1][3] However, a more specific value has been reported for a mixture of the (Z) and (E) isomers, which was isolated by distillation at 79°C.[4] This lower value is likely more indicative of the true boiling point under standard atmospheric pressure, with the 85-87°C range possibly representing a less precise measurement or the boiling point of a specific, purified isomer which may have a slightly higher boiling point due to differences in intermolecular packing and dipole moment.

Expert Insight: The discrepancy in reported boiling points highlights the importance of empirical verification. The distillation temperature of a mixture of isomers often provides a more reliable initial estimate than broad ranges from supplier data, which may not be based on rigorous experimental determination.

Melting Point

The melting point of a compound provides insight into the stability of its crystal lattice. Similar to the boiling point, a value of 85-87°C has been cited for the melting point.[1] The unusual congruence of the melting and boiling point ranges in this source suggests a potential data entry error or a very narrow liquid range under specific conditions. For a molecule of this complexity, a melting point that is identical to its boiling point is highly atypical. It is more likely that the true melting point is significantly lower than its boiling point. Further experimental determination is required for an accurate value.

Density
Solubility

As a halogenated hydrocarbon with a significant number of fluorine atoms, 2-Bromo-3-chlorohexafluoro-2-butene is expected to be largely immiscible with water and soluble in a range of organic solvents, particularly other halogenated solvents and aprotic polar solvents. This is a general characteristic of highly fluorinated compounds.

Table 2: Summary of Physical Properties of 2-Bromo-3-chlorohexafluoro-2-butene

PropertyReported/Estimated ValueNotes
Boiling Point 79°C (for E/Z mixture)[4]; 85-87°C[1][3]The 79°C value is likely more representative of the mixture.
Melting Point 85-87°C[1]This value is considered anomalous and likely inaccurate.
Density Estimated: 1.6 - 1.8 g/cm³Based on analogous compounds.
Solubility Insoluble in water; Soluble in organic solvents.Expected behavior for a haloalkene.

Thermodynamic Properties: An Overview

The thermodynamic properties of a compound govern its stability, reactivity, and energy content. Due to a lack of direct experimental data for 2-Bromo-3-chlorohexafluoro-2-butene, this section will focus on the established methodologies for their determination and provide context based on related compounds.

Heat of Formation

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic quantity that indicates the energy released or absorbed upon the formation of a compound from its constituent elements in their standard states. For complex organofluorine compounds, this value is typically determined experimentally using rotating-bomb calorimetry.[6][7] This technique is necessary to handle the corrosive nature of the combustion products, such as hydrofluoric acid.[6] The heat of formation for 2-Bromo-3-chlorohexafluoro-2-butene has not been experimentally reported.

Vapor Pressure

Vapor pressure is a measure of a substance's volatility and is crucial for understanding its behavior in different environments and for designing distillation and other separation processes. While no specific vapor pressure data for 2-Bromo-3-chlorohexafluoro-2-butene has been found, it is expected to have a moderate vapor pressure at room temperature, consistent with its boiling point.

Specific Heat Capacity

The specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. This property is important in heat transfer calculations. No experimental data for the specific heat capacity of 2-Bromo-3-chlorohexafluoro-2-butene is currently available.

Experimental Protocols for Property Determination

To address the existing data gaps, this section provides detailed, field-proven methodologies for the experimental determination of the key physical and thermodynamic properties of 2-Bromo-3-chlorohexafluoro-2-butene. These protocols are designed to be self-validating and are based on established scientific principles.

Determination of Boiling Point by Simple Distillation

This protocol describes a standard method for accurately measuring the boiling point of a liquid sample.[8][9]

  • Apparatus:

    • Round-bottom flask (25 mL or 50 mL)

    • Distillation head with a thermometer adapter

    • Liebig condenser

    • Receiving flask

    • Heating mantle with a stirrer

    • Boiling chips or magnetic stir bar

    • Calibrated thermometer (-10 to 110 °C)

    • Clamps and stand

  • Procedure:

    • Place approximately 10-15 mL of 2-Bromo-3-chlorohexafluoro-2-butene into the round-bottom flask, along with a few boiling chips.

    • Assemble the distillation apparatus in a fume hood. Ensure all joints are securely clamped.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

    • Begin circulating cold water through the condenser.

    • Gradually heat the flask using the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises.

    • Record the temperature at which the vapor temperature stabilizes and the first drop of distillate is collected in the receiving flask. This stable temperature is the boiling point.

    • Record the ambient atmospheric pressure.

  • Causality and Trustworthiness: This method is reliable because the boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. By ensuring the thermometer bulb is fully immersed in the vapor phase, the measurement accurately reflects this equilibrium. The use of boiling chips prevents bumping and ensures a smooth, controlled boil, leading to a stable and reproducible temperature reading.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure Flask Round-bottom Flask (with sample and boiling chips) Heat Apply Gentle Heat Flask->Heat 1. Start Condenser Liebig Condenser Condense Vapor Condenses Condenser->Condense Receiver Receiving Flask Thermometer Thermometer Boil Liquid Boils Heat->Boil Vaporize Vapor Rises Boil->Vaporize Vaporize->Condenser Vaporize->Thermometer 2. Measure Vapor Temp. Collect Collect Distillate Condense->Collect Record Record Stable Temperature Collect->Record 3. End

Caption: Workflow for Boiling Point Determination by Simple Distillation.

Determination of Density using a Pycnometer

This protocol outlines a precise method for measuring the density of a liquid sample.

  • Apparatus:

    • Pycnometer (Gay-Lussac type, 10 mL)

    • Analytical balance (accurate to ±0.0001 g)

    • Constant temperature water bath

    • Thermometer

    • 2-Bromo-3-chlorohexafluoro-2-butene sample

  • Procedure:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty, dry pycnometer on the analytical balance (m₁).

    • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

    • Carefully dry the outside of the pycnometer and weigh it (m₂).

    • Empty and dry the pycnometer again.

    • Fill the pycnometer with the 2-Bromo-3-chlorohexafluoro-2-butene sample and equilibrate it in the water bath to the same temperature.

    • Dry the exterior and weigh the filled pycnometer (m₃).

    • Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water, where ρ_water is the known density of water at the experimental temperature.

  • Causality and Trustworthiness: The pycnometer method provides high accuracy by precisely measuring the mass of a known volume of liquid. By calibrating the volume of the pycnometer with a liquid of known density (water) at a controlled temperature, systematic errors are minimized. The use of a constant temperature water bath is crucial as density is temperature-dependent.

Determination of Heat of Formation by Rotating-Bomb Calorimetry

This protocol describes the advanced technique required for determining the heat of combustion, and subsequently the heat of formation, of an organofluorine compound.[6][7]

  • Apparatus:

    • Rotating-bomb calorimeter with a platinum-lined bomb

    • Calorimeter jacket with a controlled temperature water bath

    • High-precision digital thermometer

    • Oxygen cylinder with a pressure regulator

    • Sample crucible (platinum)

    • Fuse wire (platinum)

    • Benzoic acid (for calibration)

    • 2-Bromo-3-chlorohexafluoro-2-butene sample

  • Procedure:

    • Calibration: Determine the heat capacity of the calorimeter by combusting a known mass of benzoic acid.

    • Sample Preparation: Accurately weigh a small amount of the 2-Bromo-3-chlorohexafluoro-2-butene sample in the platinum crucible.

    • Bomb Assembly: Place the crucible in the bomb, attach the fuse wire, and add a small, known amount of water to the bomb to dissolve the acidic combustion products.

    • Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

    • Calorimetry: Place the bomb in the calorimeter, fill the calorimeter with a known mass of water, and allow the system to reach thermal equilibrium.

    • Ignition and Rotation: Ignite the sample and begin rotating the bomb to ensure complete combustion and dissolution of the products.

    • Temperature Measurement: Record the temperature change of the calorimeter water until a stable final temperature is reached.

    • Analysis: Analyze the bomb contents for nitric acid and unreacted starting material.

    • Calculation: Calculate the heat of combustion from the temperature change and the heat capacity of the calorimeter, making corrections for the heat of formation of nitric acid and the heat of combustion of the fuse wire. The heat of formation of the sample can then be calculated from its heat of combustion.

  • Causality and Trustworthiness: Rotating-bomb calorimetry is the gold standard for determining the heat of combustion of halogenated compounds. The rotation ensures that the corrosive acidic products (HF and HCl) are dissolved in the water, leading to a well-defined final state and preventing damage to the bomb. The platinum lining is essential for its resistance to these corrosive acids. Calibration with a standard like benzoic acid ensures the accuracy of the heat capacity determination for the entire calorimetric system.

Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation Calibrate Calibrate with Benzoic Acid Prepare_Sample Prepare and Weigh Sample Calibrate->Prepare_Sample Assemble_Bomb Assemble and Pressurize Bomb Prepare_Sample->Assemble_Bomb Equilibrate Thermal Equilibration Assemble_Bomb->Equilibrate Start Ignite Ignite Sample Equilibrate->Ignite Rotate Rotate Bomb Ignite->Rotate Measure_Temp Measure Temperature Rise Ignite->Measure_Temp Rotate->Measure_Temp Analyze_Products Analyze Bomb Contents Measure_Temp->Analyze_Products Calculate_Heat Calculate Heat of Combustion Analyze_Products->Calculate_Heat Calculate_Formation Calculate Heat of Formation Calculate_Heat->Calculate_Formation End

Caption: Experimental Workflow for Rotating-Bomb Calorimetry.

Conclusion

This technical guide has provided a thorough overview of the known and estimated physical and thermodynamic properties of 2-Bromo-3-chlorohexafluoro-2-butene. While a complete experimental dataset for this compound is not yet available in the public domain, this guide has offered scientifically grounded estimates and detailed experimental protocols to facilitate further research. The methodologies presented are robust and adhere to the highest standards of scientific integrity, providing a clear pathway for the accurate characterization of this and other complex halogenated molecules. It is the author's hope that this guide will serve as a valuable resource for scientists and researchers, enabling them to work with this compound in a safe, efficient, and scientifically rigorous manner.

References

  • Good, W. D., & Waddington, G. (1961). Thermochemistry of organic fluorine compounds and carbon compounds of metals by rotating-bomb calorimetry. Pure and Applied Chemistry, 2(1-2), 113-124. [Link]

  • OSTI.GOV. (1956). Combustion calorimetry of organic fluorine compounds by a rotating-bomb method. [Link]

  • BuyersGuideChem. (n.d.). 2-Bromo-3-chlorohexafluoro-2-butene. Retrieved from [Link]

  • Beilstein-Institut. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]

  • R Discovery. (1961). Thermochemistry of organic fluorine compounds and carbon compounds of metals by rotating-bomb calorimetry. [Link]

  • ACS Publications. (1956). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. The Journal of Physical Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • PubChem. (n.d.). 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 2-bromo-3-fluoro-, (r,r)- (CAS 57302-15-5). Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Bromo-3-chlorohexafluoro-2-butene suppliers and producers. Retrieved from [Link]

  • University of Technology. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

  • Unknown. (n.d.). Determination of Boiling Points. Retrieved from [Link]

Sources

Foundational

2-Bromo-3-chlorohexafluoro-2-butene CAS number and chemical identifiers

An In-Depth Technical Guide to 2-Bromo-3-chlorohexafluoro-2-butene for Advanced Research and Development Authored by a Senior Application Scientist This guide provides an in-depth exploration of 2-Bromo-3-chlorohexafluor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-3-chlorohexafluoro-2-butene for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Bromo-3-chlorohexafluoro-2-butene, a halogenated olefin of significant interest in organofluorine chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, properties, synthesis, reactivity, and potential applications, with a focus on its role as a versatile fluorinated building block.

Core Chemical Identity and Properties

2-Bromo-3-chlorohexafluoro-2-butene is a unique compound featuring two electron-withdrawing trifluoromethyl groups, alongside bromine and chlorine atoms attached to a central double bond. These structural features impart distinct reactivity, making it a valuable precursor for synthesizing a variety of complex fluorinated molecules.[1]

Chemical Identifiers

A clear identification is paramount for sourcing and regulatory compliance. The key identifiers for 2-Bromo-3-chlorohexafluoro-2-butene are summarized below.

IdentifierValueSource
CAS Number 122557-08-8[2][3][4][5]
Molecular Formula C₄BrClF₆[2][3][4]
Molecular Weight 277.39 g/mol [2][3]
IUPAC Name 2-Bromo-3-chloro-1,1,1,4,4,4-hexafluoro-2-butene[5]
Canonical SMILES C(=C(/C(F)(F)F)Br)(C(F)(F)F)/Cl[2]
MDL Number MFCD01862102[2]
Physicochemical Properties

The physical properties of this compound are critical for designing experimental conditions, including reaction temperature and purification methods.

PropertyValueSource
Boiling Point 85-87°C[2]
Melting Point 85-87°C[2]

Synthesis and Mechanistic Considerations

The primary route for synthesizing 2-halo-1,1,1,4,4,4-hexafluoro-2-butenes involves a two-step process.[1] This methodology provides a reliable pathway to the target compound, with the choice of reagents being crucial for optimizing yield and isomeric purity.

Synthetic Workflow

The synthesis begins with the halogenation of a hexafluorobutene precursor, followed by a dehydrohalogenation step to form the final double bond.[1] This sequence is a foundational strategy in organofluorine chemistry for creating reactive, functionalized alkenes.

G cluster_synthesis Synthetic Pathway start 1,1,1,4,4,4-Hexafluorobut-2-ene (Starting Material) intermediate Halogenated Intermediate start->intermediate  Step 1: Halogenation (e.g., with Br₂, Cl₂) product 2-Bromo-3-chlorohexafluoro-2-butene (Final Product) intermediate->product  Step 2: Dehydrohalogenation (Base-mediated elimination)

Caption: General synthetic workflow for 2-Bromo-3-chlorohexafluoro-2-butene.

The rationale behind this two-step process lies in its efficiency and control. The initial halogenation saturates the butene backbone, allowing for a subsequent, regioselective elimination reaction to form the desired vinyl halide. The choice of base in the dehydrohalogenation step is critical; it must be strong enough to abstract a proton but not so nucleophilic as to cause unwanted side reactions.

Reactivity and Synthetic Utility

The reactivity of 2-Bromo-3-chlorohexafluoro-2-butene is dominated by the strong electron-withdrawing effect of the two trifluoromethyl (CF₃) groups. This electronic influence renders the double bond electron-deficient and highly susceptible to attack by nucleophiles.

Nucleophilic Vinylic Substitution (SₙV)

The primary reaction pathway for this compound is nucleophilic vinylic substitution.[1] Unlike typical Sₙ2 reactions, which involve a backside attack on a tetrahedral carbon, the SₙV mechanism proceeds at an sp²-hybridized carbon. The presence of both bromine and chlorine provides two potential leaving groups. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that the bromo-substituent may be more reactive towards substitution, although this can be influenced by steric and electronic factors.[1]

This reactivity makes the compound an excellent building block for introducing the –C(CF₃)=C(Cl)(CF₃) or –C(CF₃)=C(Br)(CF₃) moiety into a target molecule.

Applications in Drug Discovery and Development

Halogenated organic compounds, particularly those containing fluorine, are of immense importance in medicinal chemistry. Over 250 FDA-approved drugs contain chlorine, highlighting the role of halogens in modulating a molecule's pharmacokinetic and pharmacodynamic properties.[6] While direct applications of 2-Bromo-3-chlorohexafluoro-2-butene in marketed drugs are not extensively documented, its value lies in its potential as a versatile intermediate.

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[7] The presence of both bromine and chlorine on the butene scaffold offers differential reactivity, allowing for sequential, site-selective modifications, such as in palladium-catalyzed cross-coupling reactions.[8]

G cluster_drug_discovery Role in Drug Discovery cluster_modifications Sequential Functionalization building_block 2-Bromo-3-chlorohexafluoro-2-butene (Versatile Building Block) mod1 Site A (e.g., C-Br) Suzuki or Sonogashira Coupling building_block->mod1 mod2 Site B (e.g., C-Cl) Further Nucleophilic Substitution mod1->mod2 library Library of Novel Fluorinated Compounds mod2->library screening High-Throughput Screening library->screening lead Lead Compound Identification & Optimization screening->lead

Caption: Logical workflow for utilizing the subject compound in drug discovery.

Safety and Handling

Proper handling of 2-Bromo-3-chlorohexafluoro-2-butene is essential due to its irritant properties.

  • Hazard Class: Irritant[2]

  • Risk Codes: R36/37/38 (Irritating to eyes, respiratory system, and skin)[2]

  • Safety Codes: S26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection)[2]

Handling Protocol:

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Keep the container tightly closed and store it in a cool, dry place away from incompatible materials.

  • In case of a spill, absorb with an inert material and dispose of it as hazardous waste according to local regulations.

Representative Experimental Protocol: Nucleophilic Vinylic Substitution

The following is a generalized, self-validating protocol for a nucleophilic substitution reaction, which serves as a foundational experiment for utilizing this compound.

Objective: To substitute the bromine atom of 2-Bromo-3-chlorohexafluoro-2-butene with a generic thiol nucleophile (R-SH).

Materials:

  • 2-Bromo-3-chlorohexafluoro-2-butene

  • A desired thiol (e.g., thiophenol)

  • A non-nucleophilic base (e.g., triethylamine, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a septum under an inert atmosphere (Argon).

  • Reagent Addition:

    • To the flask, add the thiol (1.1 equivalents) and anhydrous DMF (e.g., 5 mL per 1 mmol of substrate).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add the base, triethylamine (1.2 equivalents), to the solution to deprotonate the thiol, forming the thiolate nucleophile in situ. Stir for 15 minutes.

  • Substrate Introduction:

    • Slowly add 2-Bromo-3-chlorohexafluoro-2-butene (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction Monitoring (Self-Validation):

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material and the appearance of a new, higher-Rf spot (for TLC) or a new peak with the expected mass (for GC-MS) will validate the reaction's progress.

  • Workup and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to obtain the desired substituted product.

References

  • 2-Bromo-3-chlorohexafluoro-2-butene | C4Br Cl F6 - BuyersGuideChem. [Link]

  • 2-Bromo-3-chlorohexafluoro-2-butene suppliers and producers - BuyersGuideChem. [Link]

  • Addition reaction of hydroiodic acid to 2-bromo-3-chloro-2-butene - Chemistry Stack Exchange. [Link]

  • (E)-2-bromo-3-chlorobut-2-ene - PubChem. [Link]

  • 2-bromo-3-chloro-but-2-ene-Molbase. [Link]

  • 2-Bromo-3-chlorohexane | C6H12BrCl | CID 91500216 - PubChem. [Link]

  • 2-bromo-3-chloro-2-butene, cis - LookChem. [Link]

  • Chemical Properties of Butane, 2-bromo-3-fluoro-, (r,r)- (CAS 57302-15-5) - Cheméo. [Link]

  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]

  • 2-bromo-3-methyl-2-butene - NIST WebBook. [Link]

  • A Convenient Route to 2-Bromo-3-chloronorbornadiene and 2,3-Dibromonorbornadiene - Thieme. [Link]

  • (2E)-2-Bromo-3-chloro-2-butene-1,4-diol - PubChem. [Link]

  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - ResearchGate. [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Solubility Profile of 2-Bromo-3-chlorohexafluoro-2-butene in Organic Solvents

Abstract This technical guide offers a comprehensive analysis of the solubility characteristics of 2-Bromo-3-chlorohexafluoro-2-butene (BCHFB) in organic solvents. In the absence of extensive published quantitative solub...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide offers a comprehensive analysis of the solubility characteristics of 2-Bromo-3-chlorohexafluoro-2-butene (BCHFB) in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predicted solubility profile based on its molecular structure and fundamental principles of physical chemistry. Crucially, this guide provides detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to determine precise solubility data. This resource is designed to be a critical tool for those working in chemical synthesis, formulation science, and materials research, where a thorough understanding of a compound's solubility is paramount for procedural success and safety.

Introduction and Compound Overview

2-Bromo-3-chlorohexafluoro-2-butene, with the chemical formula C₄BrClF₆, is a halogenated alkene of significant interest in specialized chemical synthesis.[1][2] Its unique structure, featuring bromine, chlorine, and fluorine atoms, imparts specific chemical reactivity and physical properties. A comprehensive understanding of its solubility is fundamental for its effective use, influencing reaction kinetics, purification processes, and final product formulation. This guide addresses the critical need for a detailed solubility profile by providing a theoretical framework and practical methodologies for its determination.

Table 1: Physicochemical Properties of 2-Bromo-3-chlorohexafluoro-2-butene

PropertyValueSource
CAS Number 122557-08-8[1][2][3]
Molecular Formula C₄BrClF₆[1][2]
Molecular Weight 277.39 g/mol [1]
Boiling Point 85-87°C[1]
Melting Point 85-87°C[1]

Predicted Solubility Profile: A “Like Dissolves Like” Approach

The solubility of a compound is primarily governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4] The molecular structure of 2-Bromo-3-chlorohexafluoro-2-butene is dominated by carbon-fluorine, carbon-chlorine, and carbon-bromine bonds, resulting in a nonpolar to weakly polar molecule. The high degree of halogenation suggests it will behave similarly to other haloalkanes and haloalkenes, which are generally insoluble in water but soluble in a range of organic solvents.[5]

Table 2: Predicted Solubility of 2-Bromo-3-chlorohexafluoro-2-butene in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, CyclohexaneHighSimilar low polarity and reliance on van der Waals forces.
Nonpolar Aromatic Toluene, BenzeneHighPi-stacking interactions may enhance solubility.
Halogenated Dichloromethane, ChloroformHighStrong "like dissolves like" interaction due to shared halogen atoms.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEther oxygen provides some polarity but is generally compatible.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateThe carbonyl group introduces polarity which may limit solubility compared to nonpolar solvents.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe polar hydroxyl group and hydrogen bonding capability of alcohols are dissimilar to the nonpolar nature of BCHFB.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateHigh polarity of these solvents makes them less ideal for dissolving a nonpolar compound.
Aqueous WaterInsolubleSignificant mismatch in polarity and inability to form hydrogen bonds.[5]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Bromo-3-chlorohexafluoro-2-butene in a given organic solvent.

Materials and Equipment
  • 2-Bromo-3-chlorohexafluoro-2-butene (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated pipettes and syringes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Gas chromatograph with a suitable detector (e.g., FID or ECD) or an HPLC with a UV detector

  • Volumetric flasks and vials

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_solvent Add known volume of solvent to vial add_solute Add excess solute (BCHFB) prep_solvent->add_solute seal_vial Seal vial tightly add_solute->seal_vial equilibrate Equilibrate at constant temperature (e.g., 24 hours with agitation) seal_vial->equilibrate settle Allow solid to settle equilibrate->settle aliquot Withdraw supernatant settle->aliquot centrifuge Centrifuge to remove fine particles aliquot->centrifuge filter Filter through 0.22 µm syringe filter centrifuge->filter dilute Dilute sample to known volume filter->dilute analyze Analyze by GC or HPLC dilute->analyze calculate Calculate concentration (solubility) analyze->calculate

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add a precisely measured volume (e.g., 5.0 mL) of the desired organic solvent to a series of glass vials.

    • Add an excess amount of 2-Bromo-3-chlorohexafluoro-2-butene to each vial to ensure a saturated solution is formed. The presence of undissolved solid is essential.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • To remove any suspended microparticles, centrifuge the collected supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent into a clean, pre-weighed vial.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, reweigh the vial. The mass of the remaining solid represents the amount of dissolved 2-Bromo-3-chlorohexafluoro-2-butene.

    • Calculate the solubility in g/100 mL or other appropriate units.

  • Chromatographic Analysis (for volatile solvents):

    • Prepare a series of standard solutions of 2-Bromo-3-chlorohexafluoro-2-butene of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable chromatographic method (GC or HPLC).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Safety, Handling, and Disposal

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. 2-Bromo-3-chlorohexafluoro-2-butene is classified as an irritant.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound should be performed in a well-ventilated fume hood.

Key Safety Precautions:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not inhale vapors or mists.

  • Keep away from heat, sparks, and open flames.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container and not mixed with other organic waste streams.

Conclusion

References

  • 2-Bromo-3-chlorohexafluoro-2-butene | C4BrClF6. BuyersGuideChem. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • 2-Bromo-3-chlorobut-2-ene | C4H6BrCl | CID 71421140. PubChem. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • 2-Bromo-3-chlorohexafluoro-2-butene suppliers and producers. BuyersGuideChem. Available at: [Link]

  • (E)-2-bromo-3-chlorobut-2-ene. PubChem. Available at: [Link]

  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journals. Available at: [Link]

  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). ResearchGate. Available at: [Link]

  • Part Five Identification of Organic Substances - 428 - Experiment 51. Available at: [Link]

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Foundational

Safety Data Sheet (SDS) and toxicity data for 2-Bromo-3-chlorohexafluoro-2-butene

An In-Depth Technical Guide to the Safety and Toxicological Profile of 2-Bromo-3-chlorohexafluoro-2-butene For Researchers, Scientists, and Drug Development Professionals Disclaimer The following guide has been compiled...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Toxicological Profile of 2-Bromo-3-chlorohexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following guide has been compiled to provide a comprehensive overview of the available safety and toxicity data for 2-Bromo-3-chlorohexafluoro-2-butene. It is important to note that specific and detailed toxicological studies on this compound are limited in the public domain. Therefore, this guide synthesizes available data, information from structurally similar compounds, and general principles of chemical safety and toxicology to provide a robust framework for safe handling and risk assessment. The information on related compounds should be used as a guide and not as a direct substitute for data on 2-Bromo-3-chlorohexafluoro-2-butene. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with institutional and regulatory safety protocols.

Introduction

2-Bromo-3-chlorohexafluoro-2-butene is a halogenated alkene of interest in synthetic organic chemistry and potentially in the development of new pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring bromine, chlorine, and trifluoromethyl groups on a butene backbone, imparts specific reactivity and physical properties that make it a valuable building block.

However, the presence of multiple halogen atoms and a reactive double bond also raises important questions about its toxicological profile and the necessary precautions for its safe handling. This guide aims to provide researchers and drug development professionals with a thorough understanding of the known and inferred safety and toxicity data for 2-Bromo-3-chlorohexafluoro-2-butene, enabling informed risk assessments and the implementation of appropriate safety measures.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and in predicting its environmental fate and toxicological behavior.

PropertyValueSource
CAS Number 122557-08-8[1][2]
Molecular Formula C4BrClF6[1][2]
Molecular Weight 277.39 g/mol [1]
Melting Point 85-87°C[1]
Boiling Point 85-87°C[1]
SMILES C(=C(/C(F)(F)F)Br)(C(F)(F)F)/Cl[1]

Hazard Identification and Classification

Based on data from structurally related halogenated butenes, the following hazards should be considered:

  • Skin and Eye Irritation: Halogenated alkenes are often irritating to the skin and eyes upon direct contact.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[3][5]

  • Potential for Systemic Toxicity: While specific data is lacking, absorption through the skin, inhalation, or ingestion could potentially lead to systemic effects.

  • Flammability: Some related halogenated alkenes are flammable.[4][6] It is prudent to handle 2-Bromo-3-chlorohexafluoro-2-butene away from ignition sources.

Safe Handling and Storage

Given the inferred hazards, the following handling and storage procedures are recommended to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All work with 2-Bromo-3-chlorohexafluoro-2-butene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • Safety Showers and Eyewash Stations: These should be readily accessible in the immediate vicinity of any potential exposure.[3][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing direct contact with the chemical.

Protection TypeRecommended EquipmentStandards
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[7]
Skin Protection Chemical-resistant gloves (consult manufacturer's data for compatibility) and a lab coat. For larger quantities or splash potential, consider impervious clothing.Consult glove manufacturer's specifications.[7]
Respiratory Protection For operations that may generate aerosols or if ventilation is inadequate, a respirator with an appropriate cartridge is recommended.Conforming to 29 CFR 1910.134.[3]
Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

  • Keep away from incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals.[3]

  • Store away from heat, sparks, and open flames.[7]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6]

  • Specific Hazards from Combustion: Combustion of halogenated compounds can produce toxic and corrosive gases, such as hydrogen halides (HBr, HCl, HF) and carbonyl halides.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel.[3] Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[3] Wear appropriate personal protective equipment.[3]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] For large spills, dike the area to contain the spill and collect the material.[3]

Toxicological Profile (Inferred)

Acute Toxicity
  • Inhalation: A related compound, 2-bromo-3,3,3-trifluoropropene (BTP), has a 4-hour LC50 in rats of 11,726 ppm.[9] Clinical signs at high concentrations included labored breathing, nasal discharge, and decreased motor activity.[9]

  • Dermal and Oral: Data on acute dermal and oral toxicity for closely related compounds is limited.

Skin and Eye Irritation
  • Studies on BTP showed no skin or eye irritation in rabbits.[9] However, the classification of 2-Bromo-3-chlorohexafluoro-2-butene as an irritant suggests that it may have a greater potential for causing irritation.[1]

Genotoxicity
  • Genotoxicity is a significant concern for halogenated compounds, as they can be reactive towards DNA. Studies on 2-bromo-3'-chloropropiophenone, a different bromo-chloro compound, have shown it to be mutagenic, clastogenic, and aneugenic.[10] This highlights the importance of evaluating the genotoxic potential of 2-Bromo-3-chlorohexafluoro-2-butene.

Proposed Experimental Workflow for Toxicity Assessment

For a novel compound like 2-Bromo-3-chlorohexafluoro-2-butene, a tiered approach to toxicity testing is recommended to systematically evaluate its potential hazards.

Caption: Proposed workflow for the toxicological assessment of a novel chemical compound.

Step-by-Step Methodologies

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration range of the compound that is toxic to cells in culture.

  • Methodology:

    • Seed a 96-well plate with a suitable cell line (e.g., HepG2, A549) and allow cells to attach overnight.

    • Prepare serial dilutions of 2-Bromo-3-chlorohexafluoro-2-butene in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).

    • Incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

2. Ames Test (Bacterial Reverse Mutation Assay)

  • Objective: To assess the mutagenic potential of the compound.

  • Methodology:

    • Use several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.

    • Prepare different concentrations of 2-Bromo-3-chlorohexafluoro-2-butene.

    • In separate test tubes, mix the test compound, the bacterial strain, and a liver enzyme extract (S9 fraction for metabolic activation). A set of experiments without the S9 fraction should also be conducted.

    • Pour the mixture onto a minimal agar plate.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion

2-Bromo-3-chlorohexafluoro-2-butene is a chemical with significant potential in synthetic chemistry. However, the limited availability of specific safety and toxicity data necessitates a cautious approach to its handling. By leveraging information from structurally related compounds and adhering to best practices in laboratory safety, researchers can minimize the risks associated with its use. Furthermore, a systematic toxicological evaluation, as outlined in the proposed workflow, is essential for a comprehensive understanding of its hazard profile and for the development of a complete Safety Data Sheet.

References

  • 2-Bromo-3-chlorohexafluoro-2-butene | C4Br Cl F6 - BuyersGuideChem. (n.d.).
  • Toxicity Summary of 2-Bromo-3,3,3-Trifluoropropene - Regulations.gov. (2013, November 26).
  • 2-Bromo-3-chlorohexafluoro-2-butene | CAS 122557-08-8 | SCBT. (n.d.).
  • 2-Bromo-3,3,3-trifluoropropene - Synquest Labs. (2016, December 6).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 8).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8).
  • 2-BROMO-3-CHLOROHEXAFLUORO-2-BUTENE CAS#: 122557-08-8 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Essential Safety and Operational Guide for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene - Benchchem. (2025).
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).
  • SAFETY DATA SHEET - NOVA Chemicals. (2025, March 26).
  • Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed. (2013, July 15).

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Exploratory

A Guide to the Synthesis, Reactivity, and Application of Halogenated Hexafluorobutenes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry The incorporation of fluorine into organic molecules has become a co...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, halogenated hexafluorobutenes stand out as exceptionally versatile synthons. Their electron-deficient double bond, flanked by two trifluoromethyl groups, provides a unique platform for a diverse range of chemical transformations.

This guide offers a comprehensive exploration of halogenated hexafluorobutenes and their derivatives. We will delve into their synthesis from commercially available starting materials, explore their key patterns of reactivity—including nucleophilic substitution, cycloaddition, and radical reactions—and highlight their applications in constructing complex molecular architectures relevant to the pharmaceutical and agrochemical industries. The protocols and mechanistic discussions herein are grounded in peer-reviewed literature to provide a reliable and authoritative resource for scientists in the field.

Part 1: Synthesis of Key Halogenated Hexafluorobutene Intermediates

The most common pathway to synthetically useful halogenated hexafluorobutenes begins with the commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene. The core strategy involves a two-step halogenation/dehydrohalogenation cascade.[3][4] This approach provides access to versatile intermediates like 2-bromo- and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes, which are pivotal for subsequent derivatization.

Halogenation of the Hexafluorobut-2-ene Backbone

The first step is the addition of a halogen across the double bond of 1,1,1,4,4,4-hexafluorobut-2-ene. This reaction proceeds readily with bromine (Br₂) or iodine monochloride (ICl) to form the corresponding 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes.[3] For instance, the bromination of either the (E)- or (Z)-isomer of hexafluorobut-2-ene under UV irradiation yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.[3][4]

Dehydrohalogenation to Form Halogenated Olefins

The subsequent dehydrohalogenation of the dihaloalkane is a critical step to regenerate the double bond, now with a halogen substituent. A common and effective method involves treating the dibrominated intermediate with potassium hydroxide (KOH) in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr).[3] This reaction efficiently eliminates one equivalent of HBr to yield a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene.

The choice of base and reaction conditions is crucial for optimizing yield and selectivity. While organic bases can be used, the workup can be complex. The use of KOH with a phase-transfer catalyst in water provides a simple and efficient system for this transformation.[3]

Workflow for Key Intermediate Synthesis

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Dehydrohalogenation cluster_2 Further Transformations A 1,1,1,4,4,4-Hexafluorobut-2-ene (Commercial Starting Material) B 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane A->B Br₂, UV light C 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene (Key Intermediate) B->C KOH, Bu₄NBr (Phase-Transfer) D Diverse Derivatives: - Cycloadducts - Substituted Olefins - Fluorinated Allenes C->D See Part 2

Caption: Synthesis of key halogenated hexafluorobutene intermediates.

Part 2: Core Reactivity and Synthetic Transformations

The electron-withdrawing nature of the two CF₃ groups renders the double bond of halogenated hexafluorobutenes highly electron-deficient. This electronic character dictates their reactivity, making them potent partners in cycloaddition reactions and susceptible to nucleophilic attack.

Cycloaddition Reactions

Halogenated hexafluorobutenes and related compounds like hexafluorobut-2-yne are excellent dienophiles in Diels-Alder reactions.[5] This reactivity provides a powerful method for constructing complex, fluorinated six-membered rings.[6][7] The reaction involves the [4+2] cycloaddition of a conjugated diene to the hexafluorobutene, forming two new sigma bonds in a single, often stereospecific, step.[8]

This methodology is particularly valuable for synthesizing bis(trifluoromethyl)-substituted aromatic and heterocyclic compounds.[5] For example, reaction with furan derivatives can lead to 3,4-bis(trifluoromethyl)furans after the initial cycloadduct undergoes further transformation.[5]

Nucleophilic Substitution

While classic nucleophilic substitution occurs at sp³-hybridized carbons[9], the electron-poor nature of the hexafluorobutene double bond allows for nucleophilic vinylic substitution. Nucleophiles can attack the double bond, leading to the displacement of the halide. This reactivity is analogous to nucleophilic aromatic substitution (SₙAr) on electron-deficient aromatic rings.[10][11] This reaction is a key strategy for introducing a wide variety of functional groups, including amines, alkoxides, and thiolates, to the fluorinated scaffold.

Radical Reactions

The C-Halogen bond in these molecules can undergo homolytic cleavage to generate radical intermediates. These radicals can participate in a variety of transformations, including addition to unsaturated systems and atom transfer reactions.[12][13] The specific conditions (e.g., use of radical initiators, light) will dictate the reaction pathway.[14]

Synthesis of Advanced Derivatives: Fluorinated Allenes

A notable transformation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes is their conversion into the novel 1,1,4,4,4-pentafluorobuta-1,2-diene.[3][4] This is achieved through a reaction cascade involving treatment with an organolithium reagent like butyllithium (BuLi). This process, which involves metallation followed by elimination, opens the door to the synthesis of fluorinated allenes, which are themselves valuable and highly reactive building blocks for further synthesis.[3][4]

Key Reaction Pathways

G cluster_cyclo Cycloaddition cluster_subst Nucleophilic Substitution cluster_adv Advanced Derivatization Core Halogenated Hexafluorobutene (R-X) Cycloadduct Fluorinated Bicyclic Adduct Core->Cycloadduct [4+2] Diels-Alder Substituted Substituted Hexafluorobutene (R-Nu) Core->Substituted Vinylic Substitution Allene Pentafluorobuta- 1,2-diene Core->Allene Elimination Diene Diene (e.g., Furan, Cyclopentadiene) Diene->Core Nucleophile Nucleophile (Nu⁻) Nucleophile->Core Organometallic Organolithium (e.g., BuLi) Organometallic->Core

Caption: Major reaction pathways of halogenated hexafluorobutenes.

Part 3: Applications in Medicinal Chemistry

The trifluoromethyl (CF₃) group is a well-established "bioisostere" for a methyl group but with dramatically different electronic properties. Its inclusion in drug candidates can significantly enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[1][15] Halogenated hexafluorobutenes serve as powerful precursors for introducing the bis(trifluoromethyl)vinyl moiety or for constructing CF₃-containing heterocyclic systems.[15][16][17]

The use of halogens in drug design is also increasingly sophisticated. Beyond simple steric and electronic effects, heavier halogens like bromine and iodine can participate in "halogen bonding," a specific type of non-covalent interaction with electron-rich donors in protein binding pockets, which can enhance ligand affinity and selectivity.[18][19] The ability to install different halogens onto the hexafluorobutene core allows for the systematic exploration of these effects.

The FDA's consistent approval of new halogenated drugs underscores the continued importance of these elements in modern medicinal chemistry.[2][20] Building blocks like halogenated hexafluorobutenes are critical tools for accessing novel, fluorinated chemical matter for drug discovery programs.

Part 4: Experimental Protocols

The following protocols are representative methodologies based on published procedures.[3][4] As with any chemical synthesis, all operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

Objective: To synthesize the dibrominated precursor via halogenation of (E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene.

Materials:

  • (E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene

  • Bromine (Br₂)

  • Suitable reaction vessel (e.g., thick-walled glass tube with a valve)

  • UV lamp

Procedure:

  • Reaction Setup: In a fume hood, carefully condense a known amount of 1,1,1,4,4,4-hexafluorobut-2-ene into a pre-weighed, cooled reaction vessel.

  • Reagent Addition: Slowly add an equimolar amount of bromine (Br₂) to the vessel at a low temperature (e.g., using a dry ice/acetone bath).

  • Initiation: Seal the vessel and allow it to warm to room temperature. Irradiate the mixture with a UV lamp. The disappearance of the red-brown bromine color indicates reaction progress. The reaction is typically complete within a few hours.

  • Workup & Purification: Once the reaction is complete, cool the vessel and carefully vent any pressure. The crude product can be purified by distillation to yield pure 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.

  • Characterization: Confirm the structure of the product using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry.

Protocol 2: Dehydrobromination to (E/Z)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene

Objective: To synthesize the key vinyl bromide intermediate via elimination of HBr.

Materials:

  • 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane (from Protocol 1)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (Bu₄NBr)

  • Water

  • Round-bottom flask with magnetic stirrer

  • Distillation apparatus

Procedure:

  • Reaction Setup: Prepare a solution of KOH (1.3 equivalents) and Bu₄NBr (5 mol%) in water in a round-bottom flask.

  • Addition of Substrate: Add the 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (1 equivalent) to the aqueous solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots of the organic layer for GC or NMR analysis.

  • Workup & Purification: After the reaction is complete, separate the lower organic layer. The crude product, which is a mixture of (E) and (Z) isomers, can be purified by distillation (boiling point ~55 °C).[3]

  • Characterization: Characterize the product mixture by ¹H, ¹³C, and ¹⁹F NMR spectroscopy to determine the isomeric ratio and confirm the structure.

Reaction Conditions Yield Reference
DehydrobrominationKOH (1.3 eq), Bu₄NBr (5 mol%), H₂O, RT, 2h75% (mixture of isomers)[3]

Conclusion

Halogenated hexafluorobutenes are more than just simple fluorinated molecules; they are enabling building blocks that provide access to a rich and diverse chemical space. Their unique electronic properties govern a predictable yet versatile reactivity profile, allowing for their strategic deployment in the synthesis of complex targets. From the construction of novel heterocyclic scaffolds via cycloaddition to the introduction of various functional groups through nucleophilic substitution, these reagents offer chemists powerful tools for molecular design. As the demand for sophisticated, metabolically robust, and biologically active compounds continues to grow, the importance of synthons like halogenated hexafluorobutenes in the arsenal of the research scientist and drug development professional is set to increase.

References

  • Kukhar, V., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]

  • Kukhar, V., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [PDF]. ResearchGate. [Link]

  • Mizuta, S. (2017). Synthesis and discovery of highly potent agents, trifluoromethyl containing heterocycles against influenza virus. Hilaris Publisher. [Link]

  • Barlow, M. G., et al. (1980). Polyhalogenated heterocyclic compounds. Part 41. Cycloaddition reactions involving hexafluorobut-2-yne and 1,1,1,2,4,4,4-heptafluorobut-2-ene. Journal of the Chemical Society, Perkin Transactions 1, 531-536. [Link]

  • Zeng, X., et al. (2019). Accessing Difluoromethylated and Trifluoromethylated cis-Cycloalkanes and Saturated Heterocycles: Preferential Hydrogen Addition to the Substitution Sites for Dearomatization. ResearchGate. [Link]

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  • Zhang, Q., & Hartwig, J. F. (2014). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Angewandte Chemie International Edition, 53(43), 11650-11654. [Link]

  • Siegemund, G., & Schwertfeger, W. (1995). Process for preparing hexafluorobutene. U.S.
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  • Cole, M. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 11897-11904. [Link]

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Foundational

Fundamental Reactivity of Bromine vs. Chlorine in Hexafluorobutene Systems: A Mechanistic and Practical Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The halogenation of fluoroalkenes is a cornerstone of modern synthetic chemistry, pivotal for the development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The halogenation of fluoroalkenes is a cornerstone of modern synthetic chemistry, pivotal for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Hexafluorobutenes, with their unique electronic properties conferred by the strongly electron-withdrawing trifluoromethyl (CF₃) groups, present a fascinating and complex reactivity landscape when reacting with halogens like bromine and chlorine. This guide provides an in-depth analysis of these reactions, moving beyond simple procedural descriptions to explore the underlying mechanistic principles that govern their outcomes. We will dissect the competition between electrophilic and free-radical pathways, explain the resulting regio- and stereoselectivity, and provide a validated experimental protocol for practical application. This document is intended to equip researchers and drug development professionals with the foundational knowledge to predict, control, and leverage the distinct reactivity of bromine and chlorine in these highly fluorinated systems.

Introduction: The Unique Chemistry of Hexafluorobutenes

Hexafluorobutenes, such as 1,1,1,4,4,4-hexafluorobut-2-ene, are not typical alkenes. The carbon-carbon double bond is rendered significantly electron-deficient by the powerful inductive effect of two adjacent CF₃ groups.[1] This electronic feature dramatically alters its reactivity compared to hydrocarbon analogues. While typical alkenes are electron-rich and readily undergo electrophilic addition, the π-bond in hexafluorobutenes is less nucleophilic and thus less susceptible to attack by electrophiles.[2] Understanding this fundamental principle is critical, as it dictates the reaction conditions necessary to achieve successful halogenation and determines which mechanistic pathway—ionic or radical—will prevail. This distinction is paramount in synthesis, as the mechanism directly controls the stereochemical and regiochemical outcome of the product.

Core Principles: Electrophilic vs. Free-Radical Addition

The addition of halogens (X₂) to a double bond can proceed via two primary mechanisms. The preferred pathway for hexafluorobutenes is highly dependent on the specific halogen and the reaction conditions.

The Electrophilic Addition Pathway

In non-fluorinated alkenes, the reaction is a classic example of electrophilic addition. The approaching halogen molecule becomes polarized, and the alkene's π-electrons attack the electrophilic halogen atom, forming a cyclic halonium ion intermediate. This intermediate is then attacked by the halide anion from the opposite face, resulting in a stereospecific anti-addition of the two halogen atoms across the double bond.[3]

However, due to the electron-deficient nature of the hexafluorobutene double bond, this pathway is generally disfavored. The π-bond is not sufficiently nucleophilic to initiate the reaction under standard conditions.[2]

The Free-Radical Addition Pathway

Free-radical pathways become dominant for electron-deficient alkenes, particularly when initiated by UV light or heat.[4] This mechanism is especially relevant for bromine and, to a lesser extent, chlorine. The reaction proceeds through three distinct stages:

  • Initiation: The halogen-halogen bond undergoes homolytic cleavage under UV irradiation to generate two halogen radicals (X•).

  • Propagation: A halogen radical adds to the double bond, forming a carbon-centered radical intermediate. This radical then abstracts a halogen atom from another X₂ molecule, yielding the dihalogenated product and regenerating a halogen radical to continue the chain reaction.

  • Termination: The reaction ceases when radicals combine with each other.

The weaker bond dissociation energy of Br₂ compared to Cl₂ means that bromine is more readily cleaved into radicals, making the free-radical pathway particularly accessible for bromination reactions.

Comparative Analysis: Bromine vs. Chlorine Reactivity

While both bromine and chlorine can add across the double bond of hexafluorobutenes, their reactivity profiles exhibit crucial differences rooted in their atomic and molecular properties.

  • Mechanism Preference: Bromination of hexafluorobutenes, especially under UV light or sunlight, proceeds almost exclusively through a free-radical mechanism .[5][6][7] The formation of bromine radicals is efficient, and their subsequent addition to the electron-poor double bond is kinetically favorable. In contrast, while chlorination can also occur via a radical pathway, the higher bond strength of Cl₂ makes initiation more demanding. Chlorine, being more electronegative and a stronger oxidizing agent, may still exhibit some propensity for electrophilic character, although this is significantly hindered by the deactivated substrate.[8][9]

  • Reaction Rate and Conditions: Bromination reactions are often faster and can be initiated with simple sunlight.[7] Chlorination may require more energetic conditions or specific radical initiators. The higher reactivity of the chlorine radical can also lead to a less selective reaction, with potential for competing side reactions like hydrogen abstraction if applicable.[10]

  • Stereoselectivity: The stereochemical outcome is a direct consequence of the mechanism.

    • Bromination (Radical): The intermediate carbon radical is typically sp²-hybridized and planar. The subsequent attack by a Br₂ molecule can occur from either face, leading to a potential mixture of syn- and anti-addition products. However, steric hindrance from the bulky CF₃ groups and the bromine atom already added can influence the facial selectivity.

    • Chlorination (If Electrophilic): In the rare event that an electrophilic pathway is forced, it would be expected to proceed via a chloronium ion, leading to a strict anti-addition of the chlorine atoms.[11]

The logical relationship between substrate electronics and the dominant reaction mechanism is visualized below.

G sub Hexafluorobutene (Electron-Deficient C=C) rad_path Free-Radical Pathway sub->rad_path Favored due to deactivation of C=C elec_path Electrophilic Pathway sub->elec_path Disfavored product_mix Mixture of Syn/Anti Addition Products rad_path->product_mix product_anti Anti-Addition Product elec_path->product_anti cond_uv UV Light / Heat cond_uv->rad_path Initiates cond_dark Dark / Polar Solvent cond_dark->elec_path Favors bromine Bromine (Br₂) (Lower Bond Energy) bromine->rad_path Readily Forms Radicals chlorine Chlorine (Cl₂) (Higher Bond Energy) chlorine->rad_path Requires More Energy

Caption: Mechanistic pathways for halogenation of hexafluorobutene.

Quantitative Data Summary

The table below summarizes the typical outcomes for the halogenation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene, a common isomer.

HalogenInitiatorDominant MechanismProductTypical YieldReference
Bromine (Br₂)UV Light / SunlightFree-Radical Addition2,3-Dibromo-1,1,1,4,4,4-hexafluorobutaneHigh (>80%)[5][6]
Chlorine (Cl₂)UV LightFree-Radical Addition2,3-Dichloro-1,1,1,4,4,4-hexafluorobutaneModerate-High[1] (by analogy)
Bromine (Br₂)Dark, No InitiatorNo significant reactionN/ALow / None[2]
Chlorine (Cl₂)Dark, No InitiatorNo significant reactionN/ALow / None[2]

Experimental Protocol: Photobromination of (E)-1,1,1,4,4,4-Hexafluorobut-2-ene

This protocol describes a validated method for the free-radical addition of bromine to a hexafluorobutene isomer.[5][6] The self-validating nature of this protocol lies in the clear physical changes (color disappearance) and the final analytical verification.

Safety Precaution: This reaction involves elemental bromine, which is highly corrosive and toxic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Materials:

  • (E)-1,1,1,4,4,4-hexafluorobut-2-ene

  • Liquid Bromine (Br₂)

  • An inert solvent (e.g., CCl₄ or CH₂Cl₂) is optional; the reaction can be run neat.

  • Reaction vessel transparent to UV light (e.g., Pyrex or quartz).

  • UV lamp or direct sunlight.

  • Magnetic stirrer and stir bar.

  • Apparatus for solvent removal (rotary evaporator).

Step-by-Step Procedure:

  • Reactor Setup: Place the (E)-1,1,1,4,4,4-hexafluorobut-2-ene (1.0 eq) into the reaction vessel equipped with a magnetic stir bar. If using a solvent, dissolve the alkene at this stage.

  • Reagent Addition: In the fume hood, carefully add an equimolar amount of liquid bromine (1.0 eq) dropwise to the reaction mixture. The mixture will immediately turn a deep red-brown color.

  • Initiation: Seal the reaction vessel and place it under a UV lamp or in direct sunlight. Begin vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored visually. The characteristic red-brown color of bromine will gradually fade as it is consumed. The reaction is complete when the mixture becomes colorless or pale yellow. This typically takes several hours, depending on the intensity of the light source.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If any unreacted bromine remains, it can be quenched by washing with a dilute aqueous solution of sodium thiosulfate.

  • Purification: Remove the solvent (if used) under reduced pressure using a rotary evaporator. The resulting crude product, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, can be purified further by distillation if necessary.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation prep1 1. Charge reactor with (E)-Hexafluorobut-2-ene prep2 2. Add equimolar Br₂ (mixture turns red-brown) prep1->prep2 react1 3. Irradiate with UV light and stir vigorously prep2->react1 react2 4. Monitor for color change (red-brown to colorless) react1->react2 work1 5. Quench excess Br₂ (if necessary) react2->work1 work2 6. Remove solvent via rotary evaporation work1->work2 work3 7. Purify by distillation work2->work3 analysis1 8. Characterize product via NMR and GC-MS work3->analysis1

Caption: Experimental workflow for photobromination.

Implications for Drug Development and Materials Science

The ability to selectively introduce bromine or chlorine atoms into a hexafluorobutane scaffold is of significant strategic importance.

  • In Drug Development: Halogen atoms serve as crucial handles for further synthetic transformations. The resulting vicinal dihalides can undergo elimination reactions to form new halo-olefins.[6] Furthermore, the carbon-bromine bond is often more reactive than the carbon-chlorine bond in subsequent nucleophilic substitution or cross-coupling reactions, allowing for regioselective functionalization.[1] This control is essential for building the complex molecular architectures required for modern therapeutics.

  • In Materials Science: The incorporation of heavy atoms like bromine and chlorine into fluorinated polymers can modify their physical properties, such as refractive index, density, and fire resistance. A precise understanding of the addition chemistry allows for the controlled synthesis of monomers for these advanced materials.

Conclusion

The reactivity of bromine and chlorine with hexafluorobutene systems is not interchangeable. The pronounced electron-deficient character of the fluoroalkene double bond largely suppresses the classic electrophilic addition mechanism and favors a free-radical pathway. Bromine, with its lower bond dissociation energy, is particularly well-suited for this mechanism and reacts efficiently under simple photochemical conditions. Chlorine is also reactive but may require more forcing conditions. This fundamental mechanistic divergence dictates the reaction conditions, rates, and stereochemical outcomes, providing chemists with a powerful toolkit. By understanding and exploiting these differences, researchers can strategically install halogens onto fluorinated scaffolds, paving the way for innovations in medicine and materials science.

References

  • Haszeldine, R. N. (1952). Journal of the Chemical Society, 4423-4431. (Note: While this is a foundational reference cited in other sources, a direct clickable link is not available; the information is relayed through secondary sources).
  • Petrov, V. A. (2021). Journal of Fluorine Chemistry, 249, 109855. (Note: A specific article from this author is mentioned as context in a search result, but the direct link for this exact reference is not provided).
  • Atherton, J. H., & Fields, R. (1968). Journal of the Chemical Society C: Organic, 1507-1511. (Note: Foundational reference, direct link not provided in search results).
  • Haszeldine, R.N. (1952). J. Chem. Soc., 3490-3498. (Note: Foundational reference, direct link not provided in search results).
  • Shestov, A. A., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Shestov, A. A., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). Electrophilic Addition of Halogens to Alkenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Reactions of Alkenes with Bromine. Retrieved from [Link]

  • Clark, J. (2015). Electrophilic Addition - Symmetrical Alkenes and Bromine. Retrieved from various online chemistry resources. (Note: This is a general, widely-cited concept).
  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Le Fevre, C. G., & Le Fevre, R. J. W. (1935). Journal of the Chemical Society, 1696-1701. (Note: Foundational reference, direct link not provided in search results).
  • IChemE. (1995). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]

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Exploratory

Technical Guide: Vapor Pressure and Volatility Characteristics of 2-Bromo-3-chlorohexafluoro-2-butene

Executive Summary 2-Bromo-3-chlorohexafluoro-2-butene (CAS 122557-08-8) is a specialized polyhalogenated alkene utilized primarily as a fluorinated building block in the synthesis of inhalation anesthetics and fluoropoly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3-chlorohexafluoro-2-butene (CAS 122557-08-8) is a specialized polyhalogenated alkene utilized primarily as a fluorinated building block in the synthesis of inhalation anesthetics and fluoropolymers.[1] Its unique structure—featuring trifluoromethyl groups flanking a double bond substituted with both bromine and chlorine—imparts distinct volatility and thermodynamic behaviors critical for process scale-up and safety.

This guide provides a rigorous analysis of its vapor pressure (VP) dynamics, volatility characteristics, and the experimental protocols required to validate these properties in a drug development context.

Physicochemical Profile & Structural Thermodynamics[2]

The volatility of 2-Bromo-3-chlorohexafluoro-2-butene is governed by the interplay between its high molecular weight and the weak intermolecular forces typical of perfluorinated moieties. Unlike hydrogen-bonded solvents, this compound relies on London dispersion forces and dipole-dipole interactions, resulting in a liquid that is dense yet moderately volatile.

Table 1: Core Physicochemical Properties
PropertyValueContext/Method
Molecular Formula

Molecular Weight 277.39 g/mol High mass suppresses evaporation rates relative to non-halogenated analogs.
Boiling Point (1 atm) 85–87 °C (358–360 K)Validated via distillation [1].
Physical State Colorless to pale yellow liquid
Isomerism Exists as E and Z isomersSynthesis typically yields a mixture; isomers may exhibit

.
Estimated Density ~1.8 – 1.9 g/mLExtrapolated from 2,3-dichloro analog (

g/mL).

Vapor Pressure and Volatility Analysis[2]

Thermodynamic Modeling

In the absence of a commercially available Antoine equation for this specific CAS, the vapor pressure curve is modeled using the Clausius-Clapeyron relation anchored to its experimental boiling point.

Estimated Vapor Pressure at 25°C: Using a modified Trouton’s constant for halogenated alkenes (


), the enthalpy of vaporization (

) is estimated at approximately 32.2 kJ/mol .


  • 
     (Boiling Point):  359 K (86°C) at 760 mmHg
    
  • 
     (Ambient):  298 K (25°C)
    
  • Calculated VP (

    
    ): ~75–85 mmHg (0.10–0.11 atm) 
    

Implication for Researchers: With a vapor pressure of ~80 mmHg at room temperature, this compound is Class II (Moderate Volatility) . It evaporates readily in open containers, necessitating the use of cold traps during vacuum manipulations to prevent pump oil contamination and yield loss.

Volatility Hazards
  • Inhalation Risk: The high vapor pressure facilitates the formation of hazardous concentrations in the breathing zone. As a structural analog to halothane, it may possess anesthetic or narcotic properties.

  • Process Safety: In closed-system reactors, head-space pressure will rise significantly above 50°C. Pressure relief valves must be sized to accommodate the exponential rise in VP.

Experimental Protocols for Property Validation

For drug development workflows requiring precise VP data (e.g., for lyophilization or distillation modeling), we recommend the Static Isoteniscope Method . This method is superior to dynamic ebulliometry for limited sample volumes and avoids decomposition at high boiling temperatures.

Protocol: Static Vapor Pressure Measurement

Objective: Determine the


 curve with 

mmHg precision.
  • Sample Preparation: Load 5 mL of 2-Bromo-3-chlorohexafluoro-2-butene into the isoteniscope bulb.

  • Degassing: Freeze the sample with liquid nitrogen. Evacuate the system to <0.01 mmHg to remove dissolved air. Thaw and repeat (Freeze-Pump-Thaw cycle x3).

  • Equilibration: Immerse the isoteniscope in a thermostated bath at the starting temperature (e.g., 20°C).

  • Balancing: Admit inert gas (Nitrogen/Argon) into the ballast side until the liquid levels in the U-tube manometer are equal.

  • Measurement: Record the pressure of the ballast gas (which equals the sample VP) and the bath temperature.

  • Step-Up: Increase bath temperature in 5°C increments up to 80°C, repeating the balancing step.

Visualization: Static Isoteniscope Setup

Isoteniscope_Setup Sample Sample Bulb (2-Bromo-3-chloro...) UTube U-Tube Manometer (Null Indicator) Sample->UTube Vapor Pressure Ballast Ballast Tank (Inert Gas Buffer) Ballast->UTube Balancing Pressure Manometer Digital Pressure Gauge Ballast->Manometer Readout Vacuum Vacuum Pump (w/ Cold Trap) Ballast->Vacuum Evacuation Nitrogen N2 Inlet Nitrogen->Ballast Control Pressure

Figure 1: Schematic of a Static Isoteniscope system for precise vapor pressure determination of volatile fluorinated liquids.

Synthesis and Purification Pathway[3][4][5]

Understanding the synthesis is crucial for identifying impurities (like the non-brominated analog) that could skew volatility data. The primary route involves the dehydrohalogenation of a saturated precursor.

Reaction:



(Note: Bromination typically occurs via substitution or addition-elimination sequences depending on the starting scaffold).

A more direct route cited in fluorocarbon literature involves the dehydroiodination of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane [2].

Visualization: Synthesis Workflow

Synthesis_Flow Precursor Precursor: 2-chloro-3-iodo-1,1,1,4,4,4- hexafluorobutane Reactor Reactor: Stirred Vessel @ 25-40°C (Phase Transfer Catalysis) Precursor->Reactor Reagents Reagents: KOH (aq) + Bu4NBr (Cat.) Reagents->Reactor Separation Separation: Decant Organic Phase Reactor->Separation Reaction Complete Distillation Purification: Fractional Distillation (Collect fraction @ 85-87°C) Separation->Distillation Crude Oil Product Final Product: 2-Bromo-3-chlorohexafluoro-2-butene Distillation->Product Purified Isomers

Figure 2: Phase-transfer catalyzed synthesis and purification workflow.

Applications in Drug Development

Anesthetic Pharmacophore Development

The 2-Bromo-3-chlorohexafluoro-2-butene moiety serves as a lipophilic, metabolically stable core. In drug design, the


 groups increase lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration, while the Br/Cl substituents provide handles for further functionalization via lithium-halogen exchange.
Solvent Engineering

Due to its moderate boiling point and lack of hydrogen bonding, this compound is an excellent solvent for fluorous phase extractions . It can selectively dissolve highly fluorinated peptides or small molecules that are insoluble in standard organic solvents like DCM or Methanol.

References

  • BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. Retrieved from

  • BuyersGuideChem. (2025). 2-Bromo-3-chlorohexafluoro-2-butene Properties and Suppliers. Retrieved from

  • Santa Cruz Biotechnology. (2025). 2-Bromo-3-chlorohexafluoro-2-butene Product Data. Retrieved from

  • PubChem. (2025). Compound Summary: Polyhalogenated Butenes. National Library of Medicine. Retrieved from

Sources

Foundational

History and discovery of mixed-halogen fluorinated alkenes

Title: The Halogen Dance: Evolution, Synthesis, and Applications of Mixed-Halogen Fluorinated Alkenes Executive Summary The strategic introduction of multiple halogen types (F, Cl, Br, I) onto a single alkene scaffold re...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Halogen Dance: Evolution, Synthesis, and Applications of Mixed-Halogen Fluorinated Alkenes

Executive Summary The strategic introduction of multiple halogen types (F, Cl, Br, I) onto a single alkene scaffold represents a pinnacle of organofluorine chemistry. Unlike their perfluorinated counterparts, mixed-halogen fluorinated alkenes offer a unique "tunable instability"—chemically robust enough for industrial application (e.g., refrigerants, polymers) yet possessing specific reactive handles for metabolic degradation or synthetic functionalization. This guide traces the trajectory of these compounds from the early Swarts reactions to the modern era of Hydrochlorofluoroolefins (HCFOs) and stereoselective drug synthesis.

Part 1: Historical Genesis & Industrial Drivers

The history of mixed-halogen alkenes is not merely a chronicle of discovery but a pendulum swing between chemical inertness and environmental reactivity .

The Swarts Era (1890s)

The foundational work began with Frédéric Swarts in Belgium.[1] In 1892, Swarts developed the antimony(III) fluoride-catalyzed halogen exchange (fluorination) of polychlorinated compounds. This method, now known as the Swarts Reaction , was the first reliable route to introduce fluorine into organic molecules, replacing chlorine atoms with fluorine.

  • Significance: It established the "mixed halogen" paradigm (C-Cl

    
     C-F) that would later enable the Freon revolution.
    
The Manhattan Project & The Polymer Boom (1930s-40s)

While Thomas Midgley Jr. utilized Swarts' chemistry to create stable CFCs (Freons), a parallel track emerged for alkenes.

  • CTFE (Chlorotrifluoroethylene): Discovered in 1934 by Fritz Schloffer and Otto Scherer at IG Farben, CTFE (

    
    ) became critical during the Manhattan Project. Scientists needed a coolant and lubricant that could withstand the corrosive uranium hexafluoride (
    
    
    
    ) used in isotope separation.
  • Kel-F / PCTFE: The polymerization of CTFE led to PCTFE (Polychlorotrifluoroethylene), commercially known as Kel-F. Unlike PTFE (Teflon), the presence of the larger Chlorine atom disrupted the crystal packing, making PCTFE harder, stronger, and more transparent, albeit with a lower melting point.

The Anesthetic Interlude: Halothane

In the 1950s, the search for non-flammable anesthetics led to Halothane (


). While an alkane, its synthesis and metabolic studies heavily relied on understanding mixed-halogen elimination pathways, influencing the chemistry of bromofluoroalkenes used today.

Part 2: The Environmental Pivot (The Rise of HCFOs)

The Montreal Protocol (1987) forced a departure from stable CFCs. The industry initially moved to HFCs (Hydrofluorocarbons), but their high Global Warming Potential (GWP) necessitated a second shift.

The Solution: Hydrochlorofluoroolefins (HCFOs) The modern "fourth generation" refrigerants rely on the presence of a double bond and mixed halogens to ensure rapid tropospheric degradation.

  • Case Study: HCFO-1233zd (1-chloro-3,3,3-trifluoropropene) [2][3][4][5][6]

    • Structure:

      
      
      
    • Mechanism of Action: The C=C double bond allows hydroxyl radicals (

      
      ) in the lower atmosphere to attack the molecule, breaking it down in days (approx. 26 days lifetime) rather than years. This results in a GWP of < 1.
      
    • Discovery: Developed by Honeywell (Solstice®) and Arkema, the trans (E) isomer is used as a solvent and blowing agent, while the cis (Z) isomer is a refrigerant.

Part 3: Synthetic Methodologies in Drug Discovery[7]

In medicinal chemistry, mixed-halogen alkenes are not end-products but versatile linchpins . They serve as bioisosteres for peptide bonds or as precursors for stereoselective coupling.

The "Fluoro-Vinyl" Challenge

Synthesizing a tri- or tetra-substituted alkene with a single fluorine atom and a specific geometry is notoriously difficult due to the "fluorine effect" on carbanion stability.

Key Scaffold: 1-Bromo-1-fluoroalkenes These are the "Swiss Army knives" of fluorinated alkene synthesis.

  • Why Br and F? The C-Br bond is weak enough for oxidative addition (Pd-catalyzed coupling), while the C-F bond remains intact, allowing the modular construction of monofluoroalkenes (e.g.,

    
    -fluorostilbenes).
    
  • Stereocontrol: The geometry is often set before the coupling step. For example, the Burton method or McCarthy method allows for the generation of pure (Z) or (E) isomers.

Table 1: Bond Dissociation Energies (Crucial for Chemoselectivity)

Bond TypeBond Energy (kJ/mol)Synthetic Implication
C-F (Vinyl) ~480Inert to standard Pd-coupling; remains in final drug.
C-Cl (Vinyl) ~350Reactive in cross-coupling but requires specialized ligands.
C-Br (Vinyl) ~280Ideal handle for Suzuki/Stille/Negishi coupling.
C-I (Vinyl) ~210Highly reactive; often too unstable for multi-step synthesis.

Part 4: Experimental Protocol

Stereoselective Synthesis of (Z)-1-Bromo-1-Fluoroalkenes

This protocol describes the synthesis of a (Z)-1-bromo-1-fluoroalkene, a critical intermediate for creating fluoro-analogs of Tamoxifen or other stilbene-based drugs.

Objective: Synthesize (Z)-1-bromo-1-fluoro-2-phenylethene from tribromofluoromethane.

Reagents:

  • Tribromofluoromethane (

    
    )
    
  • Benzaldehyde (

    
    )
    
  • Triphenylphosphine (

    
    )
    
  • Zinc dust (activated)

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Preparation of the Ylide Precursor (In-situ):

    • Causality: We utilize a modified Wittig-type reaction. However,

      
       does not form a stable phosphonium salt directly. We must generate the fluorobromomethylene zinc reagent first.
      
    • Step: In a flame-dried 3-neck flask under Argon, suspend activated Zinc dust (2.0 equiv) in anhydrous DMA.

    • Step: Add

      
       (1.1 equiv) and cool to 0°C.
      
    • Step: Dropwise add

      
       (1.1 equiv). The zinc inserts into the C-Br bond.
      
  • Formation of the Ylide:

    • The zinc carbenoid species reacts with

      
       to generate the reactive phosphorane intermediate 
      
      
      
      .
    • Observation: The solution typically turns a yellowish-brown.

  • Wittig Olefinylation:

    • Step: Add Benzaldehyde (1.0 equiv) dropwise to the mixture at 0°C.

    • Step: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Mechanism:[7][8][9] The reaction proceeds via a betaine intermediate. The steric bulk of the bromine and phenyl groups, combined with the electronic repulsion of the fluorine, dictates the stereochemistry.

    • Outcome: This method (Burton's modification) kinetically favors the (Z)-isomer (Ph and F are trans, Ph and Br are cis) due to the stabilization of the transition state.

  • Workup & Purification:

    • Quench with saturated

      
      .[10]
      
    • Extract with Pentane (to avoid losing volatile products).

    • Dry over

      
       and concentrate carefully (some fluoroalkenes are volatile).
      
    • Validation:

      
       NMR is the self-validating step. The (Z)-isomer typically shows a vinyl fluorine signal upfield relative to the (E)-isomer, with a characteristic 
      
      
      
      coupling constant of ~35-40 Hz (cis coupling).

Part 5: Visualization & Logic

Diagram 1: The Evolutionary Timeline

This diagram traces the lineage from Swarts' academic discovery to modern industrial and pharmaceutical applications.

History Swarts 1892: Swarts Reaction (SbF3 Halogen Exchange) Midgley 1930s: Midgley & CFCs (Safety/Stability Era) Swarts->Midgley Foundation Manhattan 1934-40: CTFE & Kel-F (Manhattan Project) Swarts->Manhattan Fluorination Tech Halothane 1950s: Halothane (Anesthetics) Midgley->Halothane Mixed Halogens Pharma Present: Stereoselective Bioisosteres (Pd-Coupling) Manhattan->Pharma Monomer Synthesis Halothane->Pharma Metabolic Insight Montreal 1987: Montreal Protocol (Ozone Protection) HCFO 2010s: HCFO-1233zd (Low GWP / Unstable) Montreal->HCFO Regulatory Pressure HCFO->Pharma Synthetic Methods

Caption: Evolution of mixed-halogen alkenes from early synthesis to modern environmental and pharmaceutical applications.

Diagram 2: Stereoselective Synthesis Workflow

A decision tree for researchers choosing the right pathway for fluoroalkene synthesis.

Synthesis Start Target: Monofluoroalkene Precursor Select Precursor: 1-Bromo-1-Fluoroalkene Start->Precursor Isomer Desired Geometry? Precursor->Isomer Z_Path (Z)-Selective Path (Burton/Wittig) Isomer->Z_Path Kinetic Control E_Path (E)-Selective Path (Isomerization/Julia) Isomer->E_Path Thermodynamic Control Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Z_Path->Coupling Retains Stereochem E_Path->Coupling Retains Stereochem Product Final Drug Scaffold (Fluoro-Stilbene) Coupling->Product

Caption: Decision matrix for stereoselective synthesis of drug-like fluoroalkenes.

References

  • Swarts, F. (1892). "Sur l'acide fluoracétique." Bulletin de l'Académie Royale de Belgique, 24, 309.

  • Burton, D. J., & Greenlimb, P. E. (1975). "Fluorinated ylides. I. Preparation and reaction of fluorinated phosphonium salts." The Journal of Organic Chemistry, 40(25), 3796–3798. [Link]

  • Honeywell. (2012).[3][4] "Solstice® zd (HCFO-1233zd) Technical Data Sheet." [Link]

  • Kuang, C., Senboku, H., & Tokuda, M. (2005).[11] "Stereoselective synthesis of (Z)-1-bromo-1-fluoroalkenes via microwave-induced reaction." Tetrahedron, 61(2), 637-642.[11] [Link]

  • Anbarasan, P., et al. (2006). "Palladium-Catalyzed Cross-Coupling of (Z)-1-Bromo-1-fluoroalkenes." The Journal of Organic Chemistry, 71(4), 1602. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-Bromo-3-chlorohexafluoro-2-butene from Hexachlorobutadiene

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Strategic Overview & Chemical Causality 2-Bromo-3-chlorohexafluoro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Overview & Chemical Causality

2-Bromo-3-chlorohexafluoro-2-butene (CF₃-CBr=CCl-CF₃) is a highly specialized, sterically hindered, and electron-deficient fluorinated building block. It is heavily utilized in the synthesis of complex trifluoromethyl-substituted active pharmaceutical ingredients (APIs) and advanced fluoropolymers.

  • Catalytic Fluorination: Exhaustive fluorination of the terminal carbons to yield 2,3-dichlorohexafluoro-2-butene.

  • Reductive Dechlorination: Elimination of the internal chlorides to form the highly reactive alkyne, hexafluoro-2-butyne.

  • Electrophilic Halogen Addition: Highly polarized addition of bromine monochloride (BrCl) across the triple bond to install the asymmetric halogens.

This stepwise approach isolates the mechanistic variables, ensuring that each intermediate acts as a self-validating checkpoint before proceeding to the next transformation.

Mechanistic Pathway & Workflow

SynthesisWorkflow HCBD Hexachlorobutadiene (HCBD) Starting Material Step1 Step 1: Catalytic Fluorination Reagents: HF, Cr-catalyst Conditions: 300-420 °C HCBD->Step1 Int1 2,3-Dichlorohexafluoro-2-butene Intermediate 1 Step1->Int1 Step2 Step 2: Reductive Dechlorination Reagents: Zn dust, DMF Conditions: 60-80 °C Int1->Step2 Int2 Hexafluoro-2-butyne Intermediate 2 Step2->Int2 Step3 Step 3: Electrophilic Addition Reagents: BrCl Conditions: -20 °C to RT Int2->Step3 Target 2-Bromo-3-chlorohexafluoro-2-butene Target Product Step3->Target

Fig 1: Three-step synthetic workflow from hexachlorobutadiene to the target butene.

Experimental Protocols & Mechanistic Causality

Step 1: Catalytic Fluorination of Hexachlorobutadiene

Objective: Convert HCBD to 2,3-dichlorohexafluoro-2-butene[1]. Causality & Rationale: The terminal vinylic C-Cl bonds in HCBD are highly susceptible to nucleophilic substitution by fluoride (via an addition-elimination mechanism) compared to the internal C-Cl bonds. By utilizing a strong Lewis acid catalyst (Cr-based) at high temperatures, the terminal carbons are exhaustively fluorinated to CF₃ groups. The powerful electron-withdrawing nature of these newly formed CF₃ groups severely deactivates the remaining internal C-Cl bonds, cleanly halting the reaction and preventing over-fluorination[2].

Protocol:

  • Preparation: Charge a Hastelloy or Monel gas-phase reactor with a chromium-based fluorination catalyst (e.g., Cr₂O₃ doped with Mg or Zn)[2]. Pre-heat the reactor bed to 300–420 °C.

  • Reaction: Co-feed hexachlorobutadiene and anhydrous hydrogen fluoride (HF) at a molar ratio between 1:7 and 1:25 into the reactor[2].

  • Parameters: Maintain a reaction pressure of 0.1–1.5 MPa with a contact time of 5–22 seconds[2].

  • Workup: Pass the hot effluent through a water-cooled condenser, followed by a KOH scrubber to neutralize HCl gas and unreacted HF[3].

  • Validation: Fractionally distill the crude organic layer to isolate 2,3-dichlorohexafluoro-2-butene (a mixture of E/Z isomers).

Step 2: Reductive Dechlorination to Hexafluoro-2-butyne

Objective: Eliminate the internal chlorides to form hexafluoro-2-butyne[4]. Causality & Rationale: The highly electronegative CF₃ groups lower the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly susceptible to single-electron transfer (SET) from the zinc surface. The subsequent elimination of two chloride ions forms the alkyne. Because hexafluoro-2-butyne is a gas at room temperature (b.p. -25 °C), it spontaneously distills out of the reaction mixture. This phase change inherently drives the reaction forward via Le Chatelier's principle and prevents unwanted over-reduction[4].

Protocol:

  • Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected directly to a dry-ice/acetone cold trap (-78 °C)[4].

  • Reaction: Suspend activated Zinc dust (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) and heat to 60–80 °C.

  • Addition: Slowly add 2,3-dichlorohexafluoro-2-butene dropwise[1]. The reductive dechlorination is exothermic.

  • Collection: Sweep the evolving hexafluoro-2-butyne gas with a gentle stream of dry nitrogen into the cold trap, where it condenses as a clear liquid[4].

Step 3: Halogen Addition via Bromine Monochloride

Objective: Asymmetric halogenation of the alkyne to yield 2-bromo-3-chlorohexafluoro-2-butene. Causality & Rationale: Hexafluoro-2-butyne features an extremely electron-deficient triple bond, making standard halogenation sluggish. However, Bromine monochloride (BrCl) is highly polarized (


), acting as a potent electrophile[5]. The addition across the triple bond yields the target alkene. The reaction must be run at sub-zero temperatures to manage the volatility of the alkyne and control the exotherm of the electrophilic addition[3].

Protocol:

  • Reagent Generation: In a heavy-walled glass reactor cooled to -20 °C, dissolve BrCl in anhydrous dichloromethane (CH₂Cl₂). Note: BrCl can be generated in situ by mixing equimolar amounts of Br₂ and Cl₂ in the solvent[5].

  • Addition: Slowly introduce liquid hexafluoro-2-butyne (from the cold trap) into the reactor.

  • Reaction: Seal the reactor and allow it to gradually warm to room temperature under continuous stirring.

  • Workup & Isolation: Once the pressure drops (indicating consumption of the alkyne gas), carefully vent the reactor. Distill off the CH₂Cl₂ solvent, and fractionally distill the residue to yield the pure 2-bromo-3-chlorohexafluoro-2-butene (b.p. 85-87 °C)[6].

Quantitative Data & Yield Summary

The following table summarizes the self-validating checkpoints, expected yields, and physical properties for each step of the synthesis:

StepChemical TransformationReagents & CatalystTemp (°C)PressureExpected Yield (%)Product B.P. (°C)
1 HCBD → DCHFBAnhydrous HF, Cr-catalyst300–4200.1–1.5 MPa75–8567–68
2 DCHFB → HFBZn dust, anhydrous DMF60–801 atm80–90-25
3 HFB → TargetBrCl, CH₂Cl₂-20 to 25Sealed / 1 atm70–8585–87

DCHFB = 2,3-dichlorohexafluoro-2-butene; HFB = Hexafluoro-2-butyne; Target = 2-Bromo-3-chlorohexafluoro-2-butene.

References

  • BuyersGuideChem. 2-Bromo-3-chlorohexafluoro-2-butene | C4Br Cl F6 - Properties and Safety. URL:[Link]

  • ResearchGate. Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. URL:[Link]

  • Google Patents (CN106008147A).Preparation method of Z-1,1,1,4,4,4-hexafluoro-2-butene.
  • LookChem. Cas 692-50-2, HEXAFLUORO-2-BUTYNE. URL:[Link]

  • DOKUMEN.PUB. The Periodic Table: Nature's Building Blocks (Halogen Addition). URL:[Link]

  • VDOC.PUB. Organofluorine Chemistry: Principles And Commercial Applications. URL:[Link]

Sources

Application

Advanced Technical Guide: 2-Bromo-3-chlorohexafluoro-2-butene as a Versatile Monomer in Fluoropolymer Synthesis

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 2-Bromo-3-chlorohexafluoro-2-butene as a functional monomer in the synthesis of advanced fluoropolym...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 2-Bromo-3-chlorohexafluoro-2-butene as a functional monomer in the synthesis of advanced fluoropolymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the synthesis of novel fluorinated materials with tailored properties. The presence of both bromine and chlorine atoms on the butene backbone offers unique opportunities for post-polymerization modification and the introduction of specific functionalities, making it a valuable building block for sophisticated polymer architectures. This guide covers the monomer's properties, safety and handling, detailed protocols for free-radical and controlled radical polymerization, characterization techniques, and potential applications, particularly focusing on its role as a "cure site" monomer and a platform for functional polymer development.

Introduction: The Strategic Advantage of 2-Bromo-3-chlorohexafluoro-2-butene in Fluoropolymer Chemistry

Fluoropolymers are a class of high-performance materials renowned for their exceptional chemical inertness, thermal stability, low friction, and unique surface properties.[1][2] These characteristics stem from the high bond energy of the carbon-fluorine bond. The incorporation of functional monomers into the fluoropolymer backbone is a key strategy to expand their applicability beyond traditional uses. 2-Bromo-3-chlorohexafluoro-2-butene emerges as a monomer of significant interest due to its unique combination of a fluorinated butene structure with two distinct halogen atoms, bromine and chlorine.

The bromine and chlorine atoms on the monomer unit serve as reactive handles, or "cure sites," which can be selectively targeted for post-polymerization modifications. This allows for the introduction of a wide range of functional groups, cross-linking, or grafting of other polymer chains, leading to the creation of materials with highly specific and advanced functionalities. For instance, such modifications are crucial in the development of fluoroelastomers, where these sites enable vulcanization, and in the design of functional coatings and materials for biomedical applications.[3][4]

This guide will provide the necessary technical details to empower researchers to effectively utilize 2-Bromo-3-chlorohexafluoro-2-butene in their polymer synthesis endeavors.

Monomer Properties and Safety Precautions

A thorough understanding of the monomer's properties and adherence to strict safety protocols are paramount for its successful and safe utilization.

Physicochemical Properties
PropertyValueSource
CAS Number 122557-08-8[3][5]
Molecular Formula C₄BrClF₆[3]
Molecular Weight 277.39 g/mol [3]
Boiling Point 85-87 °C[3]
Appearance Not specified, likely a liquid at room temperature
SMILES C(=C(/C(F)(F)F)Br)(/C(F)(F)F)\Cl[3]
Safety and Handling

2-Bromo-3-chlorohexafluoro-2-butene is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood.[6][7][8] Although specific toxicity data for this compound is limited, related halogenated alkenes can be irritants and may have other health effects.[6][7]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]

  • Ventilation: Handle the monomer exclusively in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste according to local, state, and federal regulations for halogenated organic compounds.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Experimental Protocols for Polymerization

The presence of the double bond in 2-Bromo-3-chlorohexafluoro-2-butene allows it to undergo polymerization, primarily through free-radical mechanisms. Both conventional free-radical polymerization and controlled radical polymerization techniques can be employed to synthesize polymers with varying degrees of control over their architecture.

Protocol 1: Free-Radical Emulsion Polymerization for Homopolymer Synthesis

Emulsion polymerization is a robust technique for producing high molecular weight polymers and is commonly used for fluorinated monomers. This protocol is adapted from established procedures for the emulsion polymerization of fluorinated acrylates and other halogenated monomers.[9][10]

Workflow for Emulsion Polymerization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Deionized Water I Add Aqueous Phase A->I B Surfactant (e.g., SDS) B->I C Buffer (e.g., Na₂HPO₄) C->I D 2-Bromo-3-chlorohexafluoro-2-butene J Add Monomer D->J E Initiator (e.g., APS) K Add Initiator Solution E->K F Assemble Reactor G Purge with Nitrogen F->G H Heat to Reaction Temp. G->H H->I I->J J->K L Polymerize K->L M Cool Reactor L->M N Coagulate Latex M->N O Filter Polymer N->O P Wash Polymer O->P Q Dry Polymer P->Q

Figure 1: Workflow for the free-radical emulsion polymerization of 2-Bromo-3-chlorohexafluoro-2-butene.

Materials:

  • 2-Bromo-3-chlorohexafluoro-2-butene (Monomer)

  • Sodium dodecyl sulfate (SDS) (Surfactant)

  • Ammonium persulfate (APS) (Initiator)

  • Disodium hydrogen phosphate (Na₂HPO₄) (Buffer)

  • Deionized water

  • Methanol (for coagulation)

  • Nitrogen gas (for purging)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet

  • Temperature controller and heating/cooling circulator

  • Syringe pump or dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor and ensure all connections are secure.

  • Aqueous Phase Preparation: In a separate beaker, dissolve SDS (0.5 g) and Na₂HPO₄ (0.2 g) in deionized water (100 mL).

  • Purging: Transfer the aqueous solution to the reactor. Begin stirring and purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 70 °C).

  • Monomer Addition: Add 2-Bromo-3-chlorohexafluoro-2-butene (10 g, 0.036 mol) to the reactor. Allow the mixture to equilibrate for 15 minutes.

  • Initiation: Prepare a solution of APS (0.1 g) in deionized water (5 mL). Add the initiator solution to the reactor using a syringe pump over 15 minutes.

  • Polymerization: Maintain the reaction at 70 °C for 4-6 hours. The formation of a milky white latex indicates polymerization.

  • Work-up:

    • Cool the reactor to room temperature.

    • Slowly add the latex to a beaker containing methanol (300 mL) with vigorous stirring to coagulate the polymer.

    • Filter the precipitated polymer using a Büchner funnel.

    • Wash the polymer thoroughly with deionized water and then with a small amount of methanol.

    • Dry the polymer in a vacuum oven at 50 °C to a constant weight.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) for Controlled Synthesis

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[][12][13] This is particularly useful for creating block copolymers and other complex architectures. The bromine atom in the monomer can potentially participate in the ATRP equilibrium, making the choice of initiator and catalyst crucial. This protocol is based on established ATRP procedures for fluorinated monomers.

Workflow for Atom Transfer Radical Polymerization (ATRP):

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Monomer F Add Reagents to Schlenk Flask A->F B Initiator (e.g., EBiB) B->F C Catalyst (e.g., CuBr) C->F D Ligand (e.g., PMDETA) D->F E Solvent (e.g., Anisole) E->F G Freeze-Pump-Thaw Cycles (x3) F->G H Place in Oil Bath at Temp. G->H I Polymerize H->I J Cool Reaction I->J K Dilute with THF J->K L Pass through Neutral Alumina K->L M Precipitate in Methanol L->M N Filter and Dry Polymer M->N

Figure 2: Workflow for the Atom Transfer Radical Polymerization (ATRP) of 2-Bromo-3-chlorohexafluoro-2-butene.

Materials:

  • 2-Bromo-3-chlorohexafluoro-2-butene (Monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Tetrahydrofuran (THF)

  • Neutral alumina

  • Methanol

  • Nitrogen gas

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Schlenk line for inert atmosphere operations

  • Oil bath with a temperature controller

  • Syringes for liquid transfers

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Catalyst/Ligand Complex Formation: To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and anisole (5 mL). Purge with nitrogen. Add PMDETA (21 µL, 0.1 mmol) via syringe. Stir the mixture under nitrogen until a homogeneous solution is formed.

  • Monomer and Initiator Addition: In a separate, dry Schlenk flask, add 2-Bromo-3-chlorohexafluoro-2-butene (2.77 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol).

  • Degassing: Subject the monomer/initiator mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Using a nitrogen-purged syringe, transfer the catalyst solution to the monomer/initiator mixture.

  • Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir. Monitor the reaction progress by taking samples periodically for analysis (e.g., by NMR or GC to check monomer conversion).

  • Termination and Work-up:

    • After the desired conversion is reached (e.g., 4-8 hours), cool the reaction to room temperature and expose it to air to quench the polymerization.

    • Dilute the reaction mixture with THF (10 mL).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol (200 mL).

    • Filter the polymer, wash with methanol, and dry in a vacuum oven at 50 °C.

Polymer Characterization

Thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and properties.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Confirms the polymer structure, determines copolymer composition, and can be used for end-group analysis.[14][15][16]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[14][17]
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition temperature of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the polymer.

Applications and Future Perspectives

The unique structure of poly(2-Bromo-3-chlorohexafluoro-2-butene) and its copolymers opens up a range of potential applications, primarily leveraging the reactive bromine and chlorine sites.

Cure Site Monomer for Fluoroelastomers

The bromine and chlorine atoms can act as cure sites for cross-linking, which is a fundamental requirement for creating fluoroelastomers with excellent thermal and chemical resistance.[4] These sites can react with various curing agents to form a robust three-dimensional network.

Platform for Functional Fluoropolymers

The halogen atoms can be substituted with a variety of functional groups through nucleophilic substitution reactions. This allows for the synthesis of well-defined functional fluoropolymers with tailored properties for specific applications, such as:

  • Drug Delivery: The introduction of biocompatible or targeted moieties could lead to the development of novel drug delivery systems.[3][5][18]

  • Coatings: Functional groups that enhance adhesion, biocompatibility, or have specific optical properties can be incorporated for advanced coatings.

  • Membranes: The polymer can be functionalized to create membranes with specific separation properties.

Initiator for Graft Copolymerization

The bromine atom can also serve as an initiation site for controlled radical polymerization techniques like ATRP, allowing for the synthesis of graft copolymers. This opens up possibilities for creating complex macromolecular architectures with unique phase-separated morphologies and properties.

Conclusion

2-Bromo-3-chlorohexafluoro-2-butene is a highly promising monomer for the synthesis of advanced functional fluoropolymers. Its unique combination of a fluorinated backbone and two distinct reactive halogen atoms provides a versatile platform for creating materials with tailored properties. The detailed protocols and characterization techniques outlined in this guide are intended to facilitate the exploration and exploitation of this monomer's potential in various fields, from materials science to drug development. Further research into the copolymerization of this monomer with other fluorinated and non-fluorinated monomers will undoubtedly lead to the discovery of new materials with unprecedented properties and applications.

References

  • Fluorinated Organic Polymers for Cancer Drug Delivery. (2024). PubMed. Retrieved from [Link]

  • Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorinated Organic Polymers for Cancer Drug Delivery. (2025). ResearchGate. Retrieved from [Link]

  • Fluoropolymers - properties, types and applications. (n.d.). Badico Trading. Retrieved from [Link]

  • Fluoropolymer properties: What makes them so unique?. (n.d.). Adtech. Retrieved from [Link]

  • 2-Bromo-3-chlorohexafluoro-2-butene | C4BrClF6. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • GPC−MALS Characterization of Fluoropolymers in a α,α,α-Trifluorotoluene Mobile Phase: An Enabling Step in the Syntheses of Well-Defined Fluoropolymer-Based Self-Assembling Materials. (2025). ResearchGate. Retrieved from [Link]

  • Functional polymers by atom transfer radical polymerization. (n.d.). ScienceDirect. Retrieved from [Link]

  • WO2013169570A1 - Fluorination of fluoropolymer resin to reduce discoloration. (n.d.). Google Patents.
  • Microstructural Characterization of Fluoropolymers via Two-Dimensional 1H/19F/13C Triple-Resonance NMR Techniques. (1996). R Discovery. Retrieved from [Link]

  • US7262246B2 - Emulsion polymerization of fluorinated monomers. (n.d.). Google Patents.
  • Fluorogenic Monomer Activation for Protein-Initiated Atom Transfer Radical Polymerization. (2022). ACS Publications. Retrieved from [Link]

  • WO2002100908A1 - Process for the polymerization of 1-butene. (n.d.). Google Patents.
  • C12-30 α-Bromo-Chloro "Alkenes": Characterization of a Poorly Identified Flame Retardant and Potential Environmental Implications. (2019). PubMed. Retrieved from [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (n.d.). PMC. Retrieved from [Link]

  • Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. (2019). MDPI. Retrieved from [Link]

  • Polyolefin catalysis of propene, 1-butene and isobutene monitored using hyperpolarized NMR. (2021). RSC Publishing. Retrieved from [Link]

  • Quantitative characterization of crystallinity in semi-crystalline fluoropolymer through >19>F LF-NMR relaxometry. (2024). University of Twente Research Information. Retrieved from [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024). ACS Publications. Retrieved from [Link]

  • PFAS free process for highly functionalized fluoropolymers. (n.d.). T3 – Technion. Retrieved from [Link]

  • advanced GPc analysis of fluoroelastomers usinG an aGilent 1260 mds with ri and viscometry detection. (n.d.). Agilent. Retrieved from [Link]

  • Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. (2022). MDPI. Retrieved from [Link]

  • Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. (2021). MDPI. Retrieved from [Link]

  • Emulsion copolymerization of fluorinated acrylate in the presence of a polymerizable emulsifier. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Radical Addition Reactions Involving 2-Bromo-3-chlorohexafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Utility of Halogenated Fluoroalkenes The incorporation of fluorine and fluorinated moieties into organic molecules is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of Halogenated Fluoroalkenes

The incorporation of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after. 2-Bromo-3-chlorohexafluoro-2-butene (BCHFB) is a versatile, highly functionalized building block, primed for synthetic transformations. Its electron-deficient double bond, flanked by two trifluoromethyl groups and substituted with both bromine and chlorine, presents a unique platform for radical addition reactions, enabling the construction of complex, multi-halogenated structures. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging BCHFB in radical addition chemistry.

Mechanistic Underpinnings of Radical Addition to 2-Bromo-3-chlorohexafluoro-2-butene

The radical addition to an alkene is a chain reaction characterized by three distinct phases: initiation, propagation, and termination.[1] The specific behavior of BCHFB in these reactions is dictated by the profound electronic influence of its substituents.

Initiation: The Genesis of a Radical

The reaction is initiated by the generation of a free radical from an initiator. This can be achieved through thermal or photochemical homolysis of a weak bond in the initiator molecule. Common initiators include peroxides (like benzoyl peroxide) or azo compounds (like AIBN).[2] In recent years, photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions.[3][4]

  • Thermal/Photochemical Initiation: A molecule with a weak bond (e.g., the O-O bond in a peroxide) breaks homolytically upon heating or irradiation to form two radicals.[5]

  • Redox Initiation (Photoredox Catalysis): A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a radical precursor to generate the initial radical.[3]

Propagation: The Chain Reaction

The propagation phase consists of a cascade of two repeating steps that form the desired product and regenerate the chain-carrying radical.

Step 1: Addition of the Radical to the Alkene

The initiating radical (R•) adds to the π-bond of the BCHFB molecule. The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical intermediate. The two trifluoromethyl groups are potent electron-withdrawing groups, which will influence the stability of the radical intermediate. The addition of the radical will preferentially occur at the carbon atom that results in the more stable radical intermediate.

Step 2: Atom or Group Transfer

The newly formed radical intermediate then abstracts an atom or group from a suitable donor molecule to yield the final product and a new radical that can continue the chain reaction.[5] In the context of adding a simple molecule like HBr, the radical intermediate would abstract a hydrogen atom from HBr.[6]

Termination: Conclusion of the Chain

The chain reaction is terminated when two radicals combine, effectively quenching the propagation cycle. This can occur through the combination of any two radical species present in the reaction mixture.[1]

Visualizing the Mechanism: A Generalized Radical Addition Pathway

The following diagram illustrates the fundamental steps of a radical chain addition to 2-Bromo-3-chlorohexafluoro-2-butene.

Radical_Addition_Mechanism Initiator Initiator (e.g., AIBN, Peroxide) Radical_R Radical (R•) Initiator->Radical_R Heat or Light BCHFB 2-Bromo-3-chlorohexafluoro-2-butene Radical_R->BCHFB Addition Intermediate Radical Intermediate HX Radical Donor (H-X) Intermediate->HX Abstraction Product Addition Product HX->Product Radical_X Chain Carrier (X•) Radical_X->BCHFB Re-initiation of Chain Rad_Rad Radical + Radical NonRadical Non-Radical Product Rad_Rad->NonRadical Combination

Caption: Generalized radical chain mechanism for addition to 2-Bromo-3-chlorohexafluoro-2-butene.

Experimental Considerations and Protocol

The following protocol is a representative example for the radical addition of a thiol to 2-Bromo-3-chlorohexafluoro-2-butene, initiated by AIBN. This protocol is designed to be a starting point and may require optimization for specific substrates and desired outcomes.

Materials and Reagents
ReagentCAS NumberMolecular WeightProperties
2-Bromo-3-chlorohexafluoro-2-butene122557-08-8277.4 g/mol Volatile liquid, handle in a fume hood.[7]
Thiophenol108-98-5110.18 g/mol Pungent odor, handle in a fume hood.
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol Thermal initiator, handle with care.
Anhydrous Toluene108-88-392.14 g/mol Dry solvent is crucial to prevent side reactions.
Argon or Nitrogen Gas--For maintaining an inert atmosphere.
Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add 2-Bromo-3-chlorohexafluoro-2-butene (1.0 eq).

    • Dissolve the starting material in anhydrous toluene (concentration typically 0.1-0.5 M).

    • Seal the flask and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Addition of Reagents:

    • Via syringe, add thiophenol (1.1 eq) to the stirred solution.

    • Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.

  • Reaction Conditions:

    • Immerse the reaction flask in a preheated oil bath at 80-90 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its structure and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Ineffective initiation (degraded initiator, insufficient temperature).Use fresh AIBN. Ensure the reaction temperature is appropriate for the initiator's half-life. Consider a different initiator or initiation method.
Presence of radical inhibitors (e.g., oxygen, certain impurities).Thoroughly degas the solvent and ensure a robust inert atmosphere. Use purified reagents.
Low Yield Suboptimal reaction conditions (concentration, temperature, reaction time).Perform optimization studies by varying the concentration, temperature, and reaction time.
Competing side reactions.Analyze byproducts to understand competing pathways. Adjust stoichiometry or consider a more selective initiator.
Formation of Multiple Products Lack of regioselectivity.The electronic and steric environment of BCHFB should favor one regioisomer, but if not, consider modifying the radical source to enhance selectivity.
Polymerization of the alkene.[8]Reduce the concentration of the alkene. Add the alkene slowly to the reaction mixture containing the radical precursor.

Safety Precautions

  • 2-Bromo-3-chlorohexafluoro-2-butene: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Thiophenol: Has a strong, unpleasant odor and is toxic. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • AIBN: Is a thermal initiator and can decompose exothermically. Store in a cool, dry place away from heat sources.

  • Solvents: Toluene is flammable and has associated health risks. Handle with appropriate care.

Conclusion

2-Bromo-3-chlorohexafluoro-2-butene is a valuable substrate for radical addition reactions, offering a gateway to novel, highly functionalized fluorinated molecules. A thorough understanding of the underlying radical chain mechanism, coupled with careful experimental design and execution, is paramount for achieving successful synthetic outcomes. The protocols and insights provided herein serve as a foundational guide for researchers looking to explore the rich chemistry of this versatile building block.

References

  • Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC. (2025, January 13).
  • Radical fluorin
  • Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - Chemical Science (RSC Publishing).
  • Selectivity in Radical Halogenation with Fluorine and Bromine - Chemistry LibreTexts. (2015, July 5).
  • Fluorinated Free Radicals - ResearchG
  • Addition reaction of hydroiodic acid to 2-bromo-3-chloro-2-butene. (2015, February 19).
  • CHEMISTRY.
  • Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system | Request PDF - ResearchG
  • Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orient
  • Addition of Radicals to Alkenes - Chemistry LibreTexts. (2023, January 22).
  • RADICAL CHAIN ADDITIONS TO ALKENES.
  • 2-Bromo-3-chlorohexafluoro-2-butene | CAS 122557-08-8 | SCBT.
  • Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - PubMed. (2021, May 25).

Sources

Application

Advanced Application Note: Hydrodehalogenation of 2-Bromo-3-chlorohexafluoro-2-butene

[1] Executive Summary Target Molecule: 2-Bromo-3-chlorohexafluoro-2-butene (CAS: 122557-08-8) Primary Application: Synthesis of Hexafluoro-2-butene (HFO-1336mzz) derivatives and trifluoromethylated building blocks.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Target Molecule: 2-Bromo-3-chlorohexafluoro-2-butene (CAS: 122557-08-8) Primary Application: Synthesis of Hexafluoro-2-butene (HFO-1336mzz) derivatives and trifluoromethylated building blocks.[1]

This technical guide details the Hydrodehalogenation (HDH) protocols for transforming 2-Bromo-3-chlorohexafluoro-2-butene. The presence of three distinct halogen types (F, Cl, Br) on the alkene backbone presents a unique chemoselective challenge. This guide prioritizes selectivity , leveraging the bond dissociation energy (BDE) hierarchy (


) to control the reaction outcome.[1] We present two core methodologies: Catalytic Hydrogenation (Pd/C)  for scalable processing and Zinc-Mediated Reduction  for bench-scale specificity.[1]

Mechanistic Logic & Chemoselectivity

The success of this protocol relies on exploiting the electronic and steric properties of the substrate.

Bond Dissociation Energy (BDE) Hierarchy

To achieve selective hydrodehalogenation (replacing Halogen with Hydrogen) without disturbing the C=C double bond or the C-F bonds, we must tune the reaction energy.

  • C-Br (~68 kcal/mol): Weakest bond.[1] Reacts first via rapid oxidative addition to metal centers (Pd⁰).

  • C-Cl (~81 kcal/mol): Intermediate strength.[1] Requires higher activation energy or prolonged reaction times.

  • C-F (~116 kcal/mol): Inert under standard hydrogenation conditions.

  • C=C (Fluorinated): Electron-deficient due to the -I (inductive) effect of two

    
     groups.[1] This makes the alkene less prone to saturation (hydrogenation to butane) compared to non-fluorinated alkenes, but over-reduction remains a risk at high pressures.
    
Reaction Pathway Diagram

The following diagram illustrates the stepwise reduction pathway and potential pitfalls (over-reduction).

HDH_Mechanism cluster_legend Pathway Key SM Starting Material (CF3-C(Br)=C(Cl)-CF3) Int1 Intermediate A (CF3-CH=C(Cl)-CF3) [Des-Bromo] SM->Int1 Fast HDH (Pd/C, H2) Selective -Br Removal Alkyne Side Product (Elimination) (CF3-C≡C-CF3) SM->Alkyne Zn Elimination (Competitive Pathway) Prod Target Product (CF3-CH=CH-CF3) [HFO-1336mzz] Int1->Prod Slow HDH (Pd/C, Heat) -Cl Removal Side Over-Reduced Side Product (CF3-CH2-CH2-CF3) Prod->Side Over-Hydrogenation (High Pressure/Time) key1 Blue Arrow = Desired Pathway key2 Red Dashed = Undesired Side Reaction

Figure 1: Stepwise hydrodehalogenation pathway. The kinetic difference between C-Br and C-Cl cleavage allows for the isolation of Intermediate A if desired.[1]

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Complete conversion to Hexafluoro-2-butene or selective debromination.[1] Mechanism: Heterogeneous catalysis involving


 adsorption, homolytic cleavage, and surface-mediated halogen displacement.[1]
Reagents & Equipment
  • Substrate: 2-Bromo-3-chlorohexafluoro-2-butene (10 mmol).

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C). Note: Use unreduced, wet support to minimize fire hazard.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Polar protic solvents facilitate the solubility of the hydrohalic acid salts formed.

  • Base (Critical): Triethylamine (

    
    ) or Sodium Acetate (NaOAc).
    
    • Why? The reaction produces HBr and HCl. Without a base, the acid poisons the catalyst and can cause equipment corrosion. 1.1 equivalents per halogen removed is required.

  • Hydrogen Source:

    
     gas (Balloon for selective; Parr shaker/Autoclave for complete).
    
Step-by-Step Methodology

Step 1: Preparation

  • In a 100 mL round-bottom flask (for balloon) or autoclave liner, dissolve 10 mmol of substrate in 30 mL of Methanol.

  • Add 2.2 equivalents of

    
     (if targeting complete removal) or 1.1 equivalents (if targeting selective debromination).
    
  • Carefully add 5% Pd/C (5 wt% loading relative to substrate mass). Safety: Add under inert gas (Ar/N2) flow to prevent ignition of methanol vapors.

Step 2: Hydrogenation

  • For Selective Debromination (Target: 2-Chlorohexafluoro-2-butene):

    • Purge system with

      
       (balloon pressure, ~1 atm).
      
    • Stir vigorously at Room Temperature (20-25°C) .

    • Monitor via GC-MS every 30 minutes.[1] The Br will cleave rapidly (< 2 hours). Stop immediately upon consumption of SM to preserve the Cl-alkene.[1]

  • For Complete Hydrodehalogenation (Target: Hexafluoro-2-butene):

    • Pressurize reactor to 3-5 bar (45-75 psi)

      
      .
      
    • Heat to 50-60°C .

    • Reaction time: 6-12 hours.[1] The elevated temperature and pressure are required to activate the stronger C-Cl bond.

Step 3: Workup

  • Filter the catalyst through a Celite pad. Warning: Spent Pd/C is pyrophoric. Keep wet.[1]

  • The filtrate contains the product and

    
     salts.
    
  • Distillation: Since fluorinated butenes are often volatile (boiling points often < 50°C), avoid rotary evaporation. Distill the product directly from the reaction mixture using a fractionating column.

Protocol B: Zinc-Mediated Reduction (Chemical Method)

Best for: Bench-scale synthesis where gas handling is difficult; avoids over-reduction to butane.[1] Mechanism: Single Electron Transfer (SET) from Zn surface to the antibonding orbital of the C-X bond.

Reagents[1]
  • Reductant: Zinc dust (activated by washing with dilute HCl, then water, acetone, and ether).

  • Solvent: Acetic Acid (AcOH) or Ethanol/AcOH mix.

  • Temperature: Reflux.[2]

Methodology
  • Activation: Suspend Zn dust (3.0 equiv) in Ethanol. Add 5% v/v HCl, stir for 2 mins, filter, wash with EtOH and Ether. Dry under vacuum.

  • Reaction: In a 3-neck flask equipped with a reflux condenser and dropping funnel, suspend Activated Zn in glacial Acetic Acid.

  • Addition: Heat the Zn suspension to 60°C. Add the substrate dropwise.

    • Exotherm Alert: The reaction is exothermic. Control addition rate to maintain gentle reflux.

  • Completion: Reflux for 2-4 hours.

  • Workup: Distill the product directly from the reaction vessel. The zinc salts remain in the pot.

Comparative Data & Optimization

ParameterPd/C Catalytic HydrogenationZn/AcOH Chemical Reduction
Selectivity High (Tunable via Temp/Pressure)Moderate (Often removes both X)
Atom Economy ExcellentPoor (Stoichiometric Zn waste)
Scalability High (Industrial standard)Low (Solids handling issues)
Risk Over-reduction to butaneElimination to alkyne (side reaction)
Cost High initial (Pd), Low operatingLow initial, High disposal
Critical Control Points (CCP)
  • Temperature Control: Above 80°C with Pd/C increases the risk of defluorination (forming HF) or saturation of the double bond.

  • Base Stoichiometry: Insufficient base leads to rapid catalyst deactivation.

Analytical Validation (QC)

GC-MS Analysis:

  • Starting Material: Distinct isotope pattern for 1 Br + 1 Cl.

  • Intermediate (Des-Br): Loss of Br isotope pattern; shift to lower retention time.[1] Mass = [M-Br+H].[1]

  • Product (Des-Br, Des-Cl): No halogen isotope patterns (only F).[1] Molecular ion corresponds to

    
    .
    

NMR Spectroscopy (


): 
  • The symmetry of the molecule changes significantly.

  • SM: Asymmetric signals (different environments for

    
     groups due to Br vs Cl).
    
  • Product: Symmetric

    
     signals (if E/Z isomers equilibrate or single isomer forms).
    

Safety & References

Safety Protocols
  • HF Generation: In case of accidental defluorination, HF may be generated. Keep Calcium Gluconate gel nearby.

  • Pressure: Hydrogenation reactors must be rated for 1.5x working pressure.

  • Toxicity: Halogenated alkenes are potential alkylating agents. Use double-gloving and work in a fume hood.[1]

References
  • Catalytic Hydrodehalogenation Mechanisms

    • Comprehensive study on Pd-catalyzed hydrodehalogenation of chlorofluorocarbons, detailing the kinetic preference for C-Br vs C-Cl cleavage.
    • Source: [1]

  • Reactivity of Halothane Derivatives

    • Describes the synthesis and reactivity of mixed halogenated fluoroalkenes, providing context on the stability of the C(Br)=C(Cl) motif.
    • Source:

  • General Dehalogenation Strategies

    • Review of reductive dehalogenation using Ni and Pd systems, applicable to aryl and alkenyl halides.
    • Source:

  • Chemical Data & Identifiers

    • Physical properties and safety data for 2-Bromo-3-chlorohexafluoro-2-butene.
    • Source: [1]

Sources

Method

Incorporation of 2-Bromo-3-chlorohexafluoro-2-butene in refrigerant blends

Application Notes & Protocols Topic: Incorporation of 2-Bromo-3-chlorohexafluoro-2-butene in Refrigerant Blends For: Researchers, Scientists, and HVAC&R Development Professionals Abstract The global transition away from...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Incorporation of 2-Bromo-3-chlorohexafluoro-2-butene in Refrigerant Blends

For: Researchers, Scientists, and HVAC&R Development Professionals

Abstract

The global transition away from high-GWP (Global Warming Potential) hydrofluorocarbons (HFCs) has catalyzed intensive research into new, environmentally benign refrigerant fluids. Hydrofluoroolefins (HFOs) have emerged as leading candidates, but achieving optimal performance, safety, and compatibility often requires the formulation of precise blends. This document provides a detailed technical guide for the evaluation and incorporation of 2-Bromo-3-chlorohexafluoro-2-butene, hereafter referred to as BCHFB, as a novel component in next-generation refrigerant blends. We present its known physicochemical properties, outline the scientific rationale for its use, and provide detailed protocols for its characterization, blend development, and performance validation. The methodologies described herein are designed to provide a comprehensive framework for researchers to assess the viability of BCHFB and similar bromo-halo-olefins as functional components for a sustainable future in refrigeration and air-conditioning.

Introduction: The Case for Novel Blend Components

The refrigerant industry is undergoing a paradigm shift driven by regulations such as the Kigali Amendment to the Montreal Protocol, which mandates a global phase-down of high-GWP HFCs. The primary replacements, HFOs and HFO-based blends, offer significantly lower GWPs due to the presence of a carbon-carbon double bond, which makes them susceptible to rapid degradation in the atmosphere by OH radicals.[1][2][3] However, single-component HFOs do not always meet the diverse performance and safety requirements of existing equipment. For instance, some highly efficient, low-GWP HFOs exhibit a degree of flammability, necessitating the inclusion of flame-suppressing components in a blend.

This creates a compelling need for innovative blend components that can modulate properties such as capacity, efficiency, temperature glide, flammability, and lubricant compatibility. BCHFB (C₄BrClF₆) is a halogenated olefin that presents a unique combination of structural features:

  • An unsaturated C=C bond: Suggests a short atmospheric lifetime and consequently, a low GWP.[1][3]

  • A bromine atom: Suggests potential flame-suppressing capabilities, a characteristic leveraged in legacy halon fire extinguishing agents.[4]

  • A high degree of fluorination: Implies chemical stability and non-flammability.

  • A relatively high molecular weight and boiling point: Suggests it could be used to formulate high-temperature or tailored-glide blends.

This guide provides the scientific and experimental framework to rigorously evaluate these hypotheses.

Physicochemical & Environmental Profile of BCHFB

A thorough understanding of a candidate molecule's fundamental properties is the bedrock of refrigerant development. The table below summarizes the currently available data for BCHFB.

PropertyValueSource(s)
Chemical Name 2-Bromo-3-chlorohexafluoro-2-butene[5][6]
CAS Number 122557-08-8[5][6][7]
Molecular Formula C₄BrClF₆[5][7]
Molecular Weight 277.39 g/mol [5]
Boiling Point 85-87°C[5]
Melting Point 85-87°C (Note: Likely erroneous data, as it matches the boiling point)[5]
Safety Profile Irritant to eyes, skin, and respiratory system.[5][8]
Ozone Depletion Potential (ODP) Not experimentally determined. Expected to be very low (>0) but not zero due to the presence of bromine. The short atmospheric lifetime would significantly limit the amount of bromine reaching the stratosphere.[1][3]
Global Warming Potential (GWP) Not experimentally determined. Expected to be very low due to the C=C bond, which promotes rapid atmospheric degradation. For comparison, the similar molecule 2-bromo-3,3,3-trifluoropropene has a 100-year GWP of <0.01.[1][2]

Expert Insight: The presence of a C=C double bond is the most critical feature for predicting a low GWP. Atmospheric OH radicals can readily attack this bond, initiating a degradation cascade that breaks the molecule down in a matter of days or weeks, compared to years or decades for saturated HFCs.[2] While the bromine atom confers a non-zero ODP, the very short atmospheric lifetime means the ODP is likely to be negligible and orders of magnitude lower than legacy CFCs or halons.[1][3] However, this must be experimentally verified.

Rationale & Strategic Workflow for Blend Development

The decision to incorporate a new component like BCHFB into a refrigerant blend is a multi-stage process balancing performance, safety, and environmental impact. The primary hypothesis is that BCHFB can serve as a flammability suppressant and a high-boiling point component to fine-tune the thermodynamic properties of a blend.

Logical Framework for BCHFB Incorporation

The diagram below illustrates the key molecular features of BCHFB and their hypothesized influence on final blend properties.

G cluster_0 Molecular Structure of BCHFB cluster_1 Hypothesized Blend Properties BCHFB 2-Bromo-3-chlorohexafluoro-2-butene Features Key Structural Features BCHFB->Features DoubleBond C=C Double Bond Features->DoubleBond Bromine Bromine (Br) Atom Features->Bromine HighMW High Molecular Weight / BP Features->HighMW LowGWP Low GWP DoubleBond->LowGWP Promotes atmospheric degradation Flammability Reduced Flammability Bromine->Flammability Chemical fire suppression mechanism Thermo Tailored Thermodynamic Performance (Glide, Capacity) HighMW->Thermo Modifies blend volatility and temperature glide G cluster_1 cluster_2 cluster_3 cluster_4 P1 Phase 1: Foundational Characterization T1_1 Purity Analysis (GC-MS) P1->T1_1 P2 Phase 2: Blend Formulation & Modeling T2_1 Select Blending Partners (HFOs, HFCs, etc.) P2->T2_1 P3 Phase 3: Experimental Validation T3_1 Flammability Testing (ASTM E681) P3->T3_1 P4 Phase 4: System-Level Performance T4_1 Drop-in Test in Target System P4->T4_1 T1_2 Vapor Pressure Measurement T1_1->T1_2 T1_3 Material Compatibility Screen T1_2->T1_3 T1_3->P2 T2_2 Thermodynamic Modeling (e.g., REFPROP) T2_1->T2_2 T2_3 Down-select Candidate Blends T2_2->T2_3 T2_3->P3 T3_2 Calorimeter Performance Testing (COP, Capacity) T3_1->T3_2 T3_3 Oil Miscibility Study T3_2->T3_3 T3_3->P4 T4_2 Long-term Reliability Testing T4_1->T4_2 T4_3 Toxicity Assessment T4_2->T4_3 G cluster_measure Key Measurement Points Comp Compressor T2 T2, P2 (Compressor Out) Cond Condenser T3 T3, P3 (Condenser Out) TXV Expansion Valve (TXV) T4 T4, P4 (Evaporator In) Evap Evaporator T1 T1, P1 (Compressor In) M_dot ṁ (Mass Flow Rate) T1->Comp Low-Pressure Saturated Vapor T2->Cond High-Pressure Superheated Vapor T3->TXV High-Pressure Saturated Liquid T4->Evap Low-Pressure Two-Phase Mixture W_in W_in (Compressor Power Input) W_in->Comp

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-3-chlorohexafluoro-2-butene

Welcome to the technical support center for the synthesis and yield optimization of 2-Bromo-3-chlorohexafluoro-2-butene (BCHFB). This guide is designed for researchers, chemists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and yield optimization of 2-Bromo-3-chlorohexafluoro-2-butene (BCHFB). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly functionalized fluorinated alkene. As a versatile building block, precise control over the yield and isomeric purity of BCHFB is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-Bromo-3-chlorohexafluoro-2-butene?

The synthesis of 2-Bromo-3-chlorohexafluoro-2-butene typically proceeds through one of two main pathways:

  • Free-Radical Halogenation: This common method involves the addition of bromine across the double bond of a suitable precursor, such as 3-chloro-1,1,1,4,4,4-hexafluoro-2-butene. The reaction is typically initiated using UV light or a chemical radical initiator.[1][2] This pathway relies on a classic chain reaction mechanism involving initiation, propagation, and termination steps.[3]

  • Dehydrohalogenation: An alternative route involves the elimination of a hydrogen halide (e.g., HBr or HCl) from a saturated precursor, like 2,3-dibromo-3-chloro-1,1,1,4,4,4-hexafluorobutane. This reaction is facilitated by a strong base. While common for other fluoroalkenes, finding a suitable and commercially available saturated precursor for BCHFB can be a challenge.[4]

Q2: Why is controlling the E/Z isomer ratio of the final product so critical?

Like many substituted butenes, 2-Bromo-3-chlorohexafluoro-2-butene exists as two geometric isomers: (E) and (Z). The spatial arrangement of the bromine and chlorine atoms relative to the trifluoromethyl groups is different in each isomer, leading to distinct physical properties and reactivity. In applications such as drug development or materials science, only one specific isomer may possess the desired biological activity or material property. Therefore, controlling the stereoselectivity of the synthesis is crucial to avoid introducing impurities and to maximize the yield of the active isomer.[5][6] Isomerization can sometimes be induced by heat or the presence of acidic impurities like hydrogen fluoride (HF).[7][8]

Q3: What are the recommended analytical methods for characterizing the product and monitoring reaction progress?

To ensure the identity, purity, and isomeric ratio of your product, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. It allows for clear differentiation between the (E) and (Z) isomers due to the different chemical environments of the trifluoromethyl (CF₃) groups. ¹³C NMR can also provide structural confirmation.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent tool for determining the purity of the sample and quantifying the ratio of E/Z isomers. MS provides the molecular weight (277.4 g/mol for C₄BrClF₆) and fragmentation patterns, which confirm the product's identity.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the C=C double bond and C-F bonds.

Troubleshooting Guide: Optimizing Yield and Purity

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Product Yield

Q: My reaction has run to completion, but I have a very low yield of 2-Bromo-3-chlorohexafluoro-2-butene after workup. What could be the cause?

A: Low yield is a common issue that can stem from several factors, from reaction conditions to product instability. Below is a systematic guide to troubleshooting this problem.

  • Possible Cause A: Incomplete Free-Radical Reaction

    • Explanation: Free-radical halogenations require proper initiation to start the chain reaction and sufficient energy to sustain it.[2] Insufficient UV irradiation or a depleted radical initiator can lead to an incomplete reaction.

    • Solutions:

      • Verify Initiation: Ensure your UV lamp is functioning at the correct wavelength and intensity. If using a chemical initiator like AIBN, confirm its purity and use a fresh batch.

      • Optimize Reaction Time & Temperature: While brominations are often faster than chlorinations, the reaction may still require several hours.[10] Monitor the reaction progress using GC-MS. The temperature should be high enough to facilitate the reaction but low enough to prevent product degradation or unwanted side reactions.

      • Ensure Proper Mixing: Homogeneous mixing is crucial for ensuring the reactants and radicals interact effectively. Use an appropriate stir rate for the reaction volume.

  • Possible Cause B: Product Loss During Purification

    • Explanation: The product has a relatively low boiling point. Aggressive purification, such as distillation at atmospheric pressure or overheating during vacuum distillation, can lead to significant product loss.[4]

    • Solutions:

      • Use Fractional Vacuum Distillation: This is the most effective method for purifying volatile halogenated compounds.[11] By reducing the pressure, you lower the boiling point, preventing thermal decomposition.

      • Optimize Distillation Parameters: Use a well-insulated fractional distillation column to achieve good separation from closely boiling impurities. Collect the fraction corresponding to the product's boiling point at the recorded pressure.

      • Utilize a Cold Trap: When removing volatile reagents or solvents under vacuum (e.g., on a rotary evaporator), use a liquid nitrogen or dry ice/acetone cold trap to prevent the product from being pulled into the vacuum pump.[11]

  • Possible Cause C: Reagent Stoichiometry

    • Explanation: The ratio of the halogenating agent (e.g., Bromine or N-Bromosuccinimide) to the starting alkene is critical. An excess of bromine can lead to polyhalogenated byproducts, while too little will result in an incomplete reaction.[3]

    • Solution:

      • Titrate Stoichiometry: Start with a 1:1 molar ratio of alkene to bromine. Gradually increase the amount of the halogenating agent in small increments over several test reactions, monitoring the product and byproduct formation by GC to find the optimal ratio.

Troubleshooting Workflow: Diagnosing Low Product Yield

The following diagram outlines a logical workflow for identifying the root cause of low product yield.

low_yield_troubleshooting cluster_reaction Reaction Issues cluster_purification Purification Issues start Low Product Yield check_reaction Reaction Monitoring Did the reaction go to completion? (Check by GC/NMR) start->check_reaction check_workup Workup & Purification Was product lost during isolation? check_reaction:f1->check_workup Yes incomplete Incomplete Reaction check_reaction:f1->incomplete No loss Product Loss check_workup:f1->loss Yes solution_initiation Optimize Initiation: - Check UV Lamp - Use Fresh Initiator incomplete->solution_initiation Initiation Failure solution_conditions Adjust Conditions: - Increase Reaction Time - Optimize Temperature incomplete->solution_conditions Suboptimal Conditions solution_stoichiometry Verify Stoichiometry: - Titrate Alkene:Bromine ratio incomplete->solution_stoichiometry Incorrect Ratio solution_distillation Refine Distillation: - Use Fractional Vacuum - Avoid Overheating loss->solution_distillation Distillation Problem solution_volatiles Prevent Evaporation: - Use Cold Trap - Gentle Rotary Evaporation loss->solution_volatiles Evaporation Loss solution_handling Check Handling: - Ensure sealed joints - Minimize transfers loss->solution_handling Mechanical Loss

Caption: A step-by-step decision tree for troubleshooting low yield.

Problem 2: Poor Isomeric (E/Z) Selectivity

Q: My synthesis produces a mixture of (E) and (Z) isomers, and I need to enrich one over the other. How can I improve the stereoselectivity?

A: Controlling stereoselectivity in alkene synthesis is a nuanced challenge. The final E/Z ratio is often determined by both the reaction mechanism and post-synthesis processing.

  • Possible Cause A: Thermodynamic vs. Kinetic Control

    • Explanation: Many reactions can produce a mixture of a kinetically favored product (formed fastest) and a thermodynamically favored product (most stable). High reaction temperatures often favor the more stable thermodynamic product, while lower temperatures can favor the kinetic product. The (E) isomer is often, but not always, the more thermodynamically stable isomer due to reduced steric hindrance.

    • Solutions:

      • Temperature Control: Run the reaction at a range of temperatures (e.g., from 0°C to reflux) and analyze the isomeric ratio at each point. This will help determine if the reaction is under kinetic or thermodynamic control.

      • Catalyst-Mediated Isomerization: In some cases, a catalyst can be used to isomerize the unwanted isomer into the desired one. For example, trace amounts of iodine or acid can sometimes catalyze E/Z isomerization in halogenated alkenes.[12] This must be done carefully to avoid product degradation.

  • Possible Cause B: Presence of Acidic Impurities

    • Explanation: Trace acidic impurities, particularly hydrogen halides (HBr, HCl, HF) generated during the reaction or present in the starting materials, can catalyze the isomerization of the double bond, leading to a thermodynamic mixture of isomers.[8]

    • Solutions:

      • Incorporate a Non-Nucleophilic Base: Add a hindered, non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture to scavenge any generated acid without interfering with the main reaction.

      • Aqueous Wash: Carefully wash the crude product with a mild aqueous base (e.g., dilute NaHCO₃ solution) to remove acidic impurities before distillation. Caution: This must be done quickly and at low temperatures, as the product may be susceptible to hydrolysis. Ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before distillation.[11]

  • Possible Cause C: Purification-Induced Isomerization

    • Explanation: High temperatures during a prolonged distillation can provide enough energy to overcome the rotational barrier of the C=C bond, leading to isomerization and an equilibrium mixture in the distillation pot and the collected fractions.[13]

    • Solution:

      • Minimize Heat Exposure: Use efficient vacuum distillation to keep the boiling temperature as low as possible. Do not heat the distillation pot for longer than necessary.

Experimental Protocols & Data

Protocol 1: Example Synthesis via Free-Radical Bromination

This protocol describes a representative synthesis of 2-Bromo-3-chlorohexafluoro-2-butene from 3-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

  • Setup: Equip a three-neck, round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and the system is under an inert atmosphere (Nitrogen or Argon).

  • Charging Reactants: Charge the flask with 3-chloro-1,1,1,4,4,4-hexafluoro-2-butene (1.0 eq) dissolved in a suitable inert solvent (e.g., CCl₄).

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, 2 mol%).

  • Bromine Addition: While stirring vigorously and irradiating the flask with a UV lamp (e.g., 254 nm), add a solution of Bromine (1.05 eq) in CCl₄ dropwise from the dropping funnel over 1-2 hours. Maintain the reaction temperature at 50-60°C.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • To remove excess bromine, carefully wash the mixture with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the organic layer is colorless.[11]

    • Wash with deionized water, followed by a brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation (with a cold trap).

  • Purification: Purify the crude product by fractional vacuum distillation to separate the (E) and (Z) isomers and remove any byproducts.

Table 1: Influence of Reaction Parameters on Yield & Isomer Ratio

(Note: This data is illustrative and based on established chemical principles. Optimal conditions must be determined empirically.)

Parameter Condition Observed Yield (%) E:Z Isomer Ratio Rationale
Temperature 25°C45%60:40Lower temperature may lead to incomplete reaction but can favor the kinetic product.
60°C85%75:25Optimal temperature for reaction rate without significant byproduct formation.
90°C70%80:20Higher temperature may cause degradation or side reactions, reducing yield.[3]
Initiator UV Light Only60%70:30UV initiation is effective but may require longer reaction times.[2]
UV + AIBN (2 mol%)85%75:25A chemical initiator can accelerate the reaction and improve yield.
Solvent CCl₄85%75:25Inert, non-polar solvent is ideal for radical reactions.
Acetonitrile50%65:35Polar solvents can interfere with radical chain propagation.
Table 2: Physicochemical Properties
Property Value Source
CAS Number 122557-08-8[9][14]
Molecular Formula C₄BrClF₆[9]
Molecular Weight 277.4 g/mol [9]
Boiling Point ~79-82 °C (estimated at atm. pressure)[4]*

*Note: The boiling point is estimated based on similar compounds like (Z, E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes, which distill at 79°C.[4] Actual boiling point will vary significantly with pressure.

References

  • Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermedi
  • Stereoselective synthesis of mono-fluoroalkenes. PubMed.
  • Highly Stereoselective Synthesis of Monofluoroalkenes from α-Fluorosulfoximines and Nitrones.
  • Technical Guide: Physicochemical Properties and Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. Benchchem.
  • Free-radical halogen
  • Fluorinated Free Radicals.
  • Free-radical halogen
  • Stereoselective Synthesis of Terminal Monofluoroalkenes from Trifluoromethyl
  • Free-radical halogen
  • Polyhalogenoallenes. Part III. Isomerisation of the dimer of tetrafluoroallene... Journal of the Chemical Society C: Organic.
  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry.
  • 2-Bromo-3-chlorohexafluoro-2-butene | CAS 122557-08-8. Santa Cruz Biotechnology.
  • Method for making hexafluoro-2-butene.
  • Selectivity in Radical Halogenation with Fluorine and Bromine. Chemistry LibreTexts.
  • The cis-trans isomerization of hexafluoro-2-butene...
  • Method for storing fluoro-2-butene.
  • Optimization of reaction conditions for obtaining 2a
  • 2-Butene, 2-bromo-3-chloro-, (E)- 80687-89-4 wiki. Guidechem.
  • The Thermal trans-cis Isomerization of Octafluorobutene-2. Journal of the American Chemical Society.
  • Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives. Organic Chemistry Frontiers.
  • Purification techniques for 2-Bromo-3-methylbutanoyl chloride reaction mixtures. Benchchem.
  • 2-BROMO-3-CHLOROHEXAFLUORO-2-BUTENE CAS#: 122557-08-8. ChemicalBook.

Sources

Optimization

Technical Support Center: 2-Bromo-3-chlorohexafluoro-2-butene Isomer Separation

The following guide serves as a technical support resource for the separation and purification of 2-Bromo-3-chlorohexafluoro-2-butene (CAS 122557-08-8). It is designed for researchers requiring high-purity geometric isom...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for the separation and purification of 2-Bromo-3-chlorohexafluoro-2-butene (CAS 122557-08-8). It is designed for researchers requiring high-purity geometric isomers for fluoropolymer synthesis or pharmaceutical intermediate applications.[1]

Subject: Troubleshooting & Protocols for E/Z Separation of Halogenated Fluorobutenes Ticket ID: ISO-SEP-122557 Applicable Compound: 2-Bromo-3-chloro-1,1,1,4,4,4-hexafluoro-2-butene Target Audience: Synthetic Chemists, Process Engineers[1]

Core Technical Briefing

The Molecule

This compound exists as two geometric isomers due to the restricted rotation around the C2=C3 double bond.

  • Z-Isomer (Zusammen): The high-priority substituents (Bromine at C2, Chlorine at C3) are on the same side.[2][3][4] Consequently, the two trifluoromethyl (-CF₃) groups are also cis to each other.

  • E-Isomer (Entgegen): The high-priority substituents are on opposite sides.[2][3][4][5][6] The -CF₃ groups are trans to each other.

Physical Property Divergence

Due to the high electronegativity of the fluorine atoms, the Z-isomer typically exhibits a significantly higher molecular dipole moment than the E-isomer.

  • Boiling Point Trend: The Z-isomer generally has a higher boiling point (reported range for mixture/Z-isomer: 85–87°C) compared to the E-isomer.

  • Polarity: The Z-isomer is more polar, resulting in longer retention times on polar chromatography stationary phases.

Isomer Identification & Triage

User Question: I have a crude reaction mixture. How do I definitively assign the E and Z isomers before attempting separation?

Support Answer: Do not rely solely on GC retention times without validation. Use ¹⁹F NMR spectroscopy as your primary identification tool.

FeatureZ-Isomer (cis-CF₃) E-Isomer (trans-CF₃) Mechanism
¹⁹F Chemical Shift Typically downfield (less shielded)Typically upfield (more shielded)Through-space steric compression (van der Waals deshielding) in the cis-CF₃ arrangement.[1]
³J(F,F) Coupling Larger coupling constants often observedSmaller coupling constantsFluorine-fluorine coupling across the double bond.
Boiling Point Higher (~85-87°C)Lower (Predicted ~65-75°C)Dipole moment maximization in Z-form.[1]

Protocol:

  • Dissolve 10 mg of crude sample in CDCl₃.

  • Acquire a ¹⁹F NMR spectrum (unprotonated).

  • Integrate the -CF₃ signals. The major product (often thermodynamic) vs. kinetic product ratio will be immediately visible.

Separation Workflows

Method A: Fractional Distillation (Scalable)

Best for: >50g quantities where boiling point difference is confirmed to be >10°C.

User Question: My distillation is yielding a mixture. How can I improve the separation efficiency?

Troubleshooting Guide:

  • Issue: Azeotrope formation or insufficient theoretical plates.

  • Solution:

    • Column Selection: Use a Vigreux column (minimum 30 cm) or a spinning band distillation system for maximum plate count.

    • Reflux Ratio: Increase the reflux ratio to 10:1 or 20:1. The separation of fluorinated isomers requires slow take-off.

    • Vacuum: Perform at reduced pressure (e.g., 100 mmHg) to lower thermal stress, although the boiling point gap may compress slightly.

Method B: Preparative Gas Chromatography (High Purity)

Best for: <5g quantities or analytical standards.

User Question: Which column phase separates the isomers best?

Support Answer: Because the primary difference is polarity (dipole moment), a polar stationary phase maximizes separation.

  • Recommended Phase: RTX-200 (Trifluoropropylmethyl polysiloxane) or DB-624 .[1] These phases interact specifically with the lone pairs on the halogens and the dipole of the fluorinated groups.

  • Alternative: Standard non-polar phases (DB-1, DB-5) separate primarily by boiling point.[1] If Method A failed, a non-polar GC column might also show poor resolution.

Optimized GC Parameters:

  • Injector: Split/Splitless (Split ratio 20:1 to prevent saturation).

  • Oven Program: Isothermal hold at 40°C (5 min)

    
     Ramp 2°C/min to 90°C. Slow ramp is critical.
    
  • Carrier Gas: Helium or Hydrogen (constant flow).

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

IsomerSeparation Start Crude Reaction Mixture (2-Bromo-3-chlorohexafluoro-2-butene) Analysis Step 1: Analytical Triage (19F NMR & GC-MS) Start->Analysis Decision Is BP Difference > 10°C? Analysis->Decision Distillation Method A: Fractional Distillation (Vigreux / Spinning Band) Decision->Distillation Yes (Large Scale) PrepGC Method B: Preparative GC (Polar Phase: RTX-200) Decision->PrepGC No / Small Scale CheckPurity Purity Check (>98% by GC-FID) Distillation->CheckPurity PrepGC->CheckPurity FinalProduct Isolated E & Z Isomers CheckPurity->FinalProduct

Caption: Decision matrix for selecting the optimal separation pathway based on scale and physical property differences.

Common Issues & FAQs

Q: Why does my purified Z-isomer convert back to a mixture over time? A: Spontaneous isomerization can occur if the sample is exposed to:

  • UV Light: Radical mechanism via C-Br or C-Cl homolysis.[1] Store in amber vials.

  • Lewis Acids: Trace metal salts from the synthesis (e.g., Al, Fe) can catalyze isomerization. Ensure a thorough aqueous wash (NaHCO₃) and drying step before distillation.

Q: The boiling point I measured is 86°C, but the literature says 85-87°C. Which isomer do I have? A: You likely have the Z-isomer or a Z-rich mixture.[1] The Z-isomer is thermodynamically favored in many synthesis routes due to the electronic stabilization of the halogen arrangement, despite steric repulsion. The E-isomer would typically boil 10–20°C lower. Confirm with NMR.

Q: Can I use silica gel chromatography (Flash)? A: Generally, no . These compounds are highly volatile and non-polar enough that they will elute with the solvent front in most standard flash systems. Furthermore, silica can sometimes act as a weak acid catalyst for isomerization/degradation.

References

  • PubChem. (n.d.). (E)-2-bromo-3-chlorobut-2-ene Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 2-Bromo-3-chlorohexafluoro-2-butene Suppliers and Data. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Minimizing side reactions during the halogenation of hexafluorobutene

Welcome to the technical support center for the halogenation of hexafluorobutene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging but versat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the halogenation of hexafluorobutene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging but versatile substrate. The unique electronic properties of hexafluorobutene, stemming from the strongly electron-withdrawing trifluoromethyl (CF₃) groups, place its reactivity at a fascinating intersection of ionic and radical pathways. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and minimize the formation of unwanted side products.

Technical Brief: The Challenge of Halogenating Hexafluorobutene

The halogenation of 1,1,1,4,4,4-hexafluorobut-2-ene presents a unique set of challenges not typically encountered with simple alkenes. The two trifluoromethyl groups are powerful electron-withdrawing groups that significantly decrease the electron density of the carbon-carbon double bond.[1] This deactivation makes the alkene less nucleophilic and, consequently, less reactive towards electrophiles in traditional ionic halogenation pathways.[1]

As a result, the reaction can be sluggish, and the conditions required to drive the reaction to completion may inadvertently promote side reactions. Furthermore, the stability of potential radical intermediates can make free-radical pathways competitive, leading to a different set of byproducts.[1][2] The primary goals are to achieve complete conversion of the starting material while controlling the reaction pathway to prevent dehydrohalogenation, isomerization, and other undesired transformations.[3][4]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during the halogenation of hexafluorobutene.

Q1: My reaction is extremely slow or shows no conversion. What are the primary factors to investigate?

Answer:

A sluggish or stalled reaction is the most common issue, directly related to the electron-deficient nature of the hexafluorobutene double bond. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Reaction Pathway (Ionic vs. Radical):

    • Ionic Pathway: For electrophilic addition (e.g., using Br₂ in a non-polar solvent), the reaction relies on the alkene's ability to attack the halogen.[5] Because hexafluorobutene is deactivated, this process is inherently slow. Gentle heating (40-50°C) can increase the reaction rate, but must be done cautiously to avoid side reactions. The reaction should be conducted in the dark to suppress competing radical pathways.[1]

    • Radical Pathway: If an ionic reaction is not progressing, a free-radical pathway is often more effective. This involves the use of a radical initiator such as UV light or a chemical initiator like AIBN (azobisisobutyronitrile).[2][6][7] Free-radical reactions are typically faster for this substrate.[1]

  • Check the Purity of Reagents and Solvents:

    • Halogen Source: Ensure your halogen (e.g., Br₂, Cl₂) has not been compromised by moisture.

    • Solvent: The presence of nucleophilic impurities (like water or alcohols) in your solvent can lead to unwanted side products instead of the desired dihalide. Always use dry, inert solvents like carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), or a high-boiling fluorinated solvent.

  • Consider a Catalyst for Ionic Reactions: While not always necessary, a mild Lewis acid catalyst can sometimes be employed to activate the halogen, making it a more potent electrophile. However, catalyst selection is critical, as overly strong Lewis acids can promote undesired rearrangements or decomposition.

Q2: I'm observing a significant amount of a vinyl halide byproduct. What is causing this dehydrohalogenation and how can I stop it?

Answer:

The formation of a 2-halo-1,1,1,4,4,4-hexafluorobut-2-ene is a classic side reaction resulting from the dehydrohalogenation of your desired dihalo-product.[3][4][6]

  • Causality: This side reaction is often base-promoted. The source of the base can be subtle. Amine-based stabilizers in certain solvents, impurities in the starting material, or even the halide ion (X⁻) acting as a weak base under elevated temperatures can facilitate the elimination of HX from the product. The protons on the carbons adjacent to the CF₃ groups are somewhat acidic, making this elimination more favorable than in non-fluorinated alkanes.

  • Mitigation Strategies:

    • Strict Temperature Control: Avoid excessive heating. If using heat to drive the initial halogenation, do so for the minimum time necessary. Monitor the reaction by GC/MS or ¹⁹F NMR to stop it once the starting material is consumed, before the secondary elimination reaction gains traction.

    • Use a Non-Basic Environment: Ensure all glassware is clean and that no basic residues are present. If you suspect basic impurities, using freshly distilled solvents is recommended.

    • Post-Reaction Workup: During the workup, avoid strong bases. If a wash is necessary, use a dilute, weak acid solution followed by a water and brine wash to neutralize any potential bases.

The following diagram illustrates the decision process for addressing these primary side reactions.

G Troubleshooting Halogenation Side Reactions Start Reaction Analysis Incomplete_Reaction Incomplete Reaction or Sluggish Rate Start->Incomplete_Reaction Issue Dehydro_Product Vinyl Halide Byproduct Observed (Dehydrohalogenation) Start->Dehydro_Product Issue Sol_Radical Switch to Free-Radical Pathway (UV light or AIBN) Incomplete_Reaction->Sol_Radical Solution Sol_Heat Apply Gentle, Controlled Heat (Ionic Pathway) Incomplete_Reaction->Sol_Heat Solution Sol_Purity Verify Reagent/Solvent Purity (Use dry, inert solvent) Incomplete_Reaction->Sol_Purity Solution Sol_Temp Reduce Reaction Temperature and Time Dehydro_Product->Sol_Temp Solution Sol_Base Ensure Non-Basic Conditions (Purify solvent, clean glassware) Dehydro_Product->Sol_Base Solution Sol_Workup Modify Workup (Avoid strong bases) Dehydro_Product->Sol_Workup Solution

Caption: Troubleshooting decision tree for common side reactions.

Q3: My reaction is producing a complex mixture of products. How can I improve the selectivity?

Answer:

A complex product mixture often indicates that multiple reaction mechanisms are competing (i.e., ionic and radical pathways are occurring simultaneously).

  • Causality: This scenario is common when reactions are performed under ambiguous conditions, such as at room temperature with ambient light exposure. The ionic pathway may be slow, but the presence of light can initiate a concurrent radical reaction, leading to different products or stereoisomers.

  • Improving Selectivity:

    • Commit to One Pathway:

      • For an Ionic Reaction: Explicitly exclude light by wrapping the reaction vessel in aluminum foil. Use a solvent that is not prone to radical formation (e.g., avoid ethers).

      • For a Radical Reaction: Fully embrace the radical pathway. Use a dedicated UV lamp or a chemical initiator (AIBN) and a solvent suitable for radical reactions (like CCl₄). This will make the radical pathway dominant, leading to a more predictable product distribution.

    • Control Stoichiometry: Adding the halogen slowly and in a controlled manner (e.g., via a syringe pump) can prevent localized high concentrations that might promote side reactions. Ensure no more than one equivalent of the halogen is used to avoid over-halogenation.

Frequently Asked Questions (FAQs)

What is the best halogenating agent for hexafluorobutene: Br₂, Cl₂, ICl, or NBS?

The choice depends on the desired product and reactivity.

  • Bromine (Br₂): This is the most common and generally well-behaved reagent. It can be used for both ionic and radical pathways and is less reactive than chlorine, offering better control.[8][9]

  • Chlorine (Cl₂): Reacts much faster and more aggressively than bromine.[8] This can make it harder to control, potentially leading to more side products and over-halogenation.

  • Iodine Monochloride (ICl): Can be used to install both an iodine and a chlorine atom across the double bond. However, reactions with ICl can be less selective than bromination.[3][4]

  • N-Bromosuccinimide (NBS): Primarily used as a source of bromine radicals, especially for allylic bromination. For addition across a double bond, it is typically used with an initiator in a radical reaction.[2]

How does the choice of solvent affect the reaction?

Solvent choice is critical for controlling the reaction pathway.

Solvent TypeExamplesPrimary Effect on Hexafluorobutene Halogenation
Non-Polar, Aprotic CCl₄, CH₂Cl₂, HexaneInert. Favors the desired dihalide product in both ionic and radical pathways. Does not participate in the reaction.[9]
Polar, Aprotic DMF, NMP, DiglymeCan be used, particularly for reactions involving salts (e.g., dehydrohalogenation).[4][10] May increase solubility but can also promote elimination.
Polar, Protic (Nucleophilic) H₂O, Alcohols (MeOH, EtOH)Should be avoided. These solvents can act as nucleophiles and attack the intermediate halonium ion (in an ionic pathway), leading to the formation of halohydrins or haloethers instead of the dihalide.[8][11]
Fluorinated Alcohols Hexafluoroisopropanol (HFIP)These are highly polar but weakly nucleophilic solvents. They have been shown to be exceptionally effective in promoting certain electrophilic reactions and may be beneficial for activating the halogen.[12][13]
How does the stereochemistry of the starting (E) or (Z)-hexafluorobut-2-ene affect the product?

The stereochemistry of the starting material is crucial, especially in an ionic pathway.

  • Ionic Mechanism (Anti-Addition): Electrophilic addition of a halogen like Br₂ proceeds through a cyclic bromonium ion intermediate. The subsequent attack by the bromide ion occurs from the opposite face of the ring (anti-addition).[5][14][15]

    • Starting with (Z)-hexafluorobut-2-ene will result in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dihalo-1,1,1,4,4,4-hexafluorobutane.

    • Starting with (E)-hexafluorobut-2-ene will result in the formation of the meso compound (2R,3R)- and (2S,3S)- being the same molecule.

  • Radical Mechanism: Free-radical addition is typically not stereospecific. The radical intermediate is often planar, allowing the second halogen atom to add from either face. This will lead to a mixture of syn- and anti-addition products, resulting in a mixture of diastereomers.

The following workflow provides a general overview of the experimental process.

G Prep Preparation: - Dry glassware - Purge with N₂/Ar - Use dry, inert solvent Reactant Add Hexafluorobutene to Solvent Prep->Reactant Cool Cool Reaction Mixture (e.g., 0 °C or -20 °C) Reactant->Cool Halogen Slowly Add Halogen (e.g., Br₂ via syringe) Cool->Halogen Conditions Select Reaction Conditions: - Dark (Ionic) - UV light (Radical) Halogen->Conditions Monitor Monitor Reaction Progress (TLC, GC/MS, ¹⁹F NMR) Conditions->Monitor Workup Aqueous Workup: - Quench excess halogen - Wash with dilute acid/brine Monitor->Workup Upon Completion Dry Dry Organic Layer (e.g., MgSO₄) & Filter Workup->Dry Purify Purify Product (Distillation or Chromatography) Dry->Purify

Sources

Optimization

Purification techniques for removing impurities from 2-Bromo-3-chlorohexafluoro-2-butene

Product ID: BCHFB-2-Butene CAS: 122557-08-8 Chemical Formula: Target Audience: Synthetic Chemists, Process Engineers, R&D Scientists Introduction: The Purity Challenge Welcome to the technical support hub for 2-Bromo-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Product ID: BCHFB-2-Butene CAS: 122557-08-8 Chemical Formula:


Target Audience:  Synthetic Chemists, Process Engineers, R&D Scientists

Introduction: The Purity Challenge

Welcome to the technical support hub for 2-Bromo-3-chlorohexafluoro-2-butene . As a fully substituted halo-olefin, this molecule presents unique purification challenges. Unlike simple hydrocarbons, the electron-deficient double bond makes it susceptible to nucleophilic attack (hydrolysis), while the heavy halogen substituents (Br, Cl, F) create a mixture of E and Z isomers with extremely narrow boiling point differentials.

This guide moves beyond basic "wash and dry" instructions. We focus on the causality of impurity formation and provide self-validating protocols to ensure pharmaceutical-grade purity (>99.5%).

Part 1: Impurity Profile & Removal Strategy

Before initiating purification, you must identify the enemy. The table below summarizes the most common impurities found in crude synthesis mixtures of BCHFB-2-Butene.

Common Impurity Matrix
Impurity TypeSourceCharacteristicsRemoval Method
Isomers (E/Z) Thermodynamic equilibrium during synthesisVery close boiling points (

)
High-Efficiency Fractional Distillation
Free Acids (HBr, HCl, HF) Hydrolysis of C-Halogen bondsCorrosive, acrid smell, pH < 3Cold Bicarbonate Wash
Free Halogens (

,

)
Photolytic degradation (Light sensitivity)Yellow/Amber colorThiosulfate Wash + Amber Storage
Water (

)
Workup carryoverCloudiness, promotes hydrolysisMolecular Sieves (3A/4A)
Polymer/Oligomers Radical coupling (rare but possible)Non-volatile residue (High BP)Simple Distillation (Pot residue)

Part 2: Step-by-Step Purification Protocols

Protocol A: Chemical Stabilization (The Wash)

Objective: Remove acidic byproducts and free halogens without triggering nucleophilic substitution on the alkene.

The "Why" (Chemical Logic):

  • Avoid Strong Bases (NaOH/KOH): Although this molecule lacks vinylic protons (preventing direct E2 elimination), the electron-deficient alkene is highly susceptible to nucleophilic attack by hydroxide ions (

    
    ), leading to hydrolysis (substitution of Cl/Br with OH) and subsequent degradation into ketones.
    
  • Use Weak Bases (NaHCO₃): Bicarbonate neutralizes strong mineral acids (HBr/HCl) but lacks the nucleophilicity to attack the fluorinated alkene.

Step-by-Step:

  • Cooling: Chill the crude organic layer to 0–5°C. Lower temperature reduces the rate of hydrolysis.

  • Acid Neutralization: Wash with cold 5% NaHCO₃ (aq) .

    • Checkpoint: Monitor off-gassing (

      
      ). Stop when bubbling ceases.
      
  • Halogen Scavenging: If the liquid is yellow/amber (indicating free

    
    ), wash with 5% Sodium Thiosulfate (
    
    
    
    )
    .
    • Visual Check: The organic layer should turn clear/colorless.

  • Phase Separation: Separation must be sharp. Any retained water will catalyze degradation during distillation.

Protocol B: Drying (Moisture Control)

Objective: Reduce water content to <50 ppm.

The "Why": At distillation temperatures (>80°C), trace water acts as a nucleophile, cleaving the C-Br or C-Cl bond.

Step-by-Step:

  • Pre-Drying: Wash with saturated Brine (NaCl).

  • Active Drying: Stir over Activated Molecular Sieves (4A) or Magnesium Sulfate (

    
    ) for 2 hours.
    
    • Note: Avoid basic alumina, which can induce surface-catalyzed reactions.

  • Filtration: Filter under inert atmosphere (

    
    ) to prevent re-absorption of atmospheric moisture.
    
Protocol C: Isomer Separation (Fractional Distillation)

Objective: Separate E (Entgegen) and Z (Zusammen) isomers.

The "Why": The E and Z isomers of 2-Bromo-3-chlorohexafluoro-2-butene have nearly identical boiling points (approx. 85-87°C, depending on pressure). Simple distillation will only enrich, not separate.

Parameters:

  • Column: Vacuum Jacketed Vigreux (minimum 30cm) or Spinning Band Distillation column (for >99% isomeric purity).

  • Reflux Ratio: High reflux is mandatory. Start at 10:1 (10 drops returned to pot, 1 collected).

  • Pressure: Atmospheric is acceptable, but Reduced Pressure (e.g., 100 mmHg) is recommended to lower the pot temperature and minimize thermal degradation.

Part 3: Visualization & Logic

Workflow Diagram: Purification Logic

The following diagram illustrates the critical decision points in the purification process.

PurificationWorkflow Crude Crude Synthesis Mixture ColorCheck Visual Check: Yellow/Amber? Crude->ColorCheck ThioWash Wash: Na2S2O3 (Remove Br2) ColorCheck->ThioWash Yes AcidWash Wash: Cold NaHCO3 (Remove HBr/HCl) ColorCheck->AcidWash No ThioWash->AcidWash Dry Dry: MgSO4 / Sieves (Remove H2O) AcidWash->Dry Distill Fractional Distillation (Reflux 10:1) Dry->Distill QC QC: GC/NMR Isomer Ratio Distill->QC QC->Distill Fail (Mixed Fractions) Final Pure Product (>99.5%) QC->Final Pass

Caption: Logical workflow for the purification of BCHFB-2-Butene, prioritizing chemical stabilization before thermal separation.

Part 4: Troubleshooting & FAQs

Q1: Why does my product turn yellow after sitting on the shelf for a week?

  • Diagnosis: Photolytic Instability. The C-Br bond is weak. Exposure to UV light causes homolytic cleavage, releasing bromine radicals (

    
    ) which recombine to form elemental bromine (
    
    
    
    , yellow).
  • Solution: You must store the purified material in Amber Glass bottles, preferably over a few copper turnings (stabilizer) or under Argon.

Q2: I am seeing a "Ghost Peak" in my GC chromatogram that grows over time.

  • Diagnosis: Hydrolysis inside the vial. If your sample solvent (e.g.,

    
     or Methanol) is wet, the molecule hydrolyzes to form a ketone derivative (e.g., 3-chloro-1,1,1,4,4,4-hexafluorobutan-2-one).
    
  • Solution: Ensure all GC solvents are HPLC grade and dried. Use a non-protic solvent like Dichloromethane or Hexane for analysis.

Q3: I cannot separate the isomers even with a 30cm column.

  • Diagnosis: Insufficient Theoretical Plates. The boiling point difference is likely

    
    .
    
  • Solution:

    • Increase Reflux Ratio to 20:1 .

    • Switch to a Spinning Band Distillation system (equivalent to ~50+ theoretical plates).

    • If separation is impossible by distillation, consider Preparative HPLC on a C18 column (using Acetonitrile/Water), though this is lower throughput.

Q4: Can I use NaOH to remove the acid? It's faster.

  • WARNING: No. While BCHFB-2-Butene has no vinylic protons, strong nucleophiles like

    
     will attack the alkene carbons (activated by electron-withdrawing 
    
    
    
    groups), leading to substitution and destruction of your product yield. Stick to Bicarbonate.[1]

References

  • ChemicalBook. (2025). 2-Bromo-3-chlorohexafluoro-2-butene Properties and Suppliers.[2][3][4] Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Bromo-3-chlorohexafluoro-2-butene Product Data Sheet.[2] Retrieved from

  • PubChem. (2025). Halogenated Butene Derivatives and Isomerism.[5][6][7] National Library of Medicine. Retrieved from

  • Chemistry LibreTexts. (2023). E/Z Designation and CIP Priority Rules for Alkenes. Retrieved from

  • BuyersGuideChem. (2025). Safety and Handling of Fluorinated Intermediates. Retrieved from

Sources

Troubleshooting

Technical Support Center: Regioselective Nucleophilic Attack on 2-Bromo-3-chlorohexafluoro-2-butene

Welcome to the technical support hub for researchers working with 2-Bromo-3-chlorohexafluoro-2-butene. This versatile building block offers a gateway to a wide range of highly functionalized perfluoroalkenes, which are i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers working with 2-Bromo-3-chlorohexafluoro-2-butene. This versatile building block offers a gateway to a wide range of highly functionalized perfluoroalkenes, which are invaluable in drug development, agrochemicals, and materials science. However, the presence of two distinct halogen atoms on the double bond (C2-Br and C3-Cl) presents a significant challenge: controlling the regioselectivity of nucleophilic substitution.

This guide is designed to move beyond simple protocols and provide you with the mechanistic insights and practical troubleshooting strategies needed to master this reaction. We will explore the causal factors behind experimental outcomes and provide self-validating workflows to help you achieve your desired product with higher yield and purity.

Core Concepts: The Battle for Regioselectivity

The reaction of a nucleophile (Nu⁻) with 2-Bromo-3-chlorohexafluoro-2-butene can result in two distinct products, arising from attack at either the C2 or C3 position. The key to controlling the outcome lies in understanding the interplay of electronic effects, steric hindrance, and reaction conditions.

The strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups makes the double bond electron-deficient and thus highly susceptible to nucleophilic attack, proceeding through a nucleophilic vinylic substitution (SₙV) mechanism, likely via an addition-elimination pathway.[1]

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.

Q1: Why am I getting an inseparable mixture of C2- and C3-substituted products?

A1: This is the most common outcome when reaction conditions are not carefully optimized. The formation of a product mixture indicates that the activation energies for attack at both C2 and C3 are comparable under your current setup. The final product ratio is a result of a delicate balance between several competing factors:

  • Leaving Group Ability: Bromide is generally a better leaving group than chloride because it is a weaker base and can better stabilize the negative charge.[2][3] This provides an inherent kinetic preference for attack at C2.

  • Electronic Effects: The electron density at C2 and C3 is similar, both being significantly lowered by the adjacent CF₃ groups. The subtle differences in electronegativity and polarizability between Br and Cl can influence the precise charge distribution.

  • Steric Hindrance: The space around the C2 and C3 positions is crowded. The larger van der Waals radius of bromine compared to chlorine means the C2 position is slightly more sterically encumbered.[4][5]

To resolve this, you must deliberately adjust conditions to favor one factor over the others. See the questions below for targeted strategies.

Q2: How can I selectively favor nucleophilic attack at the C2 position (Bromo-substitution)?

A2: To favor displacement of the bromide ion, you need to set up conditions where the superior leaving group ability of bromide is the dominant factor. This is typically achieved under kinetic control .

Core Strategy: Maximize the intrinsic reactivity of the system to favor the pathway with the lowest activation energy, which is the expulsion of the better leaving group.

Recommended Protocol for C2-Selectivity:

  • Nucleophile Choice: Use a strong, non-bulky nucleophile (e.g., azide, cyanide, smaller alkoxides like methoxide). Strong nucleophiles are crucial for ensuring the reaction proceeds efficiently at lower temperatures.[6][7]

  • Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile salt but leave the anionic nucleophile "naked" and highly reactive, maximizing its kinetic potential.[2][8]

  • Temperature Control: Run the reaction at a low temperature (e.g., -20 °C to 0 °C). Lower temperatures provide less thermal energy to the system, making it more difficult to overcome the higher activation energy required for C3 attack (cleaving the stronger C-Cl bond).

  • Monitoring: Carefully monitor the reaction progress by GC-MS or ¹⁹F NMR to avoid prolonged reaction times that could lead to equilibration and loss of selectivity.

Q3: How can I selectively favor nucleophilic attack at the C3 position (Chloro-substitution)?

A3: This is the more challenging transformation, as it requires overcoming the inherent preference for bromide displacement. The strategy here is to create a situation where other factors—namely steric hindrance—outweigh the leaving group ability.

Core Strategy: Use a sterically demanding nucleophile that is physically impeded from attacking the more crowded C2 position, thereby forcing it to react at the C3 position.

Recommended Protocol for C3-Selectivity:

  • Nucleophile Choice: Select a bulky, sterically hindered nucleophile. Examples include tert-butoxide, lithium diisopropylamide (LDA), or bulky secondary amines. The large size of these nucleophiles makes the "backside attack" required for substitution difficult at the C2 position, which is shielded by the CF₃ group and the large bromine atom.[5][9]

  • Solvent Selection: A polar aprotic solvent (e.g., THF, DMF) is still generally preferred to ensure sufficient reactivity.

  • Temperature Control: You may need to use slightly higher temperatures (e.g., room temperature to 40 °C) to provide enough energy for the sterically hindered nucleophile to react. However, excessively high temperatures could lead to side reactions or loss of selectivity.

  • Reagent Stoichiometry: Use a slight excess of the nucleophile to drive the reaction to completion, but avoid a large excess which might promote side reactions.

Q4: My reaction is very slow or not proceeding at all. What are the likely causes?

A4: A stalled reaction is typically due to insufficient activation energy or a deactivated nucleophile.

Troubleshooting Workflow:

  • Check Nucleophile Strength: Is your nucleophile strong enough? Very weak nucleophiles (e.g., water, alcohols without a base) will not react under normal conditions. If using a neutral nucleophile like an amine or alcohol, ensure a suitable non-nucleophilic base is present to either deprotonate it or facilitate the reaction.

  • Verify Solvent Purity: Water is a common contaminant in polar aprotic solvents. It can protonate and deactivate strong anionic nucleophiles. Ensure your solvent is anhydrous.

  • Increase Temperature: If the reaction is clean but slow, gradually increasing the temperature in 10-20 °C increments can help overcome the activation barrier. Be aware that this may decrease regioselectivity.

  • Re-evaluate Your Nucleophile/Solvent Pairing: Are you using a polar protic solvent (like ethanol) with a strong anionic nucleophile (like CN⁻)? The solvent can form a hydrogen-bonding cage around the nucleophile, stabilizing it and drastically reducing its reactivity.[8][10] Switching to a polar aprotic solvent is often the solution.

Data & Protocols

Summary of Regioselectivity-Influencing Factors
FactorCondition for C2-Selectivity (Br-Displacement)Condition for C3-Selectivity (Cl-Displacement)Rationale
Nucleophile Strong, non-bulky (e.g., N₃⁻, CN⁻, MeO⁻)Strong, bulky (e.g., t-BuO⁻, LDA)C2 attack is kinetically favored; C3 attack is forced by steric hindrance.[2][9]
Temperature Low (-20 °C to 0 °C)Moderate (25 °C to 40 °C)Low temperature favors the kinetic product (C2). Higher temperature is needed to overcome steric barriers for C3 attack.
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Polar Aprotic (THF, DMF)Enhances nucleophilicity of anionic reagents.[2][8]
Control Type Kinetic ControlSteric/Thermodynamic ControlFavors the fastest-forming product vs. the most sterically accessible or stable product.
General Experimental Protocol

Warning: 2-Bromo-3-chlorohexafluoro-2-butene is a volatile and reactive compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the anhydrous polar aprotic solvent (e.g., 10 mL of THF).

  • Cooling: Cool the flask to the desired reaction temperature (e.g., -20 °C for C2 selectivity) using an appropriate cooling bath.

  • Reagent Addition:

    • Slowly add the nucleophile (1.1 equivalents). If the nucleophile is a solid, it can be added directly. If it is a liquid or solution, add it dropwise via syringe.

    • Allow the mixture to stir for 15 minutes to ensure homogeneity and temperature equilibration.

  • Substrate Addition: Slowly add 2-Bromo-3-chlorohexafluoro-2-butene (1.0 equivalent) dropwise to the stirred solution. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Allow the reaction to stir at the set temperature. Monitor its progress periodically by taking small aliquots for analysis (GC-MS or ¹⁹F NMR).

  • Quenching: Once the reaction is complete (or has reached optimal conversion), slowly quench the reaction by adding a suitable reagent (e.g., saturated aqueous NH₄Cl solution).

  • Workup & Purification: Transfer the mixture to a separatory funnel, perform an aqueous workup to remove the solvent and salts, dry the organic layer, and purify the product using standard techniques such as distillation or column chromatography.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the underlying reaction mechanism and a decision-making workflow for planning your experiment.

G cluster_0 Addition-Elimination Mechanism Reactants Substrate + Nu⁻ Intermediate Tetrahedral Carbanionic Intermediate (sp³ hybridized carbon) Reactants->Intermediate Step 1: Nucleophilic Attack (Addition) TransitionState Leaving Group Expulsion Intermediate->TransitionState Step 2: Re-formation of π-bond Product Substituted Product + X⁻ TransitionState->Product (Elimination)

Caption: Generalized Addition-Elimination mechanism for SₙV reactions.

G Start Define Target Regioisomer C2_Product Goal: C2-Substitution (Displace Br) Start->C2_Product C3_Product Goal: C3-Substitution (Displace Cl) Start->C3_Product C2_Strategy Strategy: Leverage Better Leaving Group (Kinetic Control) C2_Product->C2_Strategy C3_Strategy Strategy: Leverage Steric Hindrance C3_Product->C3_Strategy C2_Conditions Conditions: • Non-bulky, strong nucleophile • Polar aprotic solvent • Low temperature (-20 to 0°C) C2_Strategy->C2_Conditions C3_Conditions Conditions: • Bulky, strong nucleophile • Polar aprotic solvent • Moderate temperature (25 to 40°C) C3_Strategy->C3_Conditions

Sources

Optimization

Handling and storage stability of volatile fluorinated haloalkenes

This guide is structured as a specialized technical support portal. It synthesizes field-proven methodologies for handling volatile fluorinated haloalkenes (e.g., 2-bromo-3,3,3-trifluoropropene, HFO-1234yf derivatives, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support portal. It synthesizes field-proven methodologies for handling volatile fluorinated haloalkenes (e.g., 2-bromo-3,3,3-trifluoropropene, HFO-1234yf derivatives, and fluorinated vinyl halides).

Status: Active | Tier: Level 3 (Senior Application Scientist) | Topic: Storage, Handling, & Stability

Introduction

Welcome. If you are accessing this guide, you are likely experiencing yield inconsistencies, unexpected polymerization, or mass balance errors with fluorinated building blocks. Volatile fluorinated haloalkenes are potent electrophiles and valuable synthons, but they possess a "Jekyll and Hyde" personality: stable under specific inhibition but prone to autocatalytic decomposition and rapid volatilization when mishandled.

This guide replaces generic safety advice with rigorous, mechanistic protocols designed to protect both your safety and your data integrity.

Module 1: Critical Storage Protocols

The Issue: Users frequently report that "clear" reagents turn yellow/brown or form solids after weeks of storage, or that sealed bottles develop dangerous internal pressure.

Q: Why is my fluorinated alkene polymerizing even in the freezer?

A: Spontaneous polymerization is often driven by trace oxygen (forming peroxides) or Lewis acid impurities leached from containment. Fluorinated alkenes are electron-deficient monomers; they don't just polymerize—they often undergo autocatalytic degradation that generates HF, which further catalyzes the breakdown.

The Protocol: The "Zero-Headspace" Rule

  • Temperature: Store at -20°C or lower . Arrhenius kinetics dictate that every 10°C drop halves the degradation rate.

  • Stabilizers: Ensure your compound contains a radical inhibitor. Common stabilizers include BHT (Butylated hydroxytoluene) or Limonene (terpenes act as scavengers). If you distilled your material, you removed the stabilizer. Re-add 100-200 ppm BHT immediately.

  • Atmosphere: Argon is superior to Nitrogen due to its density. It sits as a "blanket" over the liquid surface, minimizing evaporation into the headspace.

Decision Logic: Storage Architecture

The following logic gate determines the correct storage vessel based on chemical functionality.

StorageLogic cluster_conditions Environmental Controls Start New Fluorinated Alkene Reagent CheckStab Is it Stabilized? (e.g. BHT/Limonene) Start->CheckStab CheckAcid Is it prone to HF generation? CheckStab->CheckAcid Yes AddStab ACTION: Add 100-200ppm BHT (Unless strictly prohibited by catalysis) CheckStab->AddStab No Glass Borosilicate Glass + PTFE Liner (Standard Storage) CheckAcid->Glass No (Standard) Steel Stainless Steel / Monel Cylinder (Prevents HF etching of glass) CheckAcid->Steel Yes (High HF Risk) AddStab->CheckAcid Temp Temp: -20°C Gas Headspace: Argon

Figure 1: Decision matrix for selecting storage containment and stabilization parameters to prevent autocatalytic degradation.

Module 2: Precision Dosing & Handling

The Issue: "I weighed 500 mg, but my reaction yield implies I only added 300 mg." Root Cause: Evaporative loss during weighing. Fluorinated alkenes often have high vapor pressures. Weighing in an open boat or standard vial at room temperature guarantees mass error.

Q: How do I accurately dose a volatile liquid that boils near room temperature?

A: You must utilize the "Cold-Syringe, Pre-Weighed Solvent" technique. Never weigh the volatile reagent directly into an empty vessel.

Step-by-Step Protocol: The Cold-Trap Dosing Method
  • Pre-Cooling: Place the reagent bottle and a gas-tight syringe (Hamilton type, PTFE-tipped plunger) in a -20°C freezer for 30 minutes.

  • Solvent Trap: Prepare your reaction flask with the reaction solvent (e.g., DCM, THF) already added. Weigh this flask + solvent accurately.

  • The Transfer:

    • Take the reagent and syringe out of the freezer.

    • Quickly withdraw the required volume (calculate volume using density at -20°C, or estimate).

    • Submerge the needle tip below the surface of the solvent in your reaction flask.

    • Dispense the reagent into the solvent. The solvent acts as a "trap," suppressing the vapor pressure of the volatile alkene.

  • Differential Weighing: Immediately re-weigh the flask.

    • 
      .
      
    • This method accounts for evaporation during transfer because you are weighing what actually landed in the solvent.

HandlingWorkflow Step1 1. Chill Reagent & Syringe (-20°C) Step2 2. Weigh Flask + Solvent (The 'Trap') Step1->Step2 Prep Step3 3. Subsurface Injection (Inject reagent INTO solvent) Step2->Step3 Transfer Step4 4. Re-weigh Flask (Calculate Mass by Difference) Step3->Step4 Verify

Figure 2: The "Cold-Trap" dosing workflow to minimize evaporative mass loss.

Module 3: Troubleshooting Reaction Failures

The Issue: The reaction failed or produced complex byproducts. Analysis: Differentiate between reagent failure (degradation) and reaction failure (incompatibility).

Troubleshooting Matrix
SymptomProbable CauseVerification & Fix
Reagent bottle is pressurized Polymerization/Decomposition. The compound is generating gas (HF or volatile oligomers).DANGER. Do not open without PPE. Vent in a fume hood. Check NMR for broad polymer peaks. Discard.
Reaction turns black/tarry Base-Induced Elimination. Strong bases (e.g., NaH, LDA) can strip HF, leading to polymerization.Switch to milder bases (e.g., Carbonates, Phosphates) or lower temperature (-78°C).
Etched Glassware HF Generation. Hydrolysis of the C-F bond is occurring.Safety Hazard. Verify solvent dryness (Karl Fischer). Use PTFE/Plastic reaction vessels if HF is an unavoidable byproduct.
Low Yield (Missing SM) Volatility Loss. Reagent evaporated before reacting.Use the "Cold-Trap" dosing method (Module 2). Ensure reaction vessel is sealed (pressure tube) if heating is required.

Module 4: Safety & Emergency (The HF Factor)

The Issue: Fluorinated alkenes are not just flammable; they are metabolic precursors to toxic metabolites and potential HF generators.

Q: What is the specific hazard if a vial breaks?

A: Beyond flammability, the immediate risk is Hydrofluoric Acid (HF) exposure.

  • Mechanism: If the fluorinated alkene hydrolyzes (reacts with moisture in the air or skin), it releases HF.

  • Immediate Action:

    • Evacuate: Vapors are respiratory irritants.

    • Neutralize: Apply Calcium Gluconate gel to any skin contact immediately. It binds fluoride ions, preventing them from penetrating to the bone.

    • Cleanup: Do not use standard clay litter if the compound is acidic. Use a specific neutralizer (calcium carbonate based) to bind the fluoride.

Material Compatibility Reference
  • Recommended: Stainless Steel (304/316), Monel (for high HF risk), PTFE (Teflon), PFA.

  • Conditional: Borosilicate Glass (Okay for storage if dry; poor for reactions generating HF).

  • Avoid: Standard rubber septa (swelling/leaching), Aluminum (reactive with some fluorinated alkyl halides).

References

  • SynQuest Laboratories. (2024).[1] Safety Data Sheet: 2-Bromo-3,3,3-trifluoropropene. Link

  • Thermo Fisher Scientific. (2024).[2] Handling and Storage of Volatile Fluorinated Compounds. Link

  • Milner, P. J., et al. (2024).[3] Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Thieme. Link

  • Honeywell International Inc. (2009). Stabilized hydrochlorofluoroolefins and hydrofluoroolefins. WO2009003165A1. Link

  • Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Link

Sources

Troubleshooting

Overcoming steric hindrance in 2-Bromo-3-chlorohexafluoro-2-butene substitution

The following technical guide addresses the specific challenges of overcoming steric hindrance in the nucleophilic substitution of 2-Bromo-3-chlorohexafluoro-2-butene (CAS: 122557-08-8). This molecule presents a unique "...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of overcoming steric hindrance in the nucleophilic substitution of 2-Bromo-3-chlorohexafluoro-2-butene (CAS: 122557-08-8). This molecule presents a unique "steric fortress" due to the shielding effects of two trifluoromethyl (


) groups and two bulky halogens (Br, Cl) on the vinylic carbons.

Executive Summary: The Steric Challenge

Researchers working with 2-Bromo-3-chlorohexafluoro-2-butene often encounter low yields or lack of reactivity during nucleophilic vinylic substitution (


). The core issue is not electronic deactivation—the alkene is highly electron-deficient and activated—but rather kinetic blockage . The two 

groups (sterically equivalent to isopropyl groups) and the vicinal halogens create a dense electron cloud that repels incoming nucleophiles, preventing the formation of the necessary tetrahedral carbanion intermediate.

This guide provides troubleshooting workflows to penetrate this steric barrier, control regioselectivity (Br vs. Cl displacement), and optimize reaction conditions.

Part 1: Mechanism & Causality

The Addition-Elimination Pathway

Unlike aliphatic halides (


), this vinylic system reacts via an Addition-Elimination  mechanism.
  • Attack (Rate Determining Step): The nucleophile (Nu) attacks the vinylic carbon perpendicular to the

    
    -system.
    
  • Intermediate: A stabilized carbanion is formed, with the negative charge delocalized into the

    
    -carbon's substituents (especially the 
    
    
    
    and
    
    
    -halogen).
  • Elimination: The halide (Br or Cl) is ejected to restore the double bond.

The Problem: The transition state for Step 1 is highly crowded. If the nucleophile cannot physically approach the carbon due to the


 "umbrella," the reaction fails regardless of the nucleophile's strength.
Diagram: Steric Barrier & Reaction Pathway

SNV_Mechanism cluster_legend Key Decision Factors Start 2-Bromo-3-chloro- hexafluoro-2-butene Steric_Block STERIC BARRIER: CF3 & Halogen Shielding Start->Steric_Block Nu- Approach Transition Transition State (High Energy) Steric_Block->Transition Overcoming E_act (Heat/Solvent) Intermediate Carbanion Intermediate Transition->Intermediate C-Nu Bond Formation Product_Cl Product A: Cl-Substitution (Kinetically Favored) Intermediate->Product_Cl Elimination of Cl (If attack at C-Cl) Product_Br Product B: Br-Substitution (Thermodynamically Favored) Intermediate->Product_Br Elimination of Br (If attack at C-Br) Factor1 Attack at C-Cl: Less Hindered More Electrophilic Factor2 Attack at C-Br: More Hindered Better Leaving Group

Caption: The dual-pathway competition in


 reactions. Steric hindrance primarily blocks the initial attack, favoring reaction at the less hindered C-Cl site despite Br being the superior leaving group.

Part 2: Troubleshooting Guides (Q&A)

Q1: I am seeing no reaction even with strong nucleophiles. How do I initiate the attack?

Diagnosis: The nucleophile is likely too solvated or too bulky to penetrate the steric shield. Solution:

  • Switch to "Naked" Anions: Use polar aprotic solvents like DMF, DMSO, or HMPA (or NMP as a safer alternative). These solvents solvate cations (e.g.,

    
    , 
    
    
    
    ) but leave the anionic nucleophile "naked" and highly reactive, reducing its effective steric radius.
  • Temperature Spike: This reaction has a high activation energy (

    
    ). Standard reflux in THF (
    
    
    
    ) is often insufficient. Move to diglyme (
    
    
    )
    or use a sealed tube/microwave reactor at
    
    
    .
  • Pressure: If using volatile amines, high pressure (5-10 bar) increases the effective concentration and collision frequency.

Q2: I want to displace the Bromine, but I am getting Chlorine substitution (or a mixture). Why?

Root Cause: This is a classic conflict between Sterics and Leaving Group Ability .

  • C-Cl Site: The Chlorine atom is smaller than Bromine (Van der Waals radius: 1.75 Å vs 1.85 Å). The adjacent

    
     makes the C-Cl carbon highly electrophilic. Attack here is kinetically faster because it is less hindered.
    
  • C-Br Site: Bromine is the better leaving group, but it is bulkier. The nucleophile struggles to reach the C-Br carbon.[1]

Corrective Action:

  • To Target Br: You must use a smaller nucleophile (e.g., Methoxide instead of t-Butoxide) to minimize steric clashes at the C-Br site.

  • Thermodynamic Control: Run the reaction at higher temperatures for longer times. If the initial attack is reversible, the system may eventually funnel through the lower-energy product pathway (displacement of the better leaving group, Br).

Q3: My product is unstable or decomposing during workup.

Diagnosis: Polyfluorinated vinyl amines/ethers can be hydrolytically unstable, especially if the double bond is electron-rich after substitution. Solution:

  • Avoid Acidic Workups: The electron-donating nucleophile (e.g., amine) pushes electron density into the

    
     group, making the 
    
    
    
    -carbon susceptible to protonation and subsequent hydrolysis (haloform-type cleavage).
  • Buffer: Quench with saturated

    
     or phosphate buffer (pH 7-8).
    
  • Purification: Use neutral alumina instead of silica gel for chromatography, as silica is slightly acidic and can degrade fluorinated vinyl derivatives.

Part 3: Optimized Experimental Protocol

High-Pressure Substitution Protocol

Target: Displacement of Halide with Primary Amine (R-NH2)

ParameterSpecificationRationale
Stoichiometry 1.0 eq Alkene : 2.5 eq AmineExcess amine acts as both nucleophile and HF/HBr scavenger.
Solvent Acetonitrile (ACN) or DMF ACN is a good balance for rate; DMF for difficult substrates.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics.
Temperature 80°C - 120°C Required to overcome steric barrier of

groups.
Additives CsF (1.0 eq) (Optional)Cesium effect can assist in leaving group departure or activate the nucleophile.

Step-by-Step:

  • Setup: In a heavy-walled pressure vial (Ace Glass or similar), dissolve 2-Bromo-3-chlorohexafluoro-2-butene (1.0 mmol, 277 mg) in anhydrous DMF (2.0 mL).

  • Addition: Add the nucleophile (2.5 mmol) in one portion. Note: If the nucleophile is a gas/volatile liquid, cool the vial to -78°C before addition.

  • Reaction: Seal the vial and heat to 100°C with vigorous magnetic stirring.

  • Monitoring: Monitor by 19F NMR (essential).

    • Starting Material: Two singlets (or quartets) around -60 to -70 ppm.

    • Product: Shifts will move significantly upfield/downfield depending on substitution. Look for loss of symmetry.

  • Workup: Pour reaction mixture into ice-cold brine (20 mL). Extract with Ether or DCM (

    
     mL).
    
  • Drying: Dry organics over

    
     (avoid 
    
    
    
    if traces of water remain, Mg is faster).
  • Isolation: Concentrate under reduced pressure (keep bath < 30°C to avoid volatile product loss).

Part 4: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Reaction Failed or Low Yield Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Yes Yes, SM remains Check_SM->SM_Yes SM_No No, SM consumed but wrong product Check_SM->SM_No Temp_Check Increase Temp > 100°C (Use Pressure Vial) SM_Yes->Temp_Check Solvent_Check Change Solvent to DMF or DMSO Temp_Check->Solvent_Check Steric_Nu Is Nucleophile Bulky? (e.g., t-Bu, secondary amine) Solvent_Check->Steric_Nu Switch_Nu Switch to smaller Nu (e.g., MeO- vs t-BuO-) Steric_Nu->Switch_Nu Yes Regio_Check Wrong Regioselectivity? (Cl replaced instead of Br) SM_No->Regio_Check Thermo_Control Extend Reaction Time (Thermodynamic Control) Regio_Check->Thermo_Control Yes Decomp Product Decomposed? Regio_Check->Decomp No Neutral_Workup Use Neutral Alumina & Buffer (pH 7) Decomp->Neutral_Workup Yes

Caption: Diagnostic flowchart for optimizing substitution reactions of sterically hindered perfluoroalkenes.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on mechanisms in perfluoroalkenes).
  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
  • ChemicalBook . (2024).[2] 2-Bromo-3-chlorohexafluoro-2-butene Product Properties. Retrieved from

  • Santa Cruz Biotechnology . (2024). 2-Bromo-3-chlorohexafluoro-2-butene Data Sheet. Retrieved from

  • Park, J. D., et al. (1956). Nucleophilic Substitution in Perfluoro-olefins. Journal of the American Chemical Society. (Foundational work on regioselectivity in mixed halo-fluoroalkenes).

Sources

Optimization

Temperature optimization for radical polymerization of 2-Bromo-3-chlorohexafluoro-2-butene

Welcome to the Advanced Fluoropolymer Engineering Support Center . This portal is designed for researchers, application scientists, and drug development professionals working with highly sterically hindered, halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluoropolymer Engineering Support Center . This portal is designed for researchers, application scientists, and drug development professionals working with highly sterically hindered, halogenated monomers.

Below is the comprehensive troubleshooting guide and technical documentation for the radical polymerization of 2-Bromo-3-chlorohexafluoro-2-butene (CAS: 122557-08-8).

Mechanistic Overview: The Causality of Temperature Dependence

Radical polymerization of 2-Bromo-3-chlorohexafluoro-2-butene is notoriously difficult. Unlike standard vinyl monomers, this fully substituted, highly electrophilic fluoroalkene [10] presents three distinct thermodynamic and kinetic barriers that are acutely sensitive to temperature:

  • Severe Steric Hindrance & Low Ceiling Temperature (

    
    ) : The extreme steric bulk of the 
    
    
    
    ,
    
    
    , and
    
    
    groups creates massive conformational strain in the polymer backbone. As temperature increases, the rate of depolymerization (
    
    
    ) rapidly overtakes the rate of propagation (
    
    
    ). Above the ceiling temperature (often < 50°C for such hindered internal alkenes), polymerization is thermodynamically impossible [15].
  • C-Br Bond Lability (Auto-Chain Transfer) : The carbon-bromine bond is the weakest link in this molecule. At elevated temperatures (> 60°C), thermal energy induces

    
    -scission or chain transfer to the monomer. The monomer effectively acts as its own chain-transfer agent, prematurely terminating active chains and resulting in dead oligomers.
    
  • Radical Stability : The highly fluorinated environment stabilizes the propagating radical. To overcome the activation energy for propagation without breaching the

    
    , researchers must decouple radical generation from thermal input.
    

To achieve high molecular weights, thermal initiation must be abandoned in favor of ambient-temperature photoredox or redox-relay catalysis [8].

Pathway cluster_0 Low Temperature (< 40°C) cluster_1 High Temperature (> 80°C) M Monomer (2-Bromo-3-chlorohexafluoro-2-butene) R Propagating Radical (Active Center) M->R Initiation (Photo/Thermal) P Controlled Polymerization (High MW, Low Đ) R->P Propagation (kp > k_depol) CT C-Br Bond Cleavage (Chain Transfer / Dead Chains) R->CT Thermal Homolysis DP Depolymerization (Exceeds Ceiling Temp) R->DP k_depol > kp

Fig 1. Temperature-dependent kinetic pathways in C4BrClF6 radical polymerization.

Frequently Asked Questions (FAQs)

Q: Why do I get zero yield when using AIBN at 70°C? A: AIBN requires ~70°C to achieve a practical half-life for radical generation. However, at 70°C, you are operating well above the ceiling temperature (


) of 2-Bromo-3-chlorohexafluoro-2-butene [15]. The thermodynamic equilibrium heavily favors the monomer. Furthermore, at this temperature, the C-Br bond undergoes homolytic cleavage, quenching any transient radicals.

Q: How can I initiate polymerization if I cannot use heat? A: You must decouple initiation from temperature. Use visible-light photoredox catalysis (e.g., transition metal carbonyls like


 or organic photocatalysts) at 20–30°C. This provides a high, continuous radical flux while keeping the system safely below the 

[7], [8].

Q: Can I use high pressure to overcome the ceiling temperature? A: Yes. Historically, extreme pressures (up to 1000 atm) have been used to shift the thermodynamic equilibrium of fluoroalkenes toward polymerization, effectively raising the


 [8]. However, modern ambient-pressure photoredox methods are safer, yield better-defined polymers, and are highly recommended over brute-force pressurization.

Troubleshooting Guide: Diagnostics & Solutions

Troubleshooting Start Analyze Polymer Metrics (GPC/NMR) Q1 Yield < 10%? Start->Q1 Q2 Dispersity (Đ) > 2.0? Start->Q2 Sol1 Decrease Temp (25°C) Switch to Photo-initiation Q1->Sol1 T > Tc (Depolymerization) Sol2 Increase Pressure or Monomer Conc. Q1->Sol2 Thermodynamic Limit Sol3 Lower Temp to halt C-Br side reactions Q2->Sol3 Chain Transfer active

Fig 2. Diagnostic workflow for optimizing fluoroalkene polymerization metrics.

Quantitative Impact of Temperature on Polymerization Metrics

Data summarized from optimized photoredox vs. thermal baseline studies.

Temperature RangeInitiation MethodDominant Kinetic EventExpected YieldMolecular Weight (

)
Dispersity (Đ)
20–30°C Photoredox (Visible Light)Propagation (

)
High (>65%)20,000 – 50,000 DaControlled (< 1.4)
60–70°C Thermal (AIBN)Depolymerization (

)
Low (<15%)< 5,000 DaHigh (> 2.0)
> 90°C Thermal (Peroxides)C-Br Chain Transfer (

)
TraceOligomers onlyN/A

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol utilizes a self-validating system. It employs an internal standard (trifluorotoluene) to accurately track monomer conversion via


 NMR, and strict degassing to prevent oxygen-mediated radical quenching.
Protocol: Ambient-Temperature Photochemical Copolymerization

Note: Due to the extreme steric bulk of 2-Bromo-3-chlorohexafluoro-2-butene, homopolymerization is thermodynamically restricted. This protocol describes a controlled alternating copolymerization with an electron-rich comonomer (e.g., a vinyl ether) using a redox-relay system.

Materials Required:

  • 2-Bromo-3-chlorohexafluoro-2-butene (Purified via vacuum distillation).

  • Electron-rich comonomer (e.g., Ethyl vinyl ether).

  • Photocatalyst:

    
     or an organic TADF catalyst.
    
  • Solvent: Dimethyl carbonate (DMC) or Benzotrifluoride.

  • Internal Standard:

    
    -Trifluorotoluene.
    

Step-by-Step Methodology:

  • Preparation & Reagent Loading: In a nitrogen-filled glovebox, add the photocatalyst (0.1 mol% relative to monomer) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent & Standard Addition: Add 2.0 mL of the chosen solvent and 0.1 mL of

    
    -trifluorotoluene (internal standard).
    
  • Monomer Addition: Add equimolar amounts (10 mmol each) of 2-Bromo-3-chlorohexafluoro-2-butene and the vinyl ether comonomer.

  • Degassing (Critical Step): Seal the Schlenk tube, remove it from the glovebox, and perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; failure to remove

    
     will result in an induction period and premature termination.
    
  • Temperature-Controlled Irradiation: Backfill the tube with Argon. Place the tube in a water bath strictly maintained at 25°C . Irradiate the mixture using a 400–460 nm LED light source (depending on the catalyst) for 12 to 24 hours [7].

  • In-Process Validation: At 4-hour intervals, extract a 50

    
     aliquot under Argon. Analyze via 
    
    
    
    NMR. Compare the integration of the monomer's
    
    
    peaks against the trifluorotoluene standard to calculate precise conversion rates.
  • Termination & Purification: Turn off the light source and expose the mixture to air to terminate the reaction. Precipitate the polymer by dropping the mixture into cold methanol. Filter, wash, and dry under a vacuum at 40°C to a constant weight.

References

  • Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)
  • Redox-relay-enabled controlled radical copolymerization of fluoroalkenes FP-AskPro URL
  • Hexafluoro-2-butyne (Properties of highly electrophilic fluoroalkenes)
  • Penn State University (EMS Online Courses)
Troubleshooting

Technical Support Center: Reactor Corrosion Management for 2-Bromo-3-chlorohexafluoro-2-butene

Welcome to the Advanced Applications Support Center. Handling highly halogenated alkenes like 2-Bromo-3-chlorohexafluoro-2-butene (CAS 122557-08-8) requires stringent environmental controls and precise metallurgical sele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Handling highly halogenated alkenes like 2-Bromo-3-chlorohexafluoro-2-butene (CAS 122557-08-8) requires stringent environmental controls and precise metallurgical selection[1]. Under thermal stress or in the presence of trace moisture, this compound undergoes hydrolysis and thermal degradation, releasing a highly corrosive mixture of Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Hydrogen Bromide (HBr)[2].

This guide provides drug development professionals and chemical engineers with the mechanistic understanding and field-validated protocols necessary to prevent catastrophic reactor failure.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why is my glass-lined steel reactor etching and losing its finish after only a few batches? A: While glass-lined steel is exceptionally resistant to HCl and HBr, it fails catastrophically in the presence of Hydrofluoric Acid (HF). Trace moisture in your reaction mixture reacts with the fluorinated moieties of the butene to generate HF. The HF then attacks the silica (


) matrix of the glass lining, forming volatile silicon tetrafluoride (

) and water. This newly generated water feeds back into the reaction, creating a self-accelerating hydrolysis loop that rapidly strips the glass finish.

Q: We used a 316L Stainless Steel reactor for a non-aqueous process, but observed severe pitting and a black residue. What caused this? A: 316L Stainless Steel relies on a chromium oxide passive layer for protection. However, the combination of HF and chloride/bromide ions aggressively breaches this layer[3]. HF causes rapid general dissolution of the iron matrix—often leaving behind a black fluoride/oxide residue—while the


 and 

ions drive localized pitting and crevice corrosion[4]. In wet HF environments, the corrosion rate of 316L SS can exceed 1,600 mils per year (mpy), making it entirely unsuitable for this chemistry[4].

Q: How does Hastelloy C-276 survive these mixed-acid conditions? A: Hastelloy C-276 (UNS N10276) is a superalloy composed of Nickel (~57%), Molybdenum (~16%), Chromium (~15.5%), and Tungsten (~3.75%)[5]. This specific metallurgical matrix provides a dual-defense mechanism:

  • The high Molybdenum and Tungsten content stabilizes the alloy against reducing acids (HCl, HBr) and prevents localized pitting[6].

  • The Chromium maintains passivity in oxidizing environments. Empirical data shows that Hastelloy C-276 maintains a corrosion rate of

    
     mpy even in concentrated, wet HF environments where other alloys disintegrate[4].
    

Part 2: Quantitative Material Compatibility

To ensure safe scale-up, reactor materials must be evaluated against the specific degradation byproducts of 2-Bromo-3-chlorohexafluoro-2-butene.

Reactor MaterialResistance to HCl / HBrResistance to HFEst. HF Corrosion Rate (mpy)Max Operating TempMechanistic Vulnerability
316L Stainless Steel Poor (Pitting)Fail> 1,600[4]N/A (Do not use)Halide ions breach chromium oxide passive layer[3].
Glass-Lined Steel ExcellentFailCatastrophicN/A (Do not use)HF dissolves ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

to form volatile

.
Hastelloy C-276 ExcellentExcellent< 10[4]> 400°CSlight etching over prolonged exposure to wet HF[6].
PTFE / PFA Lined ExcellentExcellent0 (Inert)~ 200°CPermeation at high pressures; thermal degradation > 260°C.

Part 3: Field-Proven Experimental Protocols

To prevent corrosion, you must break the causality chain: Moisture


 Hydrolysis 

HX Generation

Corrosion
. The following protocols establish a self-validating system to ensure reactor integrity.
Protocol 1: Rigorous Moisture Exclusion (The Self-Validating Loop)

Objective: Achieve and verify a system moisture level of


 ppm before introducing the halogenated butene.
  • Thermal Bake-Out: Heat the empty Hastelloy C-276 or PTFE-lined reactor to 120°C under a high vacuum (< 10 mbar) for a minimum of 4 hours to desorb surface-bound water.

  • Inert Gas Purging: Backfill the reactor with ultra-high purity (UHP) Argon or Nitrogen. Repeat the vacuum-purge cycle three times. Maintain a continuous positive pressure of 0.1 bar.

  • Solvent Dehydration: Pass all reaction solvents through activated 3Å molecular sieves.

  • Validation Step (Critical): Extract a 5 mL aliquot of the solvent from the reactor and perform a coulometric Karl Fischer titration. Do not proceed unless the water content is strictly

    
     ppm.
    
  • Reagent Introduction: Introduce the 2-Bromo-3-chlorohexafluoro-2-butene via a closed-loop cannula transfer to prevent atmospheric moisture ingress.

Protocol 2: In-Situ Acid Scavenging

Objective: Neutralize any trace HX generated via unavoidable thermal cracking before it can interact with the reactor walls.

  • Scavenger Selection: Select a heterogeneous, non-nucleophilic acid scavenger. Anhydrous Potassium Fluoride (KF) is highly recommended, as it reacts with HF to form the stable, insoluble bifluoride salt (

    
    ). Alternatively, use a hindered amine (e.g., Proton Sponge or 2,6-lutidine) if inorganic salts interfere with your catalysis.
    
  • Stoichiometric Loading: Add the scavenger at 5-10 mol% relative to the halogenated butene. Suspend the scavenger in the reaction mixture prior to heating.

  • Reaction Execution: Run the reaction under strict temperature controls. Avoid exceeding 150°C unless thermodynamically required, as thermal cracking of the carbon-halogen bonds accelerates exponentially above this threshold.

  • Post-Reaction Processing: Filter the reaction mixture through a PTFE membrane filter to remove the precipitated halide salts (

    
    , amine hydrohalides) before downstream purification.
    

Part 4: Workflow Visualization

ReactorSelection A 2-Bromo-3-chlorohexafluoro-2-butene Process Evaluation B Operating Temperature? A->B C T > 150°C (High Thermal Stress) B->C Yes D T < 150°C (Low-to-Moderate Stress) B->D No E Hastelloy C-276 Reactor (Resists Mixed HX Acids) C->E F PTFE-Lined Reactor (Inert to HF/HCl/HBr) D->F G Moisture Control Protocol (< 10 ppm H2O) E->G F->G H In-Situ Acid Scavenging (KF / Hindered Amines) G->H Validation Passed

Decision matrix for reactor material and handling protocols for halogenated butenes.

References

  • "The Effect of Operating Conditions on Corrosion in HF Alkylation Units", Inspectioneering.[Link]

  • "Comparison for reactor construction materials: Hastelloy and SS316", Equipodia.[Link]

  • "Alloy C276 (Hastelloy®): Composition, Properties & Corrosion Resistance", NeoNickel.[Link]

  • "Hastelloy C276 | Corrosion Resistant", Nickel Systems.[Link]

  • "Hydrofluoric Acid Corrosion Study of High-Alloy Materials", Oak Ridge National Laboratory.[Link]

  • "PTFE Chemical Resistance Guide", GORTEF.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR of 2-Bromo-3-chlorohexafluoro-2-butene for Researchers and Drug Development Professionals

In the landscape of fluorinated organic molecules, which are integral to pharmaceutical and agrochemical development, precise structural elucidation is paramount. The strategic incorporation of fluorine atoms can dramati...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of fluorinated organic molecules, which are integral to pharmaceutical and agrochemical development, precise structural elucidation is paramount. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability and binding affinity. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and the wide dispersion of chemical shifts, offering a detailed window into the molecular environment of fluorine.[1][2] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts and coupling constants of 2-Bromo-3-chlorohexafluoro-2-butene, a halogenated olefin with potential as a synthetic building block. We will present and interpret experimental data, draw comparisons with structurally related analogs, and provide a comprehensive experimental protocol for acquiring high-quality ¹⁹F NMR spectra.

Understanding the ¹⁹F NMR Landscape of Halogenated Alkenes

The chemical shift of a fluorine nucleus is exquisitely sensitive to its electronic environment.[3] In haloalkenes, the electronegativity and size of the halogen substituents on the double bond significantly influence the shielding of the fluorine nuclei in the adjacent trifluoromethyl (CF₃) groups. Generally, more electronegative substituents deshield the fluorine nuclei, causing them to resonate at a higher frequency (a more downfield or less negative chemical shift). The spatial arrangement of the substituents (i.e., cis or trans isomerism) also plays a critical role in determining the chemical shift and the magnitude of through-space coupling interactions between fluorine nuclei.

Experimental ¹⁹F NMR Data for 2-Bromo-3-chlorohexafluoro-2-butene

Recent synthetic studies have provided the ¹⁹F NMR spectral data for the (E)-isomer of 2-Bromo-3-chlorohexafluoro-2-butene.[4] The spectrum, recorded in deuterochloroform (CDCl₃) at 188.14 MHz, displays two singlets for the two trifluoromethyl groups.

Table 1: Experimental ¹⁹F NMR Data for (E)-2-Bromo-3-chlorohexafluoro-2-butene [4]

Functional GroupChemical Shift (δ) in ppmMultiplicity
CF₃ (at C1)-59.28Singlet
CF₃ (at C4)-61.35Singlet

The observation of two distinct singlets confirms the presence of two electronically non-equivalent trifluoromethyl groups. The absence of splitting (singlets) indicates that the through-space coupling between the two CF₃ groups (a five-bond coupling, ⁵JFF) is likely very small or unresolved at the given field strength. This is a common feature in similar acyclic fluoroalkenes where free rotation around the carbon-carbon single bonds can average out smaller long-range couplings.[1]

Comparative Analysis with Structural Analogs

To contextualize the ¹⁹F NMR data of 2-Bromo-3-chlorohexafluoro-2-butene, it is instructive to compare it with its structural analogs: 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene and 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Table 2: Comparison of ¹⁹F NMR Chemical Shifts for Substituted Hexafluoro-2-butenes

CompoundSubstituent at C2Substituent at C3CF₃ Chemical Shifts (δ) in ppmReference
(E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-buteneBrHNot explicitly assigned to C1 and C4[4]
(Z)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-buteneBrHNot explicitly assigned to C1 and C4[4]
(E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-buteneClH-57.78, -65.53[4]
(Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-buteneClHData corresponds to literature[4][4]
(E)-2-Bromo-3-chlorohexafluoro-2-buteneBrCl-59.28, -61.35[4]
  • Effect of Halogen Substitution: The presence of both a bromine and a chlorine atom in 2-Bromo-3-chlorohexafluoro-2-butene results in chemical shifts for the CF₃ groups that are intermediate between those observed for the bromo- and chloro-only analogs. This is consistent with the relative electronegativities of hydrogen, bromine, and chlorine.

  • Isomer Differentiation: The distinct chemical shifts for the two CF₃ groups in the (E)-isomer of the title compound highlight the sensitivity of ¹⁹F NMR to the local electronic environment. The CF₃ group cis to the bromine atom is expected to be more shielded (more upfield, more negative chemical shift) than the CF₃ group cis to the chlorine atom, although a definitive assignment would require further two-dimensional NMR experiments such as HOESY or computational studies.[5]

Spin-Spin Coupling Interactions

The interaction between nuclear spins through the bonding network gives rise to spin-spin coupling, which results in the splitting of NMR signals. In ¹⁹F NMR, coupling constants (J-values) can be observed over several bonds.[1]

Caption: Spin-spin coupling in 2-Bromo-3-chlorohexafluoro-2-butene.

In 2-Bromo-3-chlorohexafluoro-2-butene, the primary ¹⁹F-¹⁹F coupling to consider is the five-bond coupling (⁵JFF) between the two trifluoromethyl groups. As observed in the experimental data, this coupling is not resolved, suggesting a value close to 0 Hz for the (E)-isomer.[4][6] For the (Z)-isomer, a larger through-space coupling might be anticipated due to the closer proximity of the two CF₃ groups.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

To ensure the acquisition of reliable and reproducible ¹⁹F NMR data for compounds like 2-Bromo-3-chlorohexafluoro-2-butene, the following protocol is recommended.

Caption: Workflow for ¹⁹F NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[3]

  • NMR Instrument Setup:

    • Use a spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve high homogeneity, which is crucial for resolving small coupling constants and obtaining sharp lines.

  • Data Acquisition:

    • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (a width of ~250 ppm is generally sufficient for organic fluorocompounds).

    • Use a standard one-pulse sequence (e.g., zgig on Bruker instruments).

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of 2-5 seconds to allow for full relaxation of the fluorine nuclei, ensuring accurate integration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure a flat baseline for accurate integration and peak picking.

    • Reference the spectrum using an internal standard such as trichlorofluoromethane (CFCl₃, δ = 0 ppm) or hexafluorobenzene (C₆F₆, δ = -164.9 ppm).

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Conclusion

This guide has provided a detailed examination of the ¹⁹F NMR characteristics of 2-Bromo-3-chlorohexafluoro-2-butene, grounded in experimental data and comparative analysis with closely related compounds. The presented data and interpretations offer a valuable resource for researchers working with halogenated fluoroalkenes. By following the outlined experimental protocol, scientists can confidently acquire high-quality ¹⁹F NMR spectra, a critical step in the characterization and development of novel fluorinated molecules for a wide range of applications, including drug discovery.

References

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. RSC Advances. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR. [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PMC. [Link]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. The Journal of Organic Chemistry. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository. [Link]

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

Sources

Comparative

Unambiguous Identification of Highly Halogenated Alkenes: A Comparative Guide to GC-MS Workflows for 2-Bromo-3-chlorohexafluoro-2-butene

The unambiguous structural elucidation of highly halogenated building blocks, such as 2-Bromo-3-chlorohexafluoro-2-butene (CAS: 122557-08-8)[1], presents a unique analytical challenge in synthetic chemistry, materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous structural elucidation of highly halogenated building blocks, such as 2-Bromo-3-chlorohexafluoro-2-butene (CAS: 122557-08-8)[1], presents a unique analytical challenge in synthetic chemistry, materials science, and pharmaceutical development. Due to their high structural density and the presence of multiple halogens, these compounds produce complex mass spectral signatures that can easily confound standard library-matching algorithms.

As an application scientist, I approach the characterization of these species not merely as a routine screening exercise, but as a rigorous physical chemistry problem. Relying purely on nominal mass library scores often fails when dealing with complex fluorochemical mixtures containing isobaric interferences. This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) workflows, contrasting standard Single Quadrupole (SQ) systems with High-Resolution Time-of-Flight (HR-TOF) platforms. By dissecting the mechanistic causality behind electron ionization (EI) fragmentation, we establish a self-validating framework for confident identification.

Mechanistic Principles of EI-MS Fragmentation

To optimize an analytical workflow, one must first understand the thermodynamic and kinetic drivers of the molecule's behavior within the ion source.

The Isotopic Fingerprint of the Molecular Ion ( )

When 2-Bromo-3-chlorohexafluoro-2-butene enters the EI source, bombardment with 70 eV electrons strips a valence electron, generating the radical cation (


)[2]. The presence of both bromine and chlorine in the molecule creates a highly distinctive multi-isotope cluster[3].

Bromine exists naturally as


 (50.69%) and 

(49.31%), while chlorine exists as

(75.78%) and

(24.22%)[3]. The convolution of these isotopic probabilities yields a molecular ion cluster at nominal m/z 276, 278, and 280. The theoretical intensity ratio of this M : M+2 : M+4 cluster is approximately 3:4:1 . This specific ratio serves as an immediate, self-validating diagnostic feature confirming the presence of exactly one bromine and one chlorine atom.
Bond Dissociation and Primary Cleavage Pathways

Because EI is a "hard" ionization technique, the


 ion is highly energetic and undergoes rapid unimolecular dissociation[4]. The fragmentation pathways are strictly governed by bond dissociation energies (BDE). The carbon-halogen bond strengths dictate the cleavage hierarchy: C-F (~485 kJ/mol) > C-Cl (~330 kJ/mol) > C-Br (~285 kJ/mol) [3].

Consequently, the primary fragmentation event is the homolytic cleavage of the weakest bond—the C-Br bond—resulting in the loss of a bromine radical (Br•) and the formation of the


 cation at m/z 197/199[3]. A secondary, less thermodynamically favored pathway involves the loss of a chlorine radical (Cl•) to form 

at m/z 241/243. It is also critical to note that dehalogenation reactions in EI-MS can exhibit intra-ion isotope effects, which must be accounted for if performing high-precision compound-specific isotope analysis[5].
Formation of the Base Peak

In highly fluorinated systems, allylic cleavage and structural rearrangement frequently lead to the ejection of the highly stable trifluoromethyl cation (


). This species, appearing at m/z 69, is thermodynamically favored due to the strong inductive and resonance stabilization provided by the fluorine atoms, making it the ubiquitous base peak in the spectrum.

fragmentation M Molecular Ion [M]+• [C4BrClF6]+• m/z 276, 278, 280 Br_loss Loss of Br• [C4ClF6]+ m/z 197, 199 M->Br_loss - Br• (Primary Cleavage) Cl_loss Loss of Cl• [C4BrF6]+ m/z 241, 243 M->Cl_loss - Cl• (Secondary Cleavage) CF3 Trifluoromethyl Cation [CF3]+ m/z 69 (Base Peak) M->CF3 Allylic Cleavage Br_loss->CF3 Further Fragmentation

Caption: Primary EI-MS fragmentation pathways of 2-Bromo-3-chlorohexafluoro-2-butene.

Comparative Technology Assessment: GC-SQ-MS vs. GC-HR-TOF-MS

While standard GC-SQ-MS is the workhorse of most analytical laboratories, the structural complexity of highly halogenated alkenes necessitates a critical evaluation of mass analyzer capabilities. When analyzing reaction mixtures containing multiple halogenated isomers or isobaric byproducts, unit mass resolution is often insufficient.

Quantitative Performance Comparison
ParameterGC-SQ-MS (Standard)GC-HR-TOF-MS (Advanced)Analytical Impact
Mass Resolving Power ~1,000 (Unit Mass)> 25,000 (FWHM)HR-TOF separates isobaric interferences from background matrix ions.
Mass Accuracy ± 0.1 Da< 2 ppmHR-TOF confirms exact elemental composition (e.g., m/z 275.878).
Isotope Ratio Fidelity Good (~5% variance)Excellent (< 1% variance)High fidelity is required to confirm the 3:4:1 Br/Cl isotopic signature.
Acquisition Speed 10 - 20 HzUp to 500 HzTOF prevents spectral skewing across narrow chromatographic peaks.
Library Matching Primary identification toolSecondary validation toolHR-TOF relies on first-principles exact mass rather than just library scores.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system: the chromatographic separation ensures isomeric purity, while the exact mass and isotopic fidelity independently verify the elemental composition.

Step 1: Sample Preparation
  • Dilute the 2-Bromo-3-chlorohexafluoro-2-butene standard in a non-polar, MS-compatible solvent (e.g., GC-grade hexane) to a final concentration of 10 µg/mL.

  • Causality: Hexane prevents solvent-induced degradation and elutes well before the highly halogenated analyte, preventing ion source saturation and space-charge effects in the mass analyzer.

Step 2: Gas Chromatographic Separation
  • Column: Equip the GC with a mid-polar phase column (e.g., 5% diphenyl/95% dimethyl polysiloxane, 30m × 0.25mm × 0.25µm).

  • Injection: Inject 1 µL using a split ratio of 10:1. Set the injector temperature to 200°C.

  • Oven Program: Hold at 40°C for 2 min, ramp at 15°C/min to 150°C, then ramp at 30°C/min to 250°C.

  • Causality: The mid-polar stationary phase provides optimal selectivity for halogenated double bonds, ensuring baseline resolution from potential geometric (E)/(Z) isomers or synthetic byproducts.

Step 3: Mass Spectrometric Detection (HR-TOF)
  • Ionization: Operate in Electron Ionization (EI) mode at 70 eV[4].

  • Source Temperature: Set to 230°C to prevent condensation of halogenated species.

  • Mass Range: Acquire data from m/z 35 to 350.

  • Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting spectra can be cross-referenced against theoretical models and NIST libraries[4].

Step 4: Data Deconvolution and Validation
  • Extract the exact masses for the molecular ion cluster (m/z 275.878, 277.876, 279.874) using a narrow ±5 ppm mass window.

  • Compare the empirical isotopic ratio against the theoretical 3:4:1 distribution. A match validates the Br-Cl elemental composition, while the exact mass validates the overall

    
     formula.
    

workflow Prep Sample Prep Dilution in Hexane GC GC Separation Mid-Polar Column Prep->GC EI EI Ionization 70 eV Bombardment GC->EI TOF HR-TOF Mass Analyzer Exact Mass Detection EI->TOF Data Data Processing Isotope & Mass Match TOF->Data

Caption: End-to-end GC-HR-TOF-MS analytical workflow for halogenated alkenes.

References

  • SCION Instruments. "What are the common ionization methods for GC/MS". Available at:[Link]

  • Chemistry LibreTexts. "15.8: 6-8 Isotopes in Mass Spectrometry". Available at: [Link]

  • RSC Publishing. "Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation...". Available at:[Link]

Sources

Validation

Infrared (IR) spectroscopy peaks for C-Br and C-Cl bonds in fluoroalkenes

An in-depth analysis of fluoroalkenes via Infrared (IR) spectroscopy presents a unique analytical challenge. Fluoroalkenes—widely utilized as halogenated anesthetics, refrigerants, and active pharmaceutical ingredient (A...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of fluoroalkenes via Infrared (IR) spectroscopy presents a unique analytical challenge. Fluoroalkenes—widely utilized as halogenated anesthetics, refrigerants, and active pharmaceutical ingredient (API) intermediates—contain multiple highly electronegative halogens. While the Carbon-Fluorine (C-F) bond dominates the mid-IR spectrum, identifying heavier halogen substituents like Carbon-Chlorine (C-Cl) and Carbon-Bromine (C-Br) requires interrogating the far-fingerprint region.

This guide objectively compares FTIR sampling modalities, explains the quantum mechanical causality behind halogen peak shifts, and provides a self-validating protocol for accurate spectral acquisition.

Mechanistic Grounding: Vibrational Dynamics of Halogenated Alkenes

To accurately interpret the IR spectra of fluoroalkenes, one must understand the physical causality governing vibrational frequencies. The vibrational frequency (


) of a diatomic bond is dictated by Hooke’s Law:


Where


 is the force constant (bond strength) and 

is the reduced mass of the two atoms (

)[1].

As we move down the halogen group from Fluorine (atomic mass 19) to Chlorine (35.5) to Bromine (80), the reduced mass (


) of the C-X oscillator increases significantly. Because reduced mass is in the denominator of the equation, this mass effect drives the vibrational frequency down into the lower wavenumber regions[1]. Furthermore, the intense electronegativity of these halogens creates a massive change in dipole moment (

) during the vibration, resulting in exceptionally strong absorption bands[1].

In fluoroalkenes, the highly electronegative fluorine atoms exert a strong inductive pull across the sp² hybridized carbon backbone. This can subtly alter the force constant (


) of adjacent C-Cl or C-Br bonds, occasionally introducing anharmonicity and shifting these peaks toward the higher end of their expected ranges[2].
Table 1: Diagnostic IR Peak Assignments for Fluoroalkenes
Bond TypeWavenumber Range (cm⁻¹)Intensity & Spectral CharacteristicsMechanistic Causality
C-F Stretch 1400 – 1000Very Strong, BroadHigh dipole moment; often obscures adjacent C-H bending modes.
C-Cl Stretch 850 – 550StrongIncreased reduced mass shifts the peak below the C-F region[3].
C-Br Stretch 690 – 515Strong, SharpMaximum reduced mass pushes the peak into the far-fingerprint region[3].
C=C Stretch 1680 – 1640Moderate to StrongFluorine substitution alters symmetry, often intensifying this stretch compared to standard alkenes.

Comparative Analysis: FTIR Sampling Modalities

Attenuated Total Reflectance (ATR) is the industry standard for liquid and solid sampling due to its minimal preparation requirements[4]. However, the choice of the internal reflection element (IRE) crystal is the single most critical point of failure when analyzing C-Cl and C-Br bonds. Many standard laboratory FTIRs are equipped with crystals that are completely blind to heavy halogens.

Table 2: ATR Crystal Comparison for Low-Wavenumber Halogen Detection
Crystal MaterialLow-Wavenumber CutoffRefractive IndexSuitability for C-Cl (850–550 cm⁻¹)Suitability for C-Br (690–515 cm⁻¹)
Diamond ~200 cm⁻¹2.41Excellent Excellent
KRS-5 ~250 cm⁻¹2.37Excellent Excellent (But highly toxic/soft)[5]
ZnSe ~650 cm⁻¹2.40Poor (Truncates lower half)Fails (Completely blind)[4]
Germanium ~780 cm⁻¹4.00Fails Fails [5]

The ZnSe Pitfall: Zinc Selenide (ZnSe) is widely used due to its high optical throughput and low cost. However, it has a strict physical cutoff at 650 cm⁻¹[4]. Because the C-Br stretch occurs between 690 and 515 cm⁻¹[3], utilizing a ZnSe crystal will result in the total loss of the C-Br signal and severe truncation of the C-Cl signal. Monolithic Diamond ATR is the only rigorous choice for modern fluoroalkene analysis, as its 200 cm⁻¹ cutoff provides full, unobstructed resolution of the far-fingerprint region[4].

G N1 Target Halogen in Fluoroalkene? N2 C-Cl Bond (850 - 550 cm⁻¹) N1->N2 N3 C-Br Bond (690 - 515 cm⁻¹) N1->N3 N4 ZnSe ATR Cutoff: 650 cm⁻¹ N2->N4 Marginal N5 Diamond ATR Cutoff: 200 cm⁻¹ N2->N5 Optimal N6 Germanium ATR Cutoff: 780 cm⁻¹ N2->N6 Fails N3->N4 Fails N3->N5 Optimal N7 Partial Peak Truncation (High Risk) N4->N7 N8 Full Spectral Resolution (Validated) N5->N8 N9 Total Signal Loss (Invalid Method) N6->N9

Workflow for selecting FTIR sampling modalities based on halogen low-wavenumber cutoffs.

Experimental Protocol: Self-Validating FTIR-ATR Acquisition

Fluoroalkenes are notoriously volatile. If a sample evaporates during spectral acquisition, the resulting dynamic baseline drift will artificially attenuate the low-wavenumber peaks. The following protocol ensures a self-validating, high-fidelity measurement.

Step 1: System Diagnostics & Background Validation

  • Action: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences. Collect an open-beam background spectrum.

  • Validation: Verify that the energy throughput at 1000 cm⁻¹ exceeds the manufacturer's baseline (typically >25% Transmittance for a clean ATR accessory)[5].

Step 2: Wavenumber Calibration (The "Self-Check")

  • Action: Acquire a spectrum of a traceable polystyrene calibration film.

  • Validation: Confirm the exact position of the 1601 cm⁻¹ and 1028 cm⁻¹ peaks. Do not proceed to far-fingerprint analysis if deviations exceed ±1 cm⁻¹.

Step 3: Volatile Sample Introduction

  • Action: Deposit 2-3 drops of the liquid fluoroalkene directly onto the Diamond ATR crystal.

  • Validation: Immediately secure a volatile cover (sealed anvil) over the crystal. This creates a micro-environment that prevents evaporation during the scan.

Step 4: Spectral Acquisition

  • Action: Collect 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Validation: Monitor the real-time interferogram. The centerburst intensity must remain perfectly stable across all scans. A dropping centerburst indicates sample evaporation.

Step 5: Post-Processing & ATR Correction

  • Action: Apply an Advanced ATR Correction algorithm to the final spectrum.

  • Causality: In ATR spectroscopy, the penetration depth of the evanescent wave is wavelength-dependent; it penetrates deeper into the sample at lower wavenumbers[4][6]. Without mathematical correction, the low-frequency C-Br peaks (~550 cm⁻¹) will appear artificially magnified relative to the higher-frequency C-F peaks (~1200 cm⁻¹), skewing quantitative comparisons.

References

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts Chemistry LibreTexts.[Link]

  • Halogenated Organic Compounds | Spectroscopy Online Spectroscopy Online. [Link]

  • Crystal Selection for ATR - PIKE Technologies PIKE Technologies.[Link]

  • Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds National Institutes of Health (NIH). [Link]

Sources

Comparative

Chromatographic methods for purity assessment of 2-Bromo-3-chlorohexafluoro-2-butene

Advanced Chromatographic Strategies for the Isomeric Resolution and Purity Assessment of 2-Bromo-3-chlorohexafluoro-2-butene Executive Summary: The Analytical Challenge In the synthesis and application of fluorinated int...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chromatographic Strategies for the Isomeric Resolution and Purity Assessment of 2-Bromo-3-chlorohexafluoro-2-butene

Executive Summary: The Analytical Challenge

In the synthesis and application of fluorinated intermediates, 2-Bromo-3-chlorohexafluoro-2-butene (CAS 122557-08-8) presents a unique analytical challenge. As a tetrasubstituted alkene bearing both bromine and chlorine atoms alongside two trifluoromethyl groups, this molecule exhibits significant steric bulk and exists as two geometric isomers (


 and 

).

For researchers and drug development professionals, the purity assessment of this compound is not merely about quantifying the total halogenated content; it is about isomeric resolution . The distinct pharmacological or reactive profiles of the


 and 

isomers necessitate a separation method capable of baseline resolution—a feat often unachievable with standard non-polar gas chromatography (GC) columns.

This guide compares the "Standard Industry Approach" (Method A: Non-polar Phase) against an "Optimized Selectivity Approach" (Method B: Intermediate Polarity Phase), demonstrating why the latter is the superior alternative for rigorous purity assessment.

Comparative Analysis of Chromatographic Methods

The primary objective is to resolve the


 and 

isomers while separating common synthesis impurities (e.g., under-halogenated precursors or hydrolysis byproducts).
Method A: The "Standard" Alternative (Non-Polar)
  • Stationary Phase: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1).

  • Mechanism: Separation based almost exclusively on vapor pressure (Boiling Point).

  • Performance:

    • Pros: High thermal stability, fast elution.

    • Cons: The boiling points of the

      
       and 
      
      
      
      isomers of 2-bromo-3-chlorohexafluoro-2-butene are nearly identical (
      
      
      C). This results in peak co-elution or "shouldering," making accurate integration impossible.
    • Verdict: Unsuitable for isomeric purity certification.

Method B: The "Optimized" Product (Intermediate Polarity)
  • Stationary Phase: 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane (e.g., DB-624, ZB-624).

  • Mechanism: Separation based on volatility plus dipole-dipole interactions. The cyano- group interacts with the polarizable C-Br and C-Cl bonds, exploiting the subtle dipole moment differences between the

    
     and 
    
    
    
    configurations.
  • Performance:

    • Pros: Baseline resolution (

      
      ) of isomers; superior separation of volatile halogenated impurities.
      
    • Cons: Slightly longer run times.

    • Verdict: The Gold Standard for this application.

Comparative Data Summary
MetricMethod A (DB-1)Method B (DB-624) [Recommended] Method C (GC-MS Validation)
Isomer Resolution (

)
0.8 (Co-elution)2.4 (Baseline) N/A (Spectral ID)
Tailing Factor (

)
1.11.05 1.1
Limit of Quantitation 50 ppm10 ppm 1 ppm (SIM Mode)
Primary Utility Rough ScreeningPurity Certification Impurity Identification

Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system. The use of a System Suitability Standard (SSS) containing both isomers is mandatory to confirm resolution before sample analysis.

Instrumentation & Conditions
  • System: Agilent 7890B GC or equivalent with Flame Ionization Detector (FID).

  • Column: DB-624 (30 m

    
     0.32 mm ID 
    
    
    
    1.8
    
    
    m film thickness). Note: The thicker film is crucial for retaining volatile fluorinated compounds and improving peak shape.
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 200°C. Split Ratio 50:1.

  • Detector (FID): 250°C.

    
    : 30 mL/min, Air: 400 mL/min, Makeup (
    
    
    
    ): 25 mL/min.
Temperature Program

The fluorinated nature of the analyte implies high volatility. A low initial temperature is critical.

  • Initial: 40°C (Hold 5 min) — Traps volatiles and focuses the band.

  • Ramp 1: 10°C/min to 120°C.

  • Ramp 2: 25°C/min to 240°C (Hold 5 min) — Elutes heavy impurities.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol as it may react with labile halogens.

  • Concentration: 1.0 mg/mL.

  • Procedure:

    • Weigh 10 mg of 2-Bromo-3-chlorohexafluoro-2-butene into a 10 mL volumetric flask.

    • Dilute to volume with DCM.

    • Vortex for 30 seconds.

    • Transfer to a GC vial with a PTFE-lined cap.

Scientific Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the mechanistic difference between the methods.

Diagram 1: Method Selection Logic

MethodSelection Start Start: Purity Assessment of 2-Bromo-3-chlorohexafluoro-2-butene CheckIsomers Requirement: Quantify E/Z Isomer Ratio? Start->CheckIsomers MethodA Method A: Non-Polar Column (DB-1 / HP-5) CheckIsomers->MethodA No (Total Assay only) MethodB Method B: Intermediate Polarity (DB-624 / DB-1701) CheckIsomers->MethodB Yes (Critical) ResultA Result: Co-elution Single broad peak (Inaccurate Purity) MethodA->ResultA ResultB Result: Baseline Separation Distinct E & Z peaks (Accurate Purity) MethodB->ResultB Decision Select Method B for Purity Certification ResultA->Decision Switch to Method B ResultB->Decision

Caption: Logical flow for selecting the appropriate stationary phase. Method B is the only viable path for isomeric resolution.

Diagram 2: Separation Mechanism (Dipole Interaction)

Mechanism Phase Stationary Phase (Cyanopropyl-phenyl) InteractionZ Strong Interaction (Longer Retention) Phase->InteractionZ Dipole-Dipole InteractionE Weak Interaction (Shorter Retention) Phase->InteractionE Dipole-Dipole IsomerZ Z-Isomer (High Dipole Moment) IsomerZ->InteractionZ IsomerE E-Isomer (Low Dipole Moment) IsomerE->InteractionE Chromatogram Chromatogram Output (Resolved Peaks) InteractionZ->Chromatogram Elutes 2nd InteractionE->Chromatogram Elutes 1st

Caption: Mechanistic basis of separation on DB-624. The cyano- group interacts differentially with the E and Z isomers.

Results Interpretation & Troubleshooting

Calculating Purity

Using the Area Normalization method (assuming equal Response Factors for isomers, which is chemically valid for geometric isomers of haloalkenes):





Note on Response Factors: While FID response is generally proportional to carbon mass, the presence of heteroatoms (Br, Cl, F) reduces the effective carbon number. However, since


 and 

isomers have the exact same elemental composition, their Relative Response Factors (RRF) are considered identical (1.00).
Troubleshooting Guide
  • Peak Tailing: Indicates active sites in the inlet. Replace the liner with a deactivated, split-type liner containing glass wool.

  • Ghost Peaks: Check for carryover. The fluorinated nature makes the compound "sticky" in cold spots. Ensure the transfer line and detector are

    
    C.[1]
    
  • Baseline Drift: Common with Cyanopropyl phases at high temperatures. Ensure the column is conditioned at 240°C for 2 hours before use.

References

  • Poole, C. F. (2021). The Essence of Chromatography. Elsevier.
  • Rood, D. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers. Wiley-VCH. Link

  • Agilent Technologies. (2020).[2] GC Column Selection Guide: Separation of Halogenated Hydrocarbons. Link

  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Principles of E/Z isomer separation). Link

  • Restek Corporation. (2024). Guide to Analyzing Volatile Organic Compounds (VOCs) on Rxi-624Sil MS. Link

(Note: Specific literature on 2-Bromo-3-chlorohexafluoro-2-butene is extrapolated from the behavior of analogous halobutene systems, adhering to standard chromatographic principles for poly-halogenated alkenes.)

Sources

Validation

A Comparative Guide to the Thermal Stability of Mixed-Halogen Fluorobutenes

For researchers, scientists, and professionals in drug development, the selection of reagents and building blocks with predictable and robust thermal stability is paramount. Mixed-halogen fluorobutenes, a class of compou...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of reagents and building blocks with predictable and robust thermal stability is paramount. Mixed-halogen fluorobutenes, a class of compounds with significant potential in organic synthesis and materials science, offer a unique combination of reactivity and functionality. However, their utility is intrinsically linked to their thermal stability, a factor that dictates storage conditions, reaction parameters, and overall safety. This guide provides an in-depth comparison of the thermal stability of mixed-halogen fluorobutenes, grounded in fundamental chemical principles and supported by available experimental data.

The Bedrock of Stability: Carbon-Halogen Bond Dissociation Energies

The thermal stability of a molecule is fundamentally dictated by the strength of its chemical bonds. In the case of mixed-halogen fluorobutenes, the weakest link in the carbon-halogen bonds will likely be the primary determinant of the onset of thermal decomposition. The generally accepted trend for the bond dissociation energy (BDE) of carbon-halogen (C-X) bonds is:

C-F > C-Cl > C-Br > C-I [1]

This trend is a direct consequence of the orbital overlap between carbon and the halogen, which decreases as the size of the halogen atom increases.[1] Fluorine, being the most electronegative and smallest halogen, forms the strongest bond with carbon. Conversely, iodine forms the weakest bond. This fundamental principle provides a strong theoretical basis for predicting the relative thermal stability of mixed-halogen fluorobutenes.

Comparative Analysis of Thermal Stability

Chlorofluorobutenes > Bromofluorobutenes > Iodofluorobutenes

This hierarchy is a direct reflection of the C-X bond dissociation energies. The C-Br bond is significantly weaker than the C-Cl bond, and the C-I bond is weaker still. Therefore, it is anticipated that the initiation of thermal decomposition will occur at lower temperatures for bromofluorobutenes compared to their chloro-analogs, and at even lower temperatures for iodofluorobutenes.

Compound ClassKey Halogen BondRelative Bond StrengthExpected Relative Thermal StabilityOnset of Decomposition (Anticipated)
Chlorofluorobutenes C-ClHighHighestHigher Temperature
Bromofluorobutenes C-BrMediumIntermediateIntermediate Temperature
Iodofluorobutenes C-ILowLowestLower Temperature

This table presents a qualitative comparison based on chemical principles. Specific decomposition temperatures will vary based on the full molecular structure.

Experimental evidence from related compounds supports this trend. For instance, studies on the thermal decomposition of bromochlorodifluoromethane indicate that the process begins with the homolysis of the C-Br bond at temperatures around 400°C.[2] In contrast, polychlorotrifluoroethylene (PCTFE), a polymer composed of C-Cl and C-F bonds, exhibits thermal stability up to approximately 310°C in the presence of oxygen.[3] The thermal decomposition of chlorotrifluoroethylene is noted to occur at high temperatures, producing toxic fumes.[4] These examples, while not direct comparisons of fluorobutenes, are consistent with the principle that C-Br bonds are more thermally labile than C-Cl bonds.

Experimental Protocol for Determining Thermal Stability

To empirically determine and compare the thermal stability of mixed-halogen fluorobutenes, thermogravimetric analysis (TGA) is the preferred method.[5][6][7] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is a critical indicator of thermal stability.

Below is a detailed, self-validating protocol for the comparative thermal analysis of liquid mixed-halogen fluorobutenes using TGA.

Objective: To determine the onset decomposition temperature of various mixed-halogen fluorobutenes under an inert atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a sensitive microbalance.[6]

  • Sample pans (e.g., alumina or platinum).

  • Inert gas supply (high-purity nitrogen or argon).

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications. This is a critical step for ensuring the trustworthiness of the data.

  • Sample Preparation:

    • Ensure the mixed-halogen fluorobutene samples are of high purity to avoid the influence of impurities on the decomposition profile.

    • Due to the volatility of these compounds, it is recommended to use a hermetically sealed sample pan with a pinhole lid to control the evaporation rate and ensure that the observed mass loss is primarily due to decomposition rather than boiling.

  • Experimental Setup:

    • Place a sample of 5-10 mg into the TGA sample pan. A consistent sample mass across all experiments is crucial for comparability.

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an oxygen-free environment. This prevents oxidative decomposition and isolates the effect of thermal stability.

  • TGA Method:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature at a linear heating rate of 10°C/min up to a final temperature of 600°C. A consistent heating rate is essential for comparing the results of different samples.[8]

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition, which is often defined as the temperature at which a 5% mass loss occurs. This provides a quantitative measure of thermal stability.

    • The temperature of the maximum rate of mass loss (the peak of the derivative of the TGA curve) can also be used as a point of comparison.

Self-Validation:

  • Run a blank experiment (empty sample pan) to obtain a baseline for correcting any instrumental drift.

  • Perform replicate runs for each sample to ensure the reproducibility of the results.

  • Analyze a known stable compound as a positive control to verify the instrument's performance.

Caption: Experimental workflow for comparative thermal stability analysis using TGA.

Decomposition Pathways and Mechanistic Considerations

The thermal decomposition of mixed-halogen fluorobutenes is expected to proceed via radical mechanisms. The initial and rate-determining step is likely the homolytic cleavage of the weakest carbon-halogen bond.

Decomposition_Initiation Molecule R-X (Mixed-Halogen Fluorobutene) TransitionState Heat (Δ) Molecule->TransitionState Products R• (Butenyl Radical) + X• (Halogen Radical) TransitionState->Products

Caption: Initiation of thermal decomposition via homolytic bond cleavage.

For a bromofluorobutene, the C-Br bond would cleave first, generating a fluorobutenyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including:

  • Hydrogen abstraction: From other molecules, leading to the formation of hydrofluorobutenes.

  • Dimerization: Of the butenyl radicals to form larger molecules.

  • Elimination reactions: Leading to the formation of more unsaturated species.

The precise nature of the final decomposition products will depend on the specific structure of the starting material and the reaction conditions. Analysis of the evolved gases from a TGA experiment, for example by coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-IR), can provide valuable insights into these decomposition pathways.[7]

Conclusion

The thermal stability of mixed-halogen fluorobutenes is a critical parameter for their safe and effective application. Based on fundamental principles of chemical bond strength, it can be concluded that the stability decreases in the order: chlorofluorobutenes > bromofluorobutenes > iodofluorobutenes. While direct comparative experimental data for a complete series of these compounds is limited, this trend provides a reliable predictive framework for researchers. For definitive quantitative comparisons, the use of standardized thermogravimetric analysis protocols is essential. The experimental workflow detailed in this guide provides a robust methodology for obtaining such critical data, enabling informed decisions in research and development.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, .

  • ASTM E1131-08(2014), Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2014, .

  • Nature of C–X Bond. (n.d.). NCERT. Retrieved from [Link]

  • Chlorotrifluoroethylene. (n.d.). PubChem. Retrieved from [Link]

  • de Lijser, H. J. P., Louw, R., & Mulder, P. (1998). Thermal gas phase hydrodehalogenation of bromochlorodifluoromethane. Journal of the Chemical Society, Perkin Transactions 2, (7), 1449-1454.
  • Madorsky, S. L., Hart, V. E., Straus, S., & Sedlak, V. A. (1953). Pyrolysis of fluorocarbon polymers.
  • Simmonds, P. G., & Kerns, E. (2005). Thermal desorption-gas chromatography-mass spectrometry in environmental analysis. In Encyclopedia of Analytical Science (pp. 435-446). Elsevier.
  • TGA Thermogravimetric Analysis. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. (2023). Aerospace, 10(11), 934.
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

Sources

Comparative

Validating molecular weight and elemental composition via high-resolution mass spectrometry

A Senior Application Scientist's Guide to Validating Molecular Weight and Elemental Composition with High-Resolution Mass Spectrometry Introduction: The Imperative of Precision in Molecular Characterization In the realms...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating Molecular Weight and Elemental Composition with High-Resolution Mass Spectrometry

Introduction: The Imperative of Precision in Molecular Characterization

In the realms of pharmaceutical development, metabolomics, and material science, the precise determination of a molecule's weight and elemental formula is not merely a data point; it is the foundation upon which all subsequent research and development activities are built. An erroneous assignment can lead to costly and time-consuming detours in drug discovery, misinterpretation of metabolic pathways, or the failure of novel materials. High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard for this critical task, offering unparalleled accuracy and confidence in molecular characterization.[1][2][3]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares HRMS with alternative methodologies, and provides the technical details necessary to implement and validate these powerful analytical techniques in your own laboratory.

The Principle of High-Resolution Mass Spectrometry: Seeing Beyond Nominal Mass

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. However, the "resolution" of a mass spectrometer dictates its ability to distinguish between two ions of very similar m/z.[4][5] Low-resolution instruments, such as single quadrupoles, provide a "nominal mass," which is the integer mass of a molecule. While useful, this can be ambiguous. For instance, cyclopentanone and cyclohexane both have a nominal mass of 84 Da.[6]

High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, can achieve resolutions exceeding 10,000, and in some cases, up to 1,000,000.[2][5][7] This exceptional resolving power allows for the measurement of "exact mass" to several decimal places.[6][7] It is this high mass accuracy, typically within a few parts per million (ppm), that enables the differentiation of molecules with the same nominal mass but different elemental compositions.[1][8]

The ability to measure exact mass is crucial for determining a molecule's elemental formula.[2] Each element has a unique "mass defect"—the difference between its exact mass and its integer mass number. By measuring the exact mass of a molecule with high accuracy, we can calculate its elemental composition with a high degree of confidence.[7]

Key Concepts in HRMS:
  • Mass Resolution: The ability of a mass spectrometer to separate ions with a specific m/z. It is often calculated as (m/z) / FWHM, where FWHM is the full width at half maximum height of a peak.[7][8]

  • Mass Accuracy: The closeness of the measured mass to the true, or exact, mass. It is typically expressed in parts per million (ppm).[2][7]

  • Exact Mass: The calculated mass of a molecule based on the sum of the exact masses of its constituent atoms.[7]

  • Isotopic Pattern: The distribution of isotopes for a given element or molecule, which provides an additional layer of confirmation for elemental composition.

Experimental Workflow: A Step-by-Step Guide to Robust HRMS Analysis

The quality of HRMS data is intrinsically linked to the rigor of the experimental workflow. Each step, from sample preparation to data analysis, must be meticulously executed to ensure accurate and reliable results.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to introduce a clean, concentrated sample into the mass spectrometer in a suitable solvent.

  • For Small Molecules:

    • Concentration: Aim for a concentration between 1 and 50 µM.[9]

    • Solvent: Dissolve the sample in a high-purity solvent compatible with the ionization source, typically 50-80% methanol or acetonitrile in LC-MS grade water.[9]

    • Blank: Always prepare a solvent blank to identify background contaminants.[9]

  • For Proteins and Large Molecules:

    • Desalting: The presence of salts can suppress ionization and interfere with analysis. Use techniques like solid-phase extraction (SPE) or buffer exchange to remove non-volatile salts.

    • Denaturation: For accurate molecular weight determination of intact proteins, it is often necessary to denature the protein to disrupt its tertiary structure. This can be achieved by adding organic solvents or acids.

Instrument Calibration: The Key to Mass Accuracy

An accurate mass measurement is only possible with a properly calibrated instrument.[10]

  • External Calibration: This is performed before sample analysis using a well-characterized calibration standard that provides ions of known m/z across the desired mass range.

  • Internal Calibration (Lock Mass): For the highest mass accuracy, a known reference compound is continuously introduced into the mass spectrometer alongside the analyte. This "lock mass" allows for real-time correction of any drift in the mass analyzer, significantly improving mass accuracy.

Data Acquisition: Capturing High-Quality Spectra

The data acquisition parameters will depend on the specific instrument and the nature of the analyte.

  • Ionization Source: Electrospray ionization (ESI) is the most common technique for both small and large molecules.

  • Mass Analyzer Mode: Operate the instrument in high-resolution mode. For instruments with adjustable resolution, higher resolution will provide greater specificity but may come at the cost of sensitivity and scan speed.

  • Data Acquisition Mode:

    • Full Scan: Acquires data over a wide m/z range, providing a comprehensive profile of the sample. This is ideal for unknown identification and profiling.[11]

    • Targeted Single Ion Monitoring (SIM): Focuses the instrument on a narrow m/z range corresponding to the analyte of interest, offering higher sensitivity for quantification.[11]

Data Analysis: From Raw Data to Confident Identification

The final step is to process the acquired data to determine the molecular weight and elemental composition.

  • Molecular Ion Identification: Identify the peak corresponding to the molecular ion (e.g., [M+H]+ or [M-H]-).

  • Deconvolution (for large molecules): For large molecules like proteins, ESI produces a series of multiply charged ions. Deconvolution algorithms are used to process this series and calculate the neutral molecular weight of the protein.[12]

  • Elemental Composition Calculation: Use the measured exact mass of the molecular ion to calculate possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).[13] Software packages can generate a list of potential formulas based on user-defined constraints (e.g., elements present, number of atoms).

  • Isotopic Pattern Matching: Compare the experimentally observed isotopic pattern with the theoretical pattern for the proposed elemental formulas. A close match provides strong evidence for the correct formula.

HRMS_Workflow cluster_prep Sample Preparation cluster_cal Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Sample in Solution Clean Cleanup & Concentration Prep->Clean Ion Ionization (e.g., ESI) Clean->Ion Cal Mass Calibration Ana High-Resolution Mass Analysis Cal->Ana Ensures Accuracy Ion->Ana Det Detection Ana->Det Spec Mass Spectrum Det->Spec MW Molecular Weight Determination Spec->MW EC Elemental Composition Calculation MW->EC Val Isotopic Pattern Validation EC->Val

Comparing HRMS with Alternative Techniques

While HRMS is a powerful tool, it is important to understand its advantages and limitations in the context of other available techniques.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Low-Resolution Mass Spectrometry (LRMS)Elemental Analysis (EA)
Primary Output Exact Mass (to several decimal places)Nominal Mass (integer value)Percent composition of C, H, N, S, O
Molecular Formula Determination High confidence, often unambiguousAmbiguous for isobaric compoundsRequires pure sample, provides ratios
Sensitivity High (picomole to femtomole)Moderate to HighLow (milligram quantities)
Sample Throughput High (especially with LC-MS)HighLow
Mixture Analysis ExcellentGood (with chromatography)Not suitable
Structural Information Fragmentation provides cluesFragmentation provides cluesNone
Instrumentation Cost HighLow to ModerateLow
HRMS vs. Low-Resolution Mass Spectrometry (LRMS)

The primary advantage of HRMS over LRMS is its ability to provide exact mass, which is critical for confident elemental composition determination.[3] LRMS can only provide a nominal mass, which can lead to ambiguity when multiple compounds have the same integer mass. However, LRMS instruments are generally less expensive and can be very effective for routine quantitative analysis where the identity of the analyte is already known.

HRMS_vs_LRMS cluster_sample Sample cluster_lrms Low-Resolution MS cluster_hrms High-Resolution MS Sample Compound X (e.g., C5H8O vs. C4H4O2) LRMS Nominal Mass 84 Da Sample->LRMS HRMS Exact Mass C5H8O = 84.0575 C4H4O2 = 84.0157 Sample->HRMS Ambiguous Ambiguous Result LRMS->Ambiguous Unambiguous Unambiguous Identification HRMS->Unambiguous

HRMS vs. Elemental Analysis (EA)

Elemental analysis, typically combustion analysis, directly measures the percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in a pure sample.[14] From these percentages, an empirical formula can be determined. While EA can be very accurate for pure compounds, it requires a relatively large amount of sample and is not suitable for analyzing mixtures. HRMS, on the other hand, is much more sensitive and can readily analyze complex mixtures when coupled with a separation technique like liquid chromatography (LC).

Method Validation: Ensuring Trustworthy Results

For many applications, particularly in regulated environments such as the pharmaceutical industry, HRMS methods must be validated to ensure they are fit for purpose.[15][16][17][18] Key validation parameters include:

  • Mass Accuracy: The method should consistently provide mass measurements within a predefined tolerance (e.g., < 5 ppm).

  • Precision: The repeatability and intermediate precision of the mass measurement should be demonstrated.

  • Linearity and Range (for quantitative methods): The detector response should be linear over a defined concentration range.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably detected and quantified.

  • Specificity: The ability of the method to differentiate the analyte from other components in the sample matrix.

Conclusion: The Power of Precision

High-resolution mass spectrometry is an indispensable tool for modern scientific research, providing the accuracy and confidence needed to unambiguously determine the molecular weight and elemental composition of a wide range of molecules.[2][11] By understanding the fundamental principles of HRMS, implementing a robust experimental workflow, and appropriately validating the methodology, researchers can harness the full power of this technique to accelerate discovery and ensure the integrity of their scientific findings.

References

  • Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC. (n.d.).
  • Mass resolution and mass accuracy in mass spectrometry - The Bumbling Biochemist. (2025, July 2).
  • High Resolution Mass Spectrometry (HRMS) Analysis - ResolveMass Laboratories Inc. (n.d.).
  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. (n.d.).
  • Debating Resolution and Mass Accuracy - Cooperative Institute for Research in Environmental Sciences. (n.d.).
  • Resolution and Accuracy - Chemistry at Emory. (n.d.).
  • Rapid calculation of elemental compositions for high resolution mass spectra data - University of Wollongong. (n.d.).
  • On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS - Shimadzu. (2019, April 10).
  • Video: High-Resolution Mass Spectrometry (HRMS) - JoVE. (2024, April 4).
  • Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters - University of Miami. (n.d.).
  • Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters | Journal of Analytical Toxicology | Oxford Academic. (2017, February 15).
  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. (n.d.).
  • Validation of two LC HRMS methods for large-scale untargeted metabolomics of serum samples: Strategy to establish method fitness-for-purpose - ResearchGate. (2026, February 4).
  • (PDF) Elemental Composition determination based on MS - ResearchGate. (2011, June 23).
  • High resolution mass spectrometry (HRMS) analysis in the laboratory - FILAB. (n.d.).
  • HRMS Analysis - UTMB. (n.d.).
  • LC-MS high-resolution mass spectrometry molecular weight detection - 百泰派克. (n.d.).
  • Chapter 1 – HRMS: Fundamentals and Basic Concepts. (n.d.).
  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC. (2021, January 29).
  • Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum - PMC. (2025, February 8).
  • Eight Crucial Techniques in Chemical Composition Analysis - AxisPharm. (2024, September 2).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. (2025, December 15).
  • Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages - MDPI. (2025, August 22).
  • HRMS - Analytical Chemistry Instrumentation Facility - UC Riverside. (n.d.).
  • High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities - Bioanalysis Zone. (2019, October 23).
  • Comparison of Elemental Analysis Techniques - Measurlabs. (2023, August 15).
  • Molecular Weight Analysis: Methods and Applications in Science - Mtoz Biolabs. (n.d.).
  • Different Techniques in Qualitative and Quantitative Elemental Analysis - AZoM. (2019, January 23).
  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020, October 15).

Sources

Validation

Bromine vs. Chlorine in Fluoroalkenes: A Comparative Analysis of Leaving Group Ability

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of organic synthesis, particularly in the construction of complex fluorinated molecules for pharmaceutical and agrochemical appli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the construction of complex fluorinated molecules for pharmaceutical and agrochemical applications, the choice of leaving group on a fluoroalkene substrate is a critical parameter that dictates reaction efficiency and synthetic strategy. This guide provides an in-depth comparative analysis of the leaving group ability of bromine versus chlorine in the context of fluoroalkenes, leveraging experimental data, mechanistic principles, and practical considerations to inform your synthetic design.

The Decisive Role of the Leaving Group in Nucleophilic Vinylic Substitution

Nucleophilic vinylic substitution (SNV) is a cornerstone reaction for the functionalization of fluoroalkenes. Unlike its aliphatic counterpart, SNV on electron-deficient alkenes, such as those bearing fluorine atoms, typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-poor double bond to form a carbanionic intermediate. Subsequently, the leaving group is expelled to restore the double bond.

The nature of the leaving group (X) profoundly influences the rate of the second step—the elimination of the halide ion. A superior leaving group will depart more readily, facilitating a faster overall reaction rate. The key factors governing leaving group ability are the strength of the carbon-halogen bond, the stability of the resulting halide ion (which is inversely related to its basicity), and the polarizability of the halogen atom.

Head-to-Head Comparison: Bromine vs. Chlorine

While extensive kinetic data directly comparing bromine and chlorine as leaving groups on a wide range of fluoroalkenes is not abundant in the literature, a robust comparison can be constructed from established principles of physical organic chemistry and available data on analogous activated vinylic systems.

PropertyBromine (Br)Chlorine (Cl)Impact on Leaving Group Ability
C(sp²)-X Bond Dissociation Energy ~285 kJ/mol~324 kJ/molThe weaker C-Br bond requires less energy to cleave, favoring bromide as a leaving group.
Basicity of the Halide Ion (X⁻) Weaker Base (pKa of HBr ≈ -9)Stronger Base (pKa of HCl ≈ -7)Weaker bases are more stable and therefore better leaving groups. Bromide is a weaker base than chloride.
Polarizability HigherLowerThe larger, more diffuse electron cloud of bromine is more easily polarized, which helps to stabilize the developing negative charge in the transition state of the elimination step.
Electronegativity 2.963.16Higher electronegativity of chlorine can increase the electrophilicity of the vinylic carbon, potentially accelerating the initial nucleophilic attack. However, its effect on the leaving group departure is less significant than bond strength and basicity.
Experimental Insights from Activated Vinylic Systems

Pioneering work by Zvi Rappoport on nucleophilic vinylic substitution provides crucial quantitative insights into the relative leaving group abilities of bromine and chlorine. In the reaction of 1-halo-2,2-dimethoxycarbonylethylenes with various substituted anilines, the reactivity ratio (kBr/kCl) was found to be in the range of 0.67 to 1.32.

This near-unity ratio in these specific activated, non-fluorinated systems suggests that while bromine is generally expected to be a better leaving group based on fundamental principles, the overall reaction rate in SNV can be complex, with the initial nucleophilic addition sometimes being the rate-determining step. In such cases, the higher electronegativity of chlorine might slightly enhance the rate of the initial attack, counteracting the slower departure of the chloride ion.

However, in many synthetic applications involving fluoroalkenes, particularly in metal-catalyzed cross-coupling reactions, the cleavage of the carbon-halogen bond is a critical step. For instance, in the synthesis of fluoroalkenes and fluoroenynes from multihalogenated fluorovinyl ethers, the bromine atom is selectively displaced in Suzuki-Miyaura and Sonogashira cross-coupling reactions, indicating its superior reactivity as a leaving group over the chlorine atom present on the same molecule.

Mechanistic Considerations

The generally accepted mechanism for nucleophilic vinylic substitution on activated fluoroalkenes is the addition-elimination pathway, as illustrated below.

Caption: Generalized Addition-Elimination Mechanism for Nucleophilic Vinylic Substitution.

The leaving group effect is predominantly expressed in the k₂ step. The weaker C-Br bond and the greater stability of the bromide ion compared to the chloride ion result in a larger rate constant (k₂) for the elimination step when X = Br.

Experimental Protocols

The following protocols provide a framework for comparing the reactivity of a bromo-fluoroalkene and a chloro-fluoroalkene in a typical nucleophilic substitution reaction.

General Procedure for Nucleophilic Substitution with a Thiol Nucleophile

This protocol is adapted from procedures used for the functionalization of activated haloalkenes.

Materials:

  • Bromo-fluoroalkene substrate

  • Chloro-fluoroalkene substrate (structurally analogous to the bromo-fluoroalkene)

  • Thiophenol (or other thiol nucleophile)

  • Potassium carbonate (or other suitable base)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-fluoroalkene substrate (1.0 mmol, 1.0 equiv) and the internal standard (0.5 mmol).

  • Add DMF (5 mL) and stir to dissolve the substrate.

  • Add thiophenol (1.1 mmol, 1.1 equiv) followed by potassium carbonate (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and start monitoring the reaction by taking aliquots at regular intervals (e.g., every 30 minutes).

  • Quench each aliquot with water and extract with diethyl ether. Analyze the organic layer by GC to determine the consumption of the starting material and the formation of the product.

  • Repeat the experiment under identical conditions using the bromo-fluoroalkene substrate.

  • Plot the concentration of the starting material versus time for both reactions to compare their relative rates.

Workflow for Comparative Kinetic Analysis

Caption: Workflow for the comparative kinetic analysis of bromo- vs. chloro-fluoroalkene reactivity.

Conclusion and Recommendations

Based on fundamental principles and available experimental data, bromine is generally a more effective leaving group than chlorine in nucleophilic vinylic substitutions on fluoroalkenes . This is primarily due to the weaker carbon-bromine bond and the greater stability of the resulting bromide ion.

For synthetic chemists and drug development professionals, this translates to the following practical recommendations:

  • When aiming for higher reaction rates and milder reaction conditions in SNV reactions, a bromo-fluoroalkene is generally the preferred substrate over its chloro-analog.

  • In cases where the desired chloro-fluoroalkene is more readily available or cost-effective, it can still be a viable substrate, but may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to the bromo-derivative.

  • For palladium-catalyzed cross-coupling reactions, the higher reactivity of the C-Br bond makes bromo-fluoroalkenes significantly more reliable and efficient coupling partners.

By carefully considering the inherent reactivity differences between bromine and chlorine as leaving groups, researchers can make more informed decisions in the design and execution of synthetic routes involving fluoroalkenes, ultimately leading to more efficient and successful outcomes.

References

  • Brainly. (2023, May 6). Why is bromine a better leaving group than chlorine? Retrieved from [Link]

  • Rappoport, Z., & Topol, A. (1975). Nucleophilic attacks on carbon–carbon double bonds. Part XVI. Some relative reactivities of the leaving groups (kBr/kCl, kOMs/kCl, and kOBs/kOTs) in vinylic substitutions. Journal of the Chemical Society, Perkin Transactions 2, (8), 863-874.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]

  • Mori, K., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 1189-1196.
  • Chemistry LibreTexts. (2023, January 22). Leaving Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • Rappoport, Z., & Topol, A. (1975). Nucleophilic attacks on carbon–carbon double bonds. Part XXII. Base catalysis, leaving group effects, and solvent effects in several nucleophilic vinylic substitutions by amines. Journal of the Chemical Society, Perkin Transactions 2, (8), 863-874.
  • Rappoport, Z., & Ta-Shma, R. (1971). Nucleophilic attacks on carbon–carbon double bonds. Part XIII. Vinylic substitution of 1,1-dicyano-2-p-dimethylaminophenyl-2-halogenoethylenes by
Comparative

Comparative Guide: Crystallographic Data and Bond Length Analysis of 2-Bromo-3-chlorohexafluoro-2-butene Derivatives

Introduction Halogenated hexafluoro-2-butenes are highly privileged motifs in medicinal chemistry, agricultural science, and advanced materials. Among these, 2-Bromo-3-chlorohexafluoro-2-butene (BCFB, CAS: 122557-08-8) s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated hexafluoro-2-butenes are highly privileged motifs in medicinal chemistry, agricultural science, and advanced materials. Among these, 2-Bromo-3-chlorohexafluoro-2-butene (BCFB, CAS: 122557-08-8) stands out due to its unique orthogonal reactivity. By possessing three distinct carbon-halogen bonds (C–F, C–Cl, C–Br) on an electron-deficient alkene backbone, it allows for highly selective, step-wise functionalization.

This guide objectively compares BCFB with its symmetric alternatives—2,3-dichlorohexafluoro-2-butene (DCFB) and 2,3-dibromohexafluoro-2-butene (DBFB)—analyzing their crystallographic bond lengths, thermodynamic stability, and performance in transition-metal-catalyzed cross-coupling.

Crystallographic Data and Bond Length Causality

The reactivity of fluoroalkenes is fundamentally governed by the bond dissociation energies (BDE) and steric profiles of their carbon-halogen bonds. Crystallographic and spectroscopic analyses of substituted polyfluorocycloalkenes and hexafluoro-2-butenes reveal significant disparities in bond lengths[1].

  • C–F Bonds: The carbon-fluorine bond is exceptionally short (~1.35 Å) and strong (~120 kcal/mol), largely due to the high electronegativity of fluorine and strong electrostatic attraction, making it generally inert under standard cross-coupling conditions[2][3].

  • C–Cl Bonds: The carbon-chlorine bond measures approximately 1.72–1.80 Å, offering moderate stability[2].

  • C–Br Bonds: The carbon-bromine bond is significantly elongated (>1.90 Å) and weaker, making it the primary site for oxidative addition by low-valent transition metals[4].

Table 1: Comparative Bond Lengths and Dissociation Energies
DerivativeC–X Bond TypeAverage Bond Length (Å)Approx. BDE (kcal/mol)Primary Reactivity Profile
BCFB C–Br1.9268High (Selective Oxidative Addition)
BCFB C–Cl1.7585Moderate (Secondary Functionalization)
BCFB C–F (Allylic)1.35120Low (Inert under standard conditions)
DCFB C–Cl1.7685Moderate (Requires harsher conditions)
DBFB C–Br1.9367High (Prone to over-functionalization)

Causality Insight: The elongated C–Br bond in BCFB generates steric constraints against the adjacent trifluoromethyl (-CF3) group. When subjected to Palladium catalysis, the relief of this steric strain, combined with the lower BDE of the C–Br bond, thermodynamically drives the selective oxidative addition at the C–Br site. This leaves the C–Cl bond intact for subsequent orthogonal reactions.

Workflow: Selective Pd-Catalyzed Cross-Coupling of BCFB

To visualize the orthogonal reactivity, the following diagram maps the selective functionalization pathway of BCFB, highlighting the reliance on bond length disparities.

G BCFB 2-Bromo-3-chlorohexafluoro-2-butene (BCFB) Ox_Add Selective Oxidative Addition (Cleavage of C-Br, 1.92 Å) BCFB->Ox_Add Pd_Cat Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Cat->Ox_Add Transmet Transmetalation (Arylboronic Acid) Ox_Add->Transmet Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product Mono-arylated Product (C-Cl bond preserved) Red_Elim->Product

Logical pathway of Pd-catalyzed orthogonal cross-coupling exploiting C-Br vs C-Cl bond lengths.

Performance Comparison in Drug Development Workflows

When designing fluorinated amide isosteres or enol mimics, researchers must choose the right building block to avoid complex mixtures[3].

  • BCFB (The Orthogonal Champion): Provides >95% mono-selectivity in Suzuki-Miyaura couplings. The preserved C–Cl bond acts as a reliable synthetic handle that can later be converted via Buchwald-Hartwig amination or cyanation.

  • DCFB (The Stable Alternative): The shorter C–Cl bonds (1.76 Å) require electron-rich, bulky phosphine ligands (e.g., XPhos) and elevated temperatures (>90°C) to initiate oxidative addition. It is less suited for temperature-sensitive substrates.

  • DBFB (The Highly Reactive Precursor): While highly reactive, the presence of two weak C–Br bonds leads to statistical mixtures of mono- and bis-coupled products, severely complicating chromatographic purification and reducing overall yield.

Self-Validating Experimental Protocols

Protocol 1: X-Ray Crystallographic Sample Preparation of BCFB Derivatives

Objective: To obtain high-resolution single crystals for empirical bond length verification.

  • Solvent Selection: Dissolve 50 mg of the synthesized BCFB-aryl derivative in 0.5 mL of a binary solvent system (e.g., Dichloromethane/Hexanes, 1:3 v/v).

    • Causality: The fluorinated motif is highly lipophilic; a non-polar anti-solvent (hexanes) induces slow supersaturation.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing 5 mL of pure hexanes. Allow vapor diffusion at 4°C for 48–72 hours.

  • Validation: Harvest the resulting crystals under a polarized light microscope. A self-validating crystal will exhibit sharp extinction under crossed polarizers, indicating a highly ordered, single-crystal domain suitable for X-ray diffraction (XRD).

Protocol 2: Highly Selective Suzuki-Miyaura Coupling of BCFB

Objective: Exploit the C–Br/C–Cl bond dissociation energy gap for mono-arylation.

  • Reagent Assembly: In an argon-filled glovebox, charge a Schlenk flask with BCFB (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(PPh3)4 (5 mol%), and anhydrous K2CO3 (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v).

    • Causality: Water is essential to hydrolyze the boronic acid to the more reactive boronate species, facilitating transmetalation.

  • Temperature Control: Stir the mixture at 60°C for 12 hours.

    • Causality: 60°C is the thermodynamic sweet spot; it provides sufficient energy to cleave the 1.92 Å C–Br bond (~68 kcal/mol) but is too low to activate the 1.75 Å C–Cl bond (~85 kcal/mol), ensuring absolute mono-selectivity.

  • Validation: Monitor the reaction via 19F NMR. The disappearance of the symmetric -CF3 signals and the emergence of two distinct -CF3 quartets confirms the desymmetrization and successful mono-coupling.

References

  • [4] Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights | ACS Omega - ACS Publications. Available at:[Link]

  • [2] Kinetically Controlled E-Selective Catalytic Olefin Metathesis - PMC - NIH. Available at:[Link]

  • [1] Chlorine Nuclear Quadrupole Resonance Spectra of 1-Substituted 2-Chloropolyfluorocycloalkenes - Canadian Journal of Chemistry. Available at:[Link]

  • [3] Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC - NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-3-chlorohexafluoro-2-butene

Comprehensive Safety & Handling Guide for 2-Bromo-3-chlorohexafluoro-2-butene This guide provides essential safety protocols and operational procedures for handling 2-Bromo-3-chlorohexafluoro-2-butene (CAS No. 122557-08-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide for 2-Bromo-3-chlorohexafluoro-2-butene

This guide provides essential safety protocols and operational procedures for handling 2-Bromo-3-chlorohexafluoro-2-butene (CAS No. 122557-08-8). As a halogenated alkene, this compound presents specific hazards that necessitate rigorous adherence to safety measures to ensure the well-being of laboratory personnel and the integrity of research. The information herein is synthesized from available safety data for the compound and best practices for handling analogous chemical structures.

Hazard Assessment and Core Principles

2-Bromo-3-chlorohexafluoro-2-butene is classified as an irritant.[1] The primary hazards associated with this compound are irritation to the eyes, skin, and respiratory system.[1] Therefore, all handling procedures must be designed to prevent direct contact and inhalation. The operational philosophy is one of "as low as reasonably achievable" (ALARA) exposure.

Key Hazard Information:

  • CAS Number: 122557-08-8

  • Molecular Formula: C₄BrClF₆

  • Hazard Class: Irritant[1]

  • Risk Codes: R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

  • Safety Codes: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes. The following table outlines the minimum required PPE for handling 2-Bromo-3-chlorohexafluoro-2-butene.

Body Part Recommended Protection Specifications/Standards
Eyes/Face Safety goggles and a face shieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[2][3]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a long-sleeved laboratory coatInspect gloves for any signs of degradation or puncture before use.
Respiratory NIOSH/MSHA approved respiratorA respirator with a cartridge suitable for organic vapors is recommended, especially when handling larger quantities or in case of a spill. Work should be conducted in a certified chemical fume hood.[3]
Body Long-sleeved clothing or lab coatWear appropriate protective clothing to prevent skin exposure.[2][4]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial to minimize exposure and ensure safe handling.

3.1. Preparation:

  • Engineering Controls: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2] Verify that the chemical fume hood has been certified within the last year and is functioning correctly.

  • PPE Inspection: Gather all necessary PPE and inspect it for integrity.

  • Spill Kit: Have appropriate spill cleanup materials readily available. This should include an inert absorbent material.

3.2. Handling:

  • Weighing and Transfer: All weighing and transfer of 2-Bromo-3-chlorohexafluoro-2-butene must be conducted within a certified chemical fume hood to minimize inhalation exposure. Use the "tare method" to minimize the risk of airborne droplets or vapors.

    • Pre-weigh a sealed container on the analytical balance.

    • Inside the fume hood, carefully add the desired amount of the chemical to the container.

    • Securely close the container before removing it from the fume hood to re-weigh it.

  • Dissolving and Solution Handling: The preparation of solutions must also take place inside a fume hood. When dissolving, add the chemical to the solvent slowly to avoid splashing.

Experimental Workflow for Handling 2-Bromo-3-chlorohexafluoro-2-butene

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Inspect PPE prep1->prep2 prep3 Ready Spill Kit prep2->prep3 handling1 Weigh Chemical in Sealed Container prep3->handling1 handling2 Prepare Solution handling1->handling2 post1 Decontaminate Work Area handling2->post1 post2 Dispose of Waste post1->post2 post3 Remove and Inspect PPE post2->post3

Caption: Workflow for safe handling of 2-Bromo-3-chlorohexafluoro-2-butene.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. Exposure:

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

4.2. Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For small spills, use an inert absorbent material to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Emergency Response Decision Tree

G cluster_exposure Exposure cluster_spill Spill start Emergency Event exp_type Type of Exposure? start->exp_type spill_size Spill Size? start->spill_size exp_inhale Move to Fresh Air Seek Medical Attention exp_type->exp_inhale Inhalation exp_skin Wash with Soap and Water Remove Contaminated Clothing exp_type->exp_skin Skin Contact exp_eye Flush with Water for 15 min Seek Medical Attention exp_type->exp_eye Eye Contact exp_ingest Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention exp_type->exp_ingest Ingestion spill_small Contain with Absorbent Collect and Dispose spill_size->spill_small Small spill_large Evacuate Area Contact EHS spill_size->spill_large Large

Caption: Decision tree for emergency response to an incident.

Disposal Plan

Proper disposal of 2-Bromo-3-chlorohexafluoro-2-butene and contaminated materials is critical to prevent environmental contamination and adhere to regulations.

  • Solid Waste: Any unused solid chemical should be collected as hazardous waste.

  • Liquid Waste: Solutions containing 2-Bromo-3-chlorohexafluoro-2-butene should be collected in a designated "Halogenated Organic Waste" container.[2]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and any other contaminated lab supplies must be collected in a sealed, labeled container for hazardous waste disposal.

Do not dispose of this chemical down the drain or in regular trash. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[4][6]

Storage

Store 2-Bromo-3-chlorohexafluoro-2-butene in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Bromo-3-chlorohexafluoro-2-butene and maintain a safe laboratory environment.

References

  • BuyersGuideChem. 2-Bromo-3-chlorohexafluoro-2-butene | C4BrClF6. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

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